molecular formula C5H12ClNO B1526320 (R)-tetrahydro-2H-pyran-3-amine hydrochloride CAS No. 1315500-31-2

(R)-tetrahydro-2H-pyran-3-amine hydrochloride

Cat. No.: B1526320
CAS No.: 1315500-31-2
M. Wt: 137.61 g/mol
InChI Key: RETPVBQTPDYSBS-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPVBQTPDYSBS-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719935
Record name (3R)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315500-31-2
Record name (3R)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-oxan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and application of (R)-tetrahydro-2H-pyran-3-amine hydrochloride. This chiral building block is of significant interest due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active compounds. The THP ring is a favored scaffold in drug design as it often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties compared to its carbocyclic or aromatic counterparts.

Core Physicochemical and Structural Properties

This compound is a colorless to pale yellow solid at room temperature.[1] Its structure features a saturated six-membered oxygen-containing ring with a primary amine at the C3 position, which is a chiral center with the (R)-configuration. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.[1][2]

The fundamental properties are summarized in the table below. It is noteworthy that while some experimental data is reported for the corresponding (S)-enantiomer, the physical properties such as melting point and pKa are expected to be identical for the (R)-enantiomer.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[2][3]
Molecular Weight 137.61 g/mol [2][3]
CAS Number 1315500-31-2[3]
Appearance Colorless to pale yellow solid[1]
Melting Point 198–202°C (with decomposition)[1]
Solubility Readily soluble in water and polar organic solvents[1]
pKa 9.2 ± 0.1[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C or Room Temp.[1][4]

*Data reported for the (S)-enantiomer; expected to be identical for the (R)-enantiomer.

Spectroscopic Profile

A definitive spectroscopic analysis is crucial for structure verification and quality control. Below is a detailed profile based on expected values and reported data for the closely related enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon spectrum provides five distinct signals for the pyran ring. Experimental data for the enantiomer in D₂O shows the following assignments:

    • δ 72.8 (C2): Carbon adjacent to the ring oxygen.

    • δ 68.4 (C6): The other carbon adjacent to the ring oxygen.

    • δ 58.1 (C3): The chiral carbon bearing the amine group, shifted downfield by the nitrogen.

    • δ 32.5 (C4): Methylene carbon adjacent to the C3 amine.

    • δ 24.9 (C5): Methylene carbon adjacent to C6.[1]

  • ¹H NMR: The proton spectrum is complex due to the diastereotopic nature of the methylene protons and overlapping signals. The following are expected characteristics (in D₂O):

    • ~4.0-3.4 ppm: A series of multiplets corresponding to the protons at C2 and C6, which are adjacent to the electron-withdrawing oxygen atom.

    • ~3.2-3.0 ppm: A multiplet for the proton at the chiral C3 position.

    • ~2.0-1.5 ppm: A complex set of multiplets for the four protons at C4 and C5.

    • The ammonium protons (-NH₃⁺) may appear as a broad singlet or may exchange with the solvent, making them difficult to observe.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is characterized by:

  • ~3000-2500 cm⁻¹: A very broad and strong absorption band characteristic of the ammonium salt (N⁺-H stretching vibrations).

  • ~2950-2850 cm⁻¹: Sharp peaks corresponding to the C-H stretching of the methylene groups in the ring.

  • ~1600-1500 cm⁻¹: N-H bending vibrations.

  • ~1100 cm⁻¹: A strong, prominent C-O-C stretching band, which is a hallmark of the ether linkage within the tetrahydropyran ring.

Mass Spectrometry (MS)

Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base:

  • [M+H]⁺: Calculated m/z = 102.09 for the protonated free base (C₅H₁₂NO⁺).

  • Fragmentation: Key fragmentation pathways would include the loss of the amino group and ring cleavage, leading to characteristic lower mass fragments.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-tetrahydro-2H-pyran-3-amine requires a stereocontrolled approach. One efficient method is the acid-mediated cyclization of a chiral amino diol precursor. This method provides a direct route to the core heterocyclic system.

Experimental Protocol: Acid-Mediated Cyclization
  • Substrate: (R)-5-amino-1,3-pentanediol (or a suitable protected precursor).

  • Reagents: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Solvent: Water or an inert organic solvent such as Tetrahydrofuran (THF).

  • Procedure: a. Dissolve the (R)-amino diol precursor in the chosen solvent. b. Add the concentrated acid catalyst dropwise at room temperature. c. Heat the reaction mixture to 80–100°C for 6–8 hours, monitoring the reaction by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) if isolating the free amine, or concentrate under reduced pressure to obtain the crude hydrochloride salt. e. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.[1]

G cluster_synthesis Synthesis Workflow precursor (R)-5-Amino-1,3-pentanediol cyclization Acid-Catalyzed Intramolecular Cyclization (e.g., conc. HCl, 80-100°C) precursor->cyclization Step 1 product (R)-tetrahydro-2H-pyran-3-amine hydrochloride cyclization->product Step 2 (Workup/Purification)

A simplified workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its primary amine functionality. As a nucleophile, it readily participates in a variety of bond-forming reactions that are fundamental to the construction of complex drug molecules.

  • Amide Bond Formation: The amine can be coupled with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) using standard peptide coupling reagents (like EDC, HATU) to form amide bonds. This is one of the most common transformations in drug synthesis.

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (or enamine), which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaCNBH₃) to yield secondary or tertiary amines. This is a powerful method for introducing substitution on the nitrogen atom.

  • N-Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides (Sₙ2 reaction) or participate in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination with aryl halides, to form N-alkylated or N-arylated products.

G cluster_reactions Key Synthetic Transformations start (R)-THP-3-amine Hydrochloride amide Amide Bond Formation (Coupling with R-COOH) start->amide reductive Reductive Amination (Reaction with R-CHO/R₂CO) start->reductive alkylation N-Alkylation / N-Arylation (Reaction with R-X/Ar-X) start->alkylation

Core reaction pathways for (R)-tetrahydro-2H-pyran-3-amine.

Applications in Drug Discovery

The chiral tetrahydropyran-amine scaffold is a privileged structure in medicinal chemistry. Its incorporation can enhance drug-like properties by increasing polarity and providing hydrogen bond donors/acceptors, which can improve target engagement and pharmacokinetic profiles.

Case Studies and Examples:
  • DPP-4 Inhibitors: This building block is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. Specific examples include Omarigliptin and HSK7653 .[5]

  • BACE1 Inhibitors for Alzheimer's Disease: The tetrahydropyran motif is frequently explored in the design of inhibitors for β-secretase (BACE1), a key enzyme in the amyloid pathway of Alzheimer's disease. The specific stereochemistry and hydrogen bonding capacity of the aminopyran scaffold are critical for fitting into the enzyme's active site.[6]

  • Complex Heterocycle Synthesis: Patents have disclosed the use of this compound in palladium-catalyzed cross-coupling reactions to construct complex, multi-ring heterocyclic systems for various therapeutic targets, demonstrating its utility as a robust building block in discovery chemistry.[1]

Safety and Handling

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. This compound is classified with the GHS07 pictogram (exclamation mark).[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by the supplier.

Conclusion

This compound is a high-value chiral building block with a well-defined chemical profile. Its structural features—a stereochemically pure amine on a stable, polar heterocyclic ring—make it an invaluable tool for medicinal chemists. From its clear spectroscopic signature to its versatile reactivity and proven application in the synthesis of marketed drug candidates, this compound represents a cornerstone scaffold for the development of next-generation therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2)

In the landscape of contemporary medicinal chemistry, the pursuit of molecular precision is paramount. The ability to selectively interact with biological targets while minimizing off-target effects often hinges on the masterful control of stereochemistry. It is within this context that chiral building blocks, such as this compound, emerge not merely as reagents, but as critical enablers of innovation. The tetrahydropyran (THP) ring is a privileged scaffold, frequently incorporated into bioactive molecules to modulate properties like solubility, metabolic stability, and target engagement. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this specific chiral amine, moving beyond simple data recitation to explore the causality behind its application and analysis.

Core Compound Identity and Physicochemical Profile

This compound is a chiral heterocyclic compound presented as a hydrochloride salt.[1] This salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions and biological assays.[2][3] The core structure features a saturated six-membered tetrahydropyran ring with a primary amine group at the C3 position, possessing a defined (R)-stereochemical configuration. This specific chirality is crucial, as enantiomers often exhibit significantly different biological activities and pharmacokinetic profiles.[2]

Structural and Chemical Properties

A summary of the key physicochemical properties is presented below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1315500-31-2[4][5][6][7][8]
Molecular Formula C₅H₁₂ClNO[4][5][7][8]
Molecular Weight 137.61 g/mol [2][4][5]
Physical Form Colorless to pale yellow solid[1][4][6]
Solubility Readily soluble in water and polar organic solvents[1]
Purity Typically ≥95%[4][6]
InChI Key RETPVBQTPDYSBS-NUBCRITNSA-N[4][6]
SMILES N[C@H]1COCCC1.[H]Cl[5]
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2-8°C or room temperature[1][5][6]

The presence of the amine group (pKa ≈ 9.2-9.9) makes the molecule basic, while the ether oxygen within the THP ring can act as a hydrogen bond acceptor, influencing its interaction with biological macromolecules and its overall physicochemical behavior.[1][2]

Caption: Chemical structure of this compound.

Synthesis and Stereochemical Control

The synthesis of chiral 3-aminotetrahydropyrans is a non-trivial challenge that underscores the importance of stereoselective synthesis in modern organic chemistry. While multiple synthetic routes exist for the general class of aminotetrahydropyrans, achieving high enantiomeric purity for a specific isomer like the (R)-enantiomer requires carefully designed strategies.[9][10]

General Synthetic Strategies

Common approaches often rely on one of two core principles:

  • Chiral Pool Synthesis: Starting from an inexpensive, enantiomerically pure natural product (e.g., a sugar or an amino acid) that already contains the necessary stereocenters.

  • Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a reaction that creates the key chiral center on a prochiral substrate.[11] This is often seen in asymmetric hydrogenation or hydroamination reactions.[11][12]

A plausible synthetic workflow might involve the asymmetric reduction of a corresponding ketone or imine precursor, followed by cyclization to form the tetrahydropyran ring. The final step typically involves treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.[1]

Synthesis_Workflow cluster_0 Synthetic Pathway Start Prochiral Precursor Intermediate Chiral Intermediate (e.g., alcohol, imine) Start->Intermediate Asymmetric Reduction/ Amination Cyclized Free Amine: (R)-THP-3-amine Intermediate->Cyclized Ring-Closing Reaction (e.g., etherification) Final (R)-THP-3-amine HCl Cyclized->Final Salt Formation (+ HCl)

Caption: Generalized workflow for the synthesis of the target compound.

The causality behind this workflow is rooted in efficiency and control. Asymmetric catalysis allows for the direct creation of the desired stereocenter with high enantiomeric excess (ee), avoiding complex resolution steps. The final salt formation is a critical manufacturing step that converts the often-oily free amine into a stable, weighable, and easily handled solid, which is essential for quality control and formulation in drug development.[1]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this compound is critical for its application. A multi-pronged analytical approach is required for comprehensive characterization.

Structural Verification and Purity Assessment

A standard quality control (QC) workflow validates the compound against its specifications.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Confirms the chemical structure and connectivity of atoms.Peaks corresponding to the specific protons and carbons of the aminotetrahydropyran skeleton. Spectral data is available for comparison.[13]
Mass Spectrometry (MS) Determines the molecular weight of the free base.A peak corresponding to the exact mass of the C₅H₁₁NO molecule (101.0841 g/mol ).[14]
Infrared (IR) Spectroscopy Identifies functional groups.Characteristic stretches for N-H (amine), C-H (alkane), and C-O-C (ether) bonds.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl).Percentages should match the theoretical values for the C₅H₁₂ClNO formula.
Chiral Purity Determination

The most critical QC parameter for this compound is its enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. The compound is run on a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to different retention times. For its enantiomer, (S)-tetrahydro-2H-pyran-3-amine, a Chiralpak AD-H column has been cited as an effective separation method.[2] The goal is to demonstrate a high percentage of the desired (R)-enantiomer and minimal presence of the (S)-enantiomer.

QC_Workflow cluster_qc Quality Control Protocol cluster_tests Analytical Tests cluster_results Validation Checks Sample Batch Sample of (R)-THP-3-amine HCl NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec. Sample->MS Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Structure_Check Correct Structure? NMR->Structure_Check Purity_Check High Purity? MS->Purity_Check Stereo_Check High ee%? Chiral_HPLC->Stereo_Check Structure_Check->Purity_Check Pass Reject Batch Reject Structure_Check->Reject Fail Purity_Check->Stereo_Check Pass Purity_Check->Reject Fail Release Batch Release Stereo_Check->Release Pass Stereo_Check->Reject Fail

Caption: Self-validating workflow for analytical quality control.

Applications in Medicinal Chemistry and Drug Design

The tetrahydropyran ring is a bioisostere for various other cyclic systems and is prized for its favorable metabolic stability and ability to improve aqueous solubility.[15] The this compound serves as a versatile building block for introducing this valuable scaffold into drug candidates.[1]

Its primary utility lies in its bifunctionality:

  • The Primary Amine: Acts as a nucleophile or a basic handle for coupling reactions (e.g., amide bond formation, reductive amination, urea formation) to build out the molecular structure.

  • The Chiral THP Ring: Serves as a rigid, three-dimensional scaffold that orients substituents in a precise spatial arrangement, which is critical for binding to chiral protein targets like enzymes or receptors.[2]

Derivatives of aminotetrahydropyrans have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[2][15] The compound is a key starting material for creating libraries of diverse THP-containing molecules for screening in early drug discovery.[9]

Drug_Dev_Logic cluster_dd Role in Drug Development BuildingBlock (R)-THP-3-amine HCl (Chiral Scaffold) Coupling Coupling Reaction (e.g., Amidation) BuildingBlock->Coupling Library Library of Diverse THP Derivatives Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from chiral building block to drug candidate.

Safety, Handling, and Storage Protocols

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified with specific hazards that require adherence to safety protocols.[1][4]

GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard H302Harmful if swallowed.[4]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][16]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]
Field-Proven Handling and Storage Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • Storage: The compound should be stored in its original, tightly sealed container under an inert atmosphere (if provided by the supplier) and in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][5][16]

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect the spilled solid using appropriate tools and place it in a sealed container for disposal. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for medicinal chemists. Its value is derived from the combination of a metabolically robust, solubility-enhancing THP scaffold and a synthetically versatile amine handle, all presented with precise stereochemical control. Understanding its synthesis, analytical validation, and proper handling is fundamental to leveraging its full potential in the rational design of next-generation therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of such well-defined chiral building blocks will only intensify.

References

synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride

Authored by a Senior Application Scientist

Abstract

(R)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their rigid heterocyclic scaffold and defined stereochemistry are featured in numerous pharmacologically active agents, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[1] This guide provides an in-depth exploration of the scientifically robust and field-proven methodologies for the . We will dissect the strategic considerations behind two primary synthetic routes: Asymmetric Reductive Amination and Chiral Resolution via Diastereomeric Salt Formation. The narrative emphasizes the causality behind experimental choices, validation protocols for ensuring scientific integrity, and references to authoritative literature.

Introduction: The Strategic Importance of the 3-Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with a chiral amine at the C-3 position, as in (R)-tetrahydro-2H-pyran-3-amine, it becomes a versatile synthon for creating complex molecules with precise three-dimensional architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred form for both synthesis and storage.[2] This guide focuses on scalable and reliable methods to access this high-value intermediate with excellent enantiopurity.

Core Synthetic Strategy 1: Asymmetric Reductive Amination

This approach constructs the chiral center directly by reacting a prochiral ketone precursor, tetrahydro-2H-pyran-3-one, with an ammonia source, followed by an asymmetric reduction of the resulting imine intermediate. Alternatively, a chiral amine auxiliary can be used to direct the stereochemistry.

Rationale and Mechanistic Considerations

Reductive amination is a cornerstone of amine synthesis. The key to achieving enantioselectivity is the stereocontrolled reduction of the transient imine or enamine. This can be achieved using a chiral catalyst that preferentially delivers a hydride to one face of the C=N double bond. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild and selective for the iminium ion over the starting ketone.[3]

Experimental Workflow: Asymmetric Reductive Amination

cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Asymmetric Reduction cluster_salt Step 3: Salt Formation ketone Tetrahydro-2H-pyran-3-one imine Prochiral Imine Intermediate ketone->imine Condensation (Weak Acid Catalyst) amine Ammonia Source (e.g., NH4OAc) amine->imine reduction Reduction imine->reduction Stereoselective Hydride Transfer catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->reduction hydride Hydride Source (e.g., H2 or Formate) hydride->reduction amine_free (R)-tetrahydro-2H-pyran-3-amine reduction->amine_free salt_formation Protonation amine_free->salt_formation hcl HCl in Solvent (e.g., Ether or IPA) hcl->salt_formation final_product (R)-tetrahydro-2H-pyran-3-amine HCl salt_formation->final_product

Caption: Workflow for Asymmetric Reductive Amination.

Detailed Protocol: Asymmetric Reductive Amination
  • Imine Formation: To a solution of tetrahydro-2H-pyran-3-one (1.0 eq) in a suitable solvent (e.g., Methanol) is added an ammonia source such as ammonium acetate (1.5 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Asymmetric Reduction: In a separate vessel, a chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand) is activated. This catalytic solution is then transferred to the reaction mixture containing the imine. The reduction is carried out under a hydrogen atmosphere or using a transfer hydrogenation source like formic acid.[4] The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of celite or silica gel. The solvent is evaporated under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Salt Formation: The crude (R)-tetrahydro-2H-pyran-3-amine is dissolved in a minimal amount of a solvent like isopropanol or diethyl ether. A solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.[2]

Core Synthetic Strategy 2: Chiral Resolution via Diastereomeric Salt Formation

This classical yet highly effective method involves the separation of a racemic mixture of tetrahydro-2H-pyran-3-amine by reacting it with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Rationale and Mechanistic Considerations

The principle hinges on the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties, diastereomers do not. By selecting an appropriate chiral resolving agent and solvent system, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved. Subsequent treatment of the isolated salt with a base liberates the desired enantiomer of the amine. (R)-Mandelic acid is a common and effective resolving agent for this purpose.[3]

Experimental Workflow: Chiral Resolution

cluster_salt_formation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation & Final Salt Formation racemate Racemic (R/S)-tetrahydro- 2H-pyran-3-amine mix Mixing in Solvent (e.g., Ethanol/Water) racemate->mix resolver Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolver->mix salts Diastereomeric Salts: (R)-Amine-(R)-Acid (S)-Amine-(R)-Acid mix->salts crystallization Selective Precipitation salts->crystallization Cooling & Precipitation solid Insoluble Salt (e.g., (S)-Amine-(R)-Acid) crystallization->solid Lower Solubility solution Soluble Salt (e.g., (R)-Amine-(R)-Acid) crystallization->solution Higher Solubility liberation (R)-Amine (Free Base) solution->liberation Basification base Base (e.g., NaOH) base->liberation hcl HCl in Solvent final_salt (R)-tetrahydro-2H-pyran-3-amine HCl hcl->final_salt liberation->final_salt Acidification

Caption: Workflow for Chiral Resolution.

Detailed Protocol: Chiral Resolution
  • Preparation of Racemate: First, synthesize racemic tetrahydro-2H-pyran-3-amine, for example, via the reduction of tetrahydro-2H-pyran-3-one oxime using a non-chiral reducing agent like H₂/Raney Ni.

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent mixture, such as ethanol/water.[3] In a separate flask, dissolve the chiral resolving agent, (R)-Mandelic acid (0.5 eq, as ideally only one enantiomer will react to form the less soluble salt), in the same solvent system.

  • Fractional Crystallization: Add the resolving agent solution to the amine solution, typically at an elevated temperature to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The diastereomeric salt with the lower solubility will precipitate.

  • Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent system to enhance diastereomeric purity.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as 10% aqueous NaOH, until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Hydrochloride Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting (R)-amine in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl as described in section 2.3, step 4, to precipitate the final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-pronged analytical approach is required for a self-validating protocol.

Parameter Analytical Method Purpose Expected Result
Identity ¹H NMR, ¹³C NMR, MSConfirms the chemical structure and molecular weight.Spectra consistent with the structure of (R)-tetrahydro-2H-pyran-3-amine HCl. Mass spectrum shows the correct molecular ion.
Purity HPLC/UPLC, Elemental AnalysisQuantifies the amount of the desired compound and detects impurities.Purity ≥95% (typical). Elemental analysis matches theoretical C, H, N, Cl values.
Enantiomeric Purity Chiral HPLCDetermines the enantiomeric excess (% ee) of the (R)-enantiomer.% ee >99% is often required for pharmaceutical applications.[3]
Optical Rotation PolarimetryMeasures the rotation of plane-polarized light, confirming the absolute configuration.A specific optical rotation value consistent with the (R)-enantiomer.[3]
Physical Properties Melting PointConfirms identity and purity.A sharp melting point range consistent with literature values.

Advanced Synthetic Strategies: A Glimpse into C-H Functionalization

While the methods described above are workhorses for the synthesis of the title compound, modern organic synthesis offers more advanced routes. Palladium(II)-catalyzed stereoselective C-H functionalization enables the direct installation of aryl or alkyl groups onto the THP ring of 3-aminotetrahydropyran.[1][5][6] These cutting-edge techniques allow for the rapid diversification of the core scaffold, providing access to novel compound libraries for drug discovery.[1] While often more complex to implement, they represent the future of efficient molecular construction.

Conclusion

The synthesis of enantiopure this compound is a critical process for the advancement of pharmaceutical research and development. Both Asymmetric Reductive Amination and Chiral Resolution represent robust, scalable, and reliable pathways to this key intermediate. The choice between them often depends on factors such as the availability of chiral catalysts, the cost of the resolving agent, and the desired scale of the synthesis. A rigorous application of the detailed protocols and analytical validations described in this guide will ensure the consistent production of high-quality material, suitable for the demanding standards of the drug development industry.

References

(R)-tetrahydro-2H-pyran-3-amine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: Structure, Synthesis, and Application

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained tetrahydropyran (THP) ring serves as a valuable bioisosteric replacement for cyclohexyl and other lipophilic groups, offering a strategic tool to enhance the aqueous solubility, metabolic stability, and overall ADME properties of drug candidates. This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven protocol for its stereoselective synthesis from the chiral pool, and robust analytical methodologies for comprehensive quality control. Furthermore, we explore its application in drug development, grounded in authoritative examples, to provide researchers and drug development professionals with a comprehensive technical resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery

In the pursuit of novel therapeutics, the modulation of physicochemical properties is paramount to achieving desirable pharmacokinetic profiles. The tetrahydropyran (THP) scaffold has emerged as a "privileged" motif in drug design for precisely this reason. Unlike its carbocyclic analogue, cyclohexane, the THP ring introduces a polar oxygen heteroatom. This modification carries two significant, field-proven advantages:

  • Lowered Lipophilicity: The ether oxygen reduces the overall lipophilicity (logP) compared to a methylene group, which can significantly improve a drug candidate's aqueous solubility and reduce off-target toxicities associated with high lipophilicity.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors, potentially increasing binding affinity and selectivity.

As a conformationally constrained ether, the THP ring also imparts a degree of rigidity to the molecule, which can be entropically favorable for target binding. The specific stereochemistry of this compound allows for the precise, three-dimensional placement of a primary amine, a critical functional group for forming salts, engaging in hydrogen bonding, or serving as a nucleophilic handle for subsequent synthetic elaboration. This combination of features makes it a highly sought-after intermediate for constructing complex molecules with optimized drug-like properties.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure Elucidation

The unequivocal identification of this compound is critical for its use in regulated drug development environments. It is essential to distinguish between the free base and its hydrochloride salt, as they are distinct chemical entities with different CAS numbers and physical properties.

  • (R)-tetrahydro-2H-pyran-3-amine (Free Base): CAS 1071829-82-7[1][2]

  • This compound (HCl Salt): CAS 1315500-31-2[3]

The hydrochloride salt is typically preferred in synthesis due to its enhanced stability, crystallinity, and ease of handling compared to the more volatile and potentially hygroscopic free amine.

Figure 1: Chemical Identifiers and Structure
Physicochemical Data Summary

The following table summarizes the key physicochemical properties based on data from commercial suppliers and chemical databases.

PropertyValueRationale & Impact
Appearance Colorless to pale yellow solidCrystalline solid form is ideal for accurate weighing and stability during storage.
Solubility Soluble in water and polar organic solvents[4]High solubility in water is expected for the hydrochloride salt; facilitates use in aqueous reaction media.
Purity (Typical) ≥95%High purity is essential for avoiding side reactions and ensuring stoichiometric control in subsequent steps.
Storage Store at room temperature in a dry place[3]The compound is stable under standard laboratory conditions, simplifying logistics and handling.

Synthesis and Manufacturing

Rationale for Chiral Pool Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing this molecule. While various methods exist, a robust and scalable approach utilizes the "chiral pool"—abundant, inexpensive, and enantiomerically pure natural products. A published patent describes a method starting from L-glutamic acid to access the (R)-enantiomer of 3-aminotetrahydropyran.[5] This strategy is advantageous because the stereocenter is derived directly from a natural starting material, obviating the need for costly chiral resolution or asymmetric catalysis in later steps.

synthesis_workflow start L-Glutamic Acid (Chiral Pool) stepA Step A: Protection & Carboxyl Esterification start->stepA Protect Amine stepB Step B: Reduction (e.g., with NaBH₄) stepA->stepB Forms Diol stepC Step C: Intramolecular Cyclization (Mitsunobu or similar) stepB->stepC Forms THP Ring stepD Step D: Deprotection stepC->stepD Removes Protecting Group stepE Step E: Salt Formation (with HCl) stepD->stepE Forms Stable Salt end (R)-tetrahydro-2H-pyran-3-amine HCl stepE->end

Figure 2: Chiral Pool Synthesis Workflow
Detailed Synthesis Protocol (Conceptual)

This protocol is a conceptual adaptation based on established chemical transformations described in the literature, such as those found in patent CN102030734A.[5] Note: This protocol must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Step A: Protection and Esterification:

    • Protect the amino group of L-glutamic acid using a suitable protecting group (e.g., Boc anhydride).

    • Esterify both carboxylic acid groups (e.g., using methanol and an acid catalyst) to form the diester.

    • Causality: Amine protection prevents side reactions during the subsequent reduction step. Esterification activates the carboxyl groups for reduction.

  • Step B: Selective Reduction:

    • Reduce the diester to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable aprotic solvent (e.g., THF).

    • Causality: This step creates the primary alcohol functionalities required for the subsequent ring-forming reaction.

  • Step C: Intramolecular Cyclization:

    • Perform an intramolecular cyclization (e.g., a Mitsunobu reaction or conversion of one alcohol to a leaving group followed by Williamson ether synthesis) to form the tetrahydropyran ring.

    • Causality: This is the key stereocenter-retaining step that forms the core heterocyclic structure.

  • Step D: Deprotection:

    • Remove the amine protecting group under appropriate conditions (e.g., using a strong acid like trifluoroacetic acid for a Boc group).

    • Causality: This unmasks the primary amine, yielding (R)-tetrahydro-2H-pyran-3-amine.

  • Step E: Hydrochloride Salt Formation:

    • Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the hydrochloride salt.

    • Filter, wash with a non-polar solvent, and dry the product under vacuum.

    • Causality: Salt formation provides a stable, crystalline solid that is easy to purify, handle, and store.

Quality Control and Analytical Characterization

A self-validating analytical workflow is non-negotiable for ensuring the quality of any pharmaceutical intermediate. The identity, purity, and stereochemical integrity of each batch must be confirmed.

qc_workflow cluster_input Input cluster_tests Analytical Tests cluster_output Quality Assessment Sample Synthesized Batch NMR ¹H NMR Spectroscopy Sample->NMR HPLC Chiral HPLC Sample->HPLC MS Mass Spectrometry Sample->MS Identity Structure Confirmed? NMR->Identity Correct Peaks Purity Purity ≥ 95%? HPLC->Purity Area % EE ee > 99%? HPLC->EE Enantiomer Ratio MS->Identity Correct M/Z Identity->Purity Yes Purity->EE Yes Release Batch Released EE->Release Yes

Figure 3: Analytical Quality Control Workflow
Protocol for Identity and Purity Confirmation (¹H NMR)

  • Objective: To confirm the chemical structure and estimate chemical purity.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Data Interpretation: The spectrum should exhibit characteristic signals for the THP ring protons. Protons on the same carbon (geminal) and on adjacent carbons will be diastereotopic and appear as complex multiplets due to the chiral center. Key regions to observe include:

      • ~3.0-4.0 ppm: Protons adjacent to the oxygen and nitrogen atoms (CH-O, CH₂-O, CH-N).

      • ~1.5-2.5 ppm: The remaining aliphatic protons on the THP ring.

      • ~8.0-9.0 ppm (in DMSO-d₆): A broad signal corresponding to the ammonium (-NH₃⁺) protons.

    • Trustworthiness: The integration of signals should correspond to the expected proton count. The absence of significant impurity signals validates chemical purity.

Protocol for Enantiomeric Purity Determination (Chiral HPLC)
  • Objective: To determine the enantiomeric excess (ee) and ensure the material is the correct (R)-enantiomer.

  • Methodology (Example conditions based on similar separations[6]):

    • Column: Chiralpak AD-H or equivalent chiral stationary phase.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

    • Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times.

    • System Validation: To confirm peak identity, a racemic sample must also be analyzed, which should show two well-resolved peaks of approximately equal area.

    • Trustworthiness: Enantiomeric excess is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A result of >99% ee is typically required for pharmaceutical applications.

Applications in Drug Development

This compound is primarily used as a chiral building block to introduce the 3-amino-THP moiety into a larger molecule. Its utility is demonstrated in patent literature and in approved drugs. For instance, the approved FLT3 inhibitor gilteritinib (Xospata®), used for treating acute myeloid leukemia, features an amino-THP substituent, highlighting the clinical and commercial relevance of this scaffold. Patent literature also describes the use of related THP-amine derivatives in the synthesis of kinase inhibitors and other complex heterocyclic compounds, confirming its value to medicinal chemists exploring novel chemical space.[7][8]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

Hazard TypeGHS Statement(s)
Health H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]
Signal Word Warning
  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, coupled with the beneficial physicochemical properties of the tetrahydropyran ring, provides a reliable and effective way to optimize the ADME profiles of new chemical entities. The synthetic and analytical protocols detailed in this guide offer a robust framework for its implementation, ensuring that researchers and development professionals can confidently utilize this high-value building block to advance the next generation of therapeutics.

References

Spectroscopic and Physicochemical Characterization of (R)-tetrahydro-2H-pyran-3-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its constrained cyclic ether scaffold and primary amine functionality make it a valuable component for introducing specific stereochemistry and physicochemical properties into target molecules. As with any chiral compound destined for pharmaceutical applications, rigorous characterization of its structure, purity, and stereochemical integrity is paramount. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound, offering field-proven insights into the methodologies and data interpretation critical for its successful application in research and development.

This document is structured to provide not just data, but the scientific rationale behind the analytical techniques employed. By understanding the "why" behind the "how," researchers can better troubleshoot experimental challenges and ensure the highest quality of their materials.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, formulation, and interpretation of more complex analytical data. This compound is typically a colorless to pale yellow solid.[1] The hydrochloride salt form enhances its solubility in water and other polar organic solvents, a common strategy to improve the handling of low molecular weight amines.[1]

PropertyPredicted/Typical ValueSignificance in Drug Development
Molecular Formula C₅H₁₁NO·HClDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 137.61 g/mol Critical for all stoichiometric calculations in synthesis and formulation.
Physical Form Colorless to pale yellow solid[1]Influences handling, storage, and dissolution characteristics.
Solubility Soluble in water and polar organic solvents[1]Key for reaction setup, purification, and potential formulation as an aqueous solution.
Chirality (R)-enantiomerThe specific stereochemistry is crucial for biological activity and receptor binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and providing insights into the conformational dynamics of the pyran ring.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is an excellent choice as the N-H and O-H protons will exchange with deuterium, simplifying the spectrum.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Referencing: The spectrum should be referenced to the residual solvent peak.

Expected ¹H NMR Data (in D₂O at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.9-4.1m2HH-6 (axial & equatorial)Protons on the carbon adjacent to the ring oxygen are deshielded.
~3.4-3.6m1HH-3The proton on the carbon bearing the amine is deshielded.
~3.2-3.4m2HH-2 (axial & equatorial)Protons on the other carbon adjacent to the ring oxygen.
~1.6-2.0m4HH-4, H-5 (axial & equatorial)The remaining aliphatic protons on the pyran ring.

Causality in Experimental Choices: The use of D₂O as a solvent is a deliberate choice to exchange the acidic protons of the ammonium group (-NH₃⁺), which would otherwise appear as a broad signal and potentially complicate the spectrum. The choice of a 400 MHz spectrometer provides sufficient resolution to distinguish the different proton environments in the molecule.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Expected ¹³C NMR Data (in D₂O at 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~68-72C-6Carbon adjacent to the ring oxygen.
~65-69C-2The other carbon adjacent to the ring oxygen.
~48-52C-3Carbon bearing the amino group.
~25-30C-4Aliphatic carbon.
~22-27C-5Aliphatic carbon.

Self-Validating System: The number of signals in the ¹³C NMR spectrum (five) should correspond to the number of unique carbon atoms in the molecule, providing a direct validation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be the absorptions from the amine salt and the C-O ether linkage.

Experimental Protocol: IR Acquisition (KBr Pellet)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3000-2800Strong, broadN-H stretch (ammonium)The N-H stretching vibrations of the -NH₃⁺ group appear as a broad band.
2950-2850Medium-StrongC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the pyran ring.
~1600 & ~1500MediumN-H bend (ammonium)Bending vibrations of the -NH₃⁺ group.
1100-1050StrongC-O stretch (ether)The characteristic stretching vibration of the C-O-C linkage in the pyran ring.

Causality in Experimental Choices: The KBr pellet method is chosen for solid samples as it avoids the use of solvents that may have interfering absorbances in the IR spectrum. The broadness of the N-H stretch is a hallmark of the hydrogen bonding present in the solid state of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and gaining further structural insights.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Acquisition Mode: Positive ion mode is typically used for amines, as they are readily protonated.

  • Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrum Data

m/zIonRationale
102.09[M+H]⁺The protonated molecule of the free amine (C₅H₁₁NO). The hydrochloride salt will dissociate in the ESI source.
124.07[M+Na]⁺Adduct with sodium, which is often present as an impurity.

Trustworthiness of the Protocol: ESI is a "soft" ionization technique, which means it is less likely to cause fragmentation of the molecule. This allows for the clear observation of the molecular ion, providing confident confirmation of the molecular weight.

Workflow and Data Integration

The characterization of this compound is a multi-step process where each analytical technique provides a piece of the puzzle. The following diagram illustrates the logical workflow for comprehensive analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physicochemical Analysis cluster_validation Structure & Purity Confirmation Synthesis Synthesis of (R)-THP-3-amine HCl NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS PhysChem Physicochemical Properties Synthesis->PhysChem Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation PhysChem->Purity_Assessment

Caption: Workflow for the characterization of this compound.

Conclusion

The comprehensive spectroscopic and physicochemical characterization of this compound is a critical step in its application for drug discovery and development. By employing a suite of analytical techniques including NMR, IR, and mass spectrometry, and by understanding the scientific principles behind these methods, researchers can ensure the quality and integrity of this valuable chiral building block. The data and protocols presented in this guide serve as a benchmark for the analysis of this compound and similar molecules.

References

A Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development. We will delve into its commercial availability, explore robust synthetic strategies, and illuminate its strategic application in modern medicinal chemistry, supported by field-proven insights and authoritative references.

Introduction: The Strategic Value of the 3-Amino-tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. It serves as a saturated six-membered oxygen-containing heterocycle that offers a distinct set of physicochemical properties. When incorporated into a drug candidate, the THP moiety is often used as a bioisosteric replacement for a cyclohexane ring. This substitution can be strategically advantageous for several reasons:

  • Improved ADME Properties: The oxygen atom within the THP ring reduces lipophilicity compared to its carbocyclic analog, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.

  • Enhanced Target Binding: The oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, potentially increasing binding affinity and selectivity.

  • Conformational Rigidity: The THP ring is conformationally more rigid than an open-chain ether, which can help in locking in a bioactive conformation, thus reducing the entropic penalty upon binding to a target.

The introduction of a chiral amine at the 3-position, specifically the (R)-enantiomer, provides a critical vector for molecular elaboration. This amine group serves as a key handle for introducing further complexity and for forming directed interactions (e.g., salt bridges, hydrogen bonds) with target proteins. Consequently, this compound has emerged as a valuable building block for constructing complex molecules with therapeutic potential.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers. However, researchers should be aware of inconsistencies in the reported CAS Registry Numbers, which may refer to different forms of the compound (e.g., free base, hydrochloride salt, or racemic mixture). The most commonly cited CAS numbers for the (R)-enantiomer hydrochloride salt are 1315500-31-2 and 1071829-82-7 . It is imperative to verify the specific enantiomeric purity and salt form with the supplier prior to purchase.

Below is a comparative summary of representative commercial suppliers. Pricing is often subject to change and may require a registered account to view; therefore, it is listed as "Available upon request."

SupplierRepresentative CAS NumberPurityAvailable QuantitiesPhysical Form
Sigma-Aldrich 1315500-31-2≥95% or ≥96%100 mg, 250 mg, 1 g, 5 gSolid
ChemicalBook 1071829-82-795-99%Gram to Kilogram scaleSolid
Fluorochem 1315500-31-2≥95%Gram scaleSolid
Cenmed Enterprises Not specified≥97%Gram scaleSolid
Synthonix 675112-58-0 (racemic HCl)≥95%Gram scaleSolid

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always obtain the latest Certificate of Analysis (CoA) from the supplier.

Synthesis of this compound

The stereoselective synthesis of 3-aminotetrahydropyrans is a topic of significant interest. While numerous methods exist for the construction of the tetrahydropyran ring, achieving the desired stereochemistry at the C3 position requires a carefully planned synthetic strategy.[1][2] A common conceptual approach involves the asymmetric reduction of a suitable precursor followed by the introduction of the amine functionality.

A plausible and efficient synthetic workflow is outlined below. This generalized protocol is based on established chemical transformations for achieving the desired stereochemistry.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into three key stages: formation of a chiral alcohol precursor, introduction of the amine functionality with inversion of stereochemistry, and final salt formation.

G cluster_0 Stage 1: Asymmetric Reduction cluster_1 Stage 2: Amination with Inversion cluster_2 Stage 3: Salt Formation start Dihydro-2H-pyran-3(4H)-one step1 Asymmetric Reduction (e.g., CBS reduction) start->step1 intermediate1 (S)-tetrahydro-2H-pyran-3-ol step1->intermediate1 step2 1. Activation of Hydroxyl (e.g., Mesylation, Tosylation) intermediate1->step2 intermediate2 (S)-tetrahydro-2H-pyran-3-yl mesylate step2->intermediate2 step3 2. SN2 Displacement (e.g., with Sodium Azide) intermediate2->step3 intermediate3 (R)-3-azidotetrahydro-2H-pyran step3->intermediate3 step4 3. Reduction of Azide (e.g., H2, Pd/C) intermediate3->step4 intermediate4 (R)-tetrahydro-2H-pyran-3-amine step5 Treatment with HCl (e.g., HCl in Ether/Dioxane) intermediate4->step5 final_product This compound step5->final_product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on common laboratory procedures for the transformations described above.

Stage 1: Asymmetric Synthesis of (S)-tetrahydro-2H-pyran-3-ol

  • To a solution of (R)-CBS-oxazaborolidine catalyst in anhydrous tetrahydrofuran (THF) cooled to 0°C, slowly add a solution of borane-dimethyl sulfide complex (BMS).

  • Stir the mixture for 15 minutes to allow for complex formation.

  • Slowly add a solution of dihydro-2H-pyran-3(4H)-one in anhydrous THF to the catalyst solution at 0°C.

  • Allow the reaction to stir for several hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield enantiomerically enriched (S)-tetrahydro-2H-pyran-3-ol.

Stage 2: Synthesis of (R)-tetrahydro-2H-pyran-3-amine

  • Mesylation: Dissolve the (S)-tetrahydro-2H-pyran-3-ol in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at this temperature until completion (monitored by TLC).

  • Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the crude (S)-tetrahydro-2H-pyran-3-yl mesylate, which is often used without further purification.

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture (e.g., to 80°C) and stir for several hours until the SN2 displacement is complete.

  • Cool the reaction, dilute with water, and extract the product with diethyl ether. Wash the combined organic layers, dry, and concentrate carefully to obtain crude (R)-3-azidotetrahydro-2H-pyran.

  • Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude (R)-tetrahydro-2H-pyran-3-amine free base.

Stage 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or methanol.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • A precipitate will form. Continue stirring for a short period, then collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid.

Applications in Drug Discovery & Development

The (R)-3-amino-THP scaffold is a key component in a variety of clinical candidates and approved drugs, where it imparts beneficial properties.

Bioisosterism and ADME Optimization

As previously mentioned, the primary role of the THP ring is to serve as a more polar and less lipophilic bioisostere for a cyclohexane or other carbocyclic ring. This strategy is a cornerstone of modern drug design to enhance pharmacokinetic properties.

G cluster_0 Drug Design Strategy cluster_1 Observed Improvements start Lipophilic Moiety (e.g., Cyclohexane) end Improved Candidate (THP-containing) start->end Bioisosteric Replacement prop1 Lower Lipophilicity end->prop1 prop2 Improved Solubility end->prop2 prop3 Better ADME Profile end->prop3 prop4 H-Bond Acceptor end->prop4

Caption: Bioisosteric replacement strategy using the THP moiety.

Case Study: Gilteritinib (Xospata®)

A prominent example is Gilteritinib (Xospata®) , an FDA-approved AXL receptor tyrosine kinase inhibitor used to treat acute myeloid leukemia (AML) with a FLT3 mutation. The structure of Gilteritinib features a 3-amino-tetrahydropyran moiety. The incorporation of this group was a key step in optimizing the compound's properties, contributing to its overall efficacy and favorable pharmacokinetic profile.

Other Therapeutic Areas

The utility of this scaffold is not limited to oncology. Patent literature reveals its exploration in a wide range of therapeutic areas:

  • ERK Inhibitors: The extracellular-signal regulated kinase (ERK) pathway is a key signaling cascade in cell proliferation and survival. Patents describe compounds containing the 3-amino-THP moiety as selective inhibitors of ERK, with potential applications in treating various cancers.

  • Cannabinoid Receptor Agonists: The THP ring has been incorporated into novel cannabinoid receptor (CB1/CB2) dual agonists. In one series, this led to compounds with very low central nervous system (CNS) penetration, a desirable trait for developing peripherally-acting analgesics without CNS-mediated side effects.[3]

Safety and Handling

This compound is a chemical that should be handled in a laboratory setting by trained professionals. Based on supplier safety data sheets (SDS), the compound presents the following hazards:

  • Hazard Statements (H-phrases):

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements (P-phrases):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet provided by the supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its favorable physicochemical properties, commercial availability, and well-established synthetic routes make it an attractive building block for drug discovery programs. The ability of the THP moiety to modulate ADME properties while providing an additional hydrogen bond acceptor makes it a valuable alternative to traditional carbocyclic scaffolds. As the drive for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues, the utility of chiral building blocks like this compound is set to grow.

References

An In-depth Technical Guide to the Safe Handling of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS No. 1071829-82-7, 1315500-31-2). As a chiral building block, this compound is integral to the synthesis of novel pharmaceutical agents, making a thorough understanding of its properties and associated risks essential for ensuring laboratory safety and experimental integrity.[1] This guide is designed to move beyond mere procedural lists, offering causal explanations for protocols to foster a proactive safety culture.

Compound Profile and Risk Assessment

This compound is a colorless to pale yellow solid that is readily soluble in water and other polar organic solvents.[1] Its utility as a chiral reagent is significant, but its chemical nature as an amine hydrochloride salt necessitates a formal risk assessment before use.[1] The hydrochloride salt form generally mitigates the high corrosivity often associated with the free amine base, but it still presents notable hazards that must be managed.

A summary of the compound's key properties and classifications under the Globally Harmonized System (GHS) is crucial for an initial risk assessment. This data dictates the minimum required safety controls.

PropertyValueSource
Molecular Formula C₅H₁₁NO·HCl[1][2]
Molecular Weight 137.61 g/mol [3]
Appearance Colorless to pale yellow solid[1]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [4][5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]

The primary routes of occupational exposure are inhalation of the dust, skin contact, eye contact, and accidental ingestion.

  • Inhalation: As a fine solid, the compound can become airborne during weighing and transfer. Inhaling the dust may cause irritation to the respiratory tract.[4][6]

  • Skin Contact: Direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[4][6]

  • Eye Contact: The compound is a serious eye irritant and can cause significant discomfort, redness, and pain upon contact.[4][6]

  • Ingestion: The compound is classified as harmful if swallowed, necessitating immediate medical attention.[4]

Standard Operating Protocol for Safe Handling

A self-validating system of protocols is one where each step is designed to minimize risk and prevent exposure. The following workflow is grounded in the "Hierarchy of Controls" principle, prioritizing engineering controls and administrative policies before relying solely on Personal Protective Equipment (PPE).

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne dust and vapors.[7]

  • Ventilation: The fume hood ensures that any dust generated during manipulation is captured, preventing inhalation exposure.[1]

  • Restricted Access: Limit access to the handling area to trained and authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[8][9]

PPE is the last line of defense. The selection must be based on the specific hazards of the compound.

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9][10] It is critical to inspect gloves for tears or holes before each use and to practice proper removal technique to avoid skin contamination.[8]

  • Body Protection: A lab coat must be worn and kept fully fastened.[7][10]

  • Respiratory Protection: If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is required.[9]

This protocol details the process of weighing and preparing a solution with the solid compound.

  • Preparation: Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) and place it inside the chemical fume hood before retrieving the chemical container.

  • Weighing: Tare the balance with a weigh boat. Carefully open the container inside the hood. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

  • Transfer: Carefully add the weighed solid to the reaction vessel or beaker containing the solvent.

  • Closure: Securely close the primary container of this compound.

  • Initial Cleanup: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Final Steps: Proceed with the experiment. Upon completion, decontaminate all glassware and the work area.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Don PPE (Goggles, Gloves, Lab Coat) setup 2. Prepare Fume Hood (Verify Airflow, Assemble Equipment) prep->setup weigh 3. Weigh Solid Compound (Minimize Dust Generation) setup->weigh transfer 4. Transfer to Solvent weigh->transfer close_container 5. Securely Close Stock Container transfer->close_container cleanup 6. Clean Work Area & Tools close_container->cleanup dispose 7. Dispose of Waste Properly cleanup->dispose remove_ppe 8. Remove PPE & Wash Hands dispose->remove_ppe

Caption: Workflow for Safe Handling of Solid Amine Hydrochloride.

Storage and Waste Management

The stability and safety of amine salts are highly dependent on proper storage.

  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and moisture absorption.[1] Always follow the storage temperature recommended by the specific supplier.

  • Location: Keep in a designated corrosives or toxics cabinet, stored securely and locked if possible.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can react to liberate the free amine or cause hazardous reactions.[12][13]

Chemical waste must be managed in accordance with institutional and local regulations.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) and excess solid reagent must be collected in a clearly labeled hazardous waste container.[7][14]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.[7]

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing, deface the label on the empty container before discarding it.

Emergency Response Procedures

A prepared response is critical to mitigating the harm from an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[16] If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][9] If the person feels unwell, call a poison control center or doctor.[6]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[11][17]

This protocol is for minor laboratory spills (<100g) that can be managed by trained personnel. For larger spills, evacuate the area and contact the institutional emergency response team.

  • Alert & Secure: Alert personnel in the immediate area.[15][17] Restrict access and eliminate any ignition sources if a flammable solvent is involved.

  • Assess & Protect: Assess the spill size and consult the Safety Data Sheet (SDS). Don the appropriate PPE, including gloves, goggles, and a lab coat.[15]

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14][17]

  • Clean Up: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.[17] Carefully sweep the material into a dustpan and place it into a labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a mild detergent and water, and wipe dry.[15]

  • Dispose: Collect all cleanup materials in a sealed, labeled bag or container for hazardous waste disposal.[14][15]

  • Report: Report the incident to the laboratory supervisor.[15]

Caption: Emergency Response Workflow for a Minor Chemical Spill.

References

A Technical Guide to Determining the Organic Solvent Solubility of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral amine building block crucial in the synthesis of novel pharmaceutical compounds.[1] Understanding its solubility in various organic solvents is a cornerstone of successful drug development, directly impacting reaction kinetics, purification strategies, and formulation design. This guide provides a comprehensive framework for determining the solubility of this salt, focusing on the underlying scientific principles and a detailed, field-proven experimental protocol. While extensive quantitative solubility data for this specific compound is not widely published, this document equips researchers with the necessary theoretical knowledge and practical methodology to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

This compound is a colorless to pale yellow solid with the chemical formula C₅H₁₁NO·HCl.[1] As a chiral reagent, it is instrumental in the synthesis of stereospecific drugs and other complex molecules.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle.

Key Impacts of Solubility:

  • Process Chemistry: Solvent selection for synthesis and crystallization is dictated by the solubility of reactants, intermediates, and the final product. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in controlling crystal form (polymorphism).

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental for creating liquid dosage forms and is a key factor in the dissolution rate of solid dosage forms.

  • Preclinical Studies: In vitro and in vivo studies require the compound to be dissolved in a vehicle that is compatible with the biological system being tested.

This guide will focus on the principles and methods for accurately measuring the thermodynamic equilibrium solubility of this compound in a range of organic solvents.

Theoretical Framework: Factors Governing Salt Solubility

The dissolution of an ionic salt like this compound in an organic solvent is a complex process governed by the interplay between the salt's crystal lattice energy and the solvation energy of the resulting ions.[2][3] The process can be visualized as an equilibrium between the solid state and the solvated ions.

G Solid Salt Crystal (R-NH3+Cl-)solid Solvated Solvated Ion Pair (R-NH3+Cl-)solv Solid->Solvated Dissolution Solvated->Solid Crystallization Dissociated Dissociated Ions (R-NH3+)solv + (Cl-)solv Solvated->Dissociated Dissociation Dissociated->Solvated Ion Pairing

Caption: Equilibrium processes in the dissolution of an amine hydrochloride salt.

Several key factors influence this equilibrium:

  • Solute Properties:

    • Lattice Energy: The strength of the ionic bonds holding the crystal together. A higher lattice energy requires more energy to overcome and generally leads to lower solubility.

    • Ion Size and Charge: The ions in this salt (the protonated amine and the chloride anion) have relatively low charges (+1 and -1), which favors solubility compared to salts with higher charges (e.g., +2/-2).[2]

    • Hydrogen Bonding: The ammonium group (R-NH₃⁺) is a strong hydrogen bond donor. This property is crucial for interactions with solvents that can act as hydrogen bond acceptors.

  • Solvent Properties:

    • Polarity and Dielectric Constant: Polar solvents are generally better at dissolving ionic salts. A high dielectric constant helps to separate the ions by reducing the electrostatic force between them, thus favoring dissociation.[2]

    • Proticity:

      • Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cation (R-NH₃⁺) and the anion (Cl⁻), often leading to higher solubility.

      • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO) can accept hydrogen bonds but cannot donate them effectively. They can solvate the cation but are less effective at solvating the chloride anion, which can limit solubility.

    • "Like Dissolves Like": This principle suggests that polar solutes, like this hydrochloride salt, will have higher solubility in polar solvents.[4] Its solubility is expected to be very low in nonpolar solvents like hexane or toluene.[5]

Experimental Determination: The Gold Standard Shake-Flask Method

The isothermal shake-flask method is widely recognized as the most reliable technique for determining equilibrium solubility.[6][7] It involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[5][6]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate in thermostatic shaker (e.g., 24-72h) A->B Start C Allow to settle B->C Equilibrium Reached D Centrifuge sample C->D E Withdraw clear supernatant D->E F Filter (0.22 µm syringe filter) E->F G Dilute aliquot accurately F->G H Analyze concentration (e.g., HPLC-UV) G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >95%)

  • Analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance and thermometer

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)

Procedure:

  • Preparation of Suspensions:

    • To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[6] A starting point is to add approximately 10-20 mg of solid.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[5]

    • Expertise Insight: The time to reach equilibrium should be determined experimentally. This can be done by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).[5]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

    • Trustworthiness Check: The first few drops from the filter should be discarded to avoid errors from potential drug adsorption onto the filter membrane.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.

  • Data Calculation and Reporting:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.

    • Report the results as the mean solubility ± standard deviation, typically in units of mg/mL or mol/L. The temperature of the experiment must always be reported.[7]

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic32.7Experimental ValueCalculated Value
EthanolPolar Protic24.5Experimental ValueCalculated Value
IsopropanolPolar Protic19.9Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
AcetonePolar Aprotic20.7Experimental ValueCalculated Value
DichloromethaneNonpolar9.1Experimental ValueCalculated Value
Ethyl AcetateModerately Polar6.0Experimental ValueCalculated Value
TolueneNonpolar2.4Experimental ValueCalculated Value
HexaneNonpolar1.9Experimental ValueCalculated Value

Interpretation: By analyzing the results in the context of the solvent properties, researchers can draw valuable conclusions. It is expected that solubility will be highest in polar protic solvents like methanol and ethanol due to their ability to form strong hydrogen bonds and effectively solvate both the ammonium cation and the chloride anion. Solubility will likely be moderate in polar aprotic solvents and significantly lower in nonpolar solvents, aligning with the "like dissolves like" principle.[4]

Conclusion

Determining the solubility of this compound is not merely a data collection exercise; it is a fundamental investigation that informs critical decisions in pharmaceutical development. By applying the robust shake-flask method detailed in this guide, researchers can generate high-quality, reliable data. This information is indispensable for optimizing synthetic routes, designing effective purification strategies, and developing viable drug formulations, ultimately accelerating the path from chemical entity to therapeutic product.

References

An In-depth Technical Guide to the Discovery and Synthetic History of Tetrahydropyran Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring system, a saturated six-membered oxygen-containing heterocycle, has emerged from its origins in natural product chemistry to become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and rich synthetic history of tetrahydropyran amines. We will traverse the timeline from the foundational cyclization strategies that first enabled access to the THP core to the sophisticated, stereoselective methodologies that now allow for the precise construction of highly functionalized amine derivatives. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an in-depth technical resource for professionals engaged in the art and science of drug discovery. We will illuminate how the unique stereoelectronic properties of the THP-amine scaffold are leveraged to overcome challenges in drug design, solidifying its status as a truly privileged motif in the pursuit of novel therapeutics.

Part 1: The Ascendancy of the Tetrahydropyran Amine in Modern Drug Design

Saturated heterocyclic compounds are integral to the development of pharmaceuticals, with over half of all FDA-approved drugs containing such motifs. Among these, the tetrahydropyran (THP) ring has garnered significant attention. Its rigidified ether structure offers a distinct advantage over acyclic ethers by reducing the entropic penalty upon binding to a biological target. Furthermore, the ring oxygen can act as a hydrogen bond acceptor, providing an additional point of contact with protein active sites.

The true value of this scaffold was significantly amplified with the introduction of the amino group, giving rise to tetrahydropyran amines. These structures have proven to be exceptional bioisosteres for more traditional motifs like piperidines and cyclohexylamines. The strategic replacement of a methylene group (-CH2-) in a cyclohexane or the nitrogen atom in a piperidine ring with the THP's oxygen atom imparts profound changes to the molecule's physicochemical properties.

Key Advantages of THP-Amine Scaffolds:

  • Modulation of Basicity: The electron-withdrawing effect of the ring oxygen lowers the pKa of the exocyclic amine compared to its piperidine counterpart, which can be crucial for tuning binding interactions and optimizing pharmacokinetic profiles.

  • Improved Solubility and Reduced Lipophilicity: The introduction of the polar ether linkage generally enhances aqueous solubility and reduces lipophilicity, key factors in improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enhanced Metabolic Stability: The THP ring is less susceptible to enzymatic degradation compared to many carbocyclic and other heterocyclic systems.

  • Novel Intellectual Property: The use of THP-amine scaffolds provides a clear path to novel chemical matter, allowing for the circumvention of existing patents.

This powerful combination of properties has led to the incorporation of THP-amine motifs in several successful pharmaceuticals. A notable example is Gilteritinib (Xospata®) , an FDA-approved tyrosine kinase inhibitor for the treatment of acute myeloid leukemia, which features a prominent amino-THP substituent. The success of such drugs underscores the strategic importance of this scaffold in contemporary drug discovery campaigns.

Part 2: Foundational Strategies for Constructing the Tetrahydropyran Core

The journey to modern aminotetrahydropyrans began with the development of fundamental methods to construct the parent heterocyclic ring. While the THP motif is prevalent in nature, particularly in pyranose sugars, its early laboratory synthesis relied on robust and intuitive chemical transformations.

Intramolecular Williamson Ether Synthesis

One of the most classical and conceptually straightforward methods for forming cyclic ethers is the intramolecular Williamson ether synthesis. Developed by Alexander Williamson in the 1850s, this reaction involves the deprotonation of a haloalcohol to form an alkoxide, which subsequently undergoes an intramolecular SN2 reaction to displace the halide, closing the ring. This method provides a reliable route to simple, substituted tetrahydropyrans.

The causality behind this protocol is rooted in enhancing the nucleophilicity of the hydroxyl group. A strong, non-nucleophilic base like sodium hydride (NaH) is employed to irreversibly deprotonate the alcohol, generating a potent alkoxide nucleophile. The subsequent intramolecular attack is kinetically favored for the formation of five- and six-membered rings due to favorable transition state conformations.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of 6-chloro-2-hexanol (1.0 eq.) in anhydrous THF is added dropwise to the NaH suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of water to destroy any excess NaH.

  • Workup: The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to afford 2-methyl-tetrahydropyran.

G

Hydrogenation of Dihydropyrans

Another fundamental route to the THP scaffold is the hydrogenation of a dihydropyran precursor. This method leverages the creation of the unsaturated ring, often via a hetero-Diels-Alder reaction, followed by a simple reduction of the double bond. Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) is highly efficient for this transformation, providing direct access to the saturated tetrahydropyran ring.

Part 3: The Prins Cyclization: A Paradigm Shift in THP Synthesis

The most powerful and widely adopted strategy for the stereoselective synthesis of substituted tetrahydropyrans is the Prins cyclization. While early observations of the acid-catalyzed reaction between alkenes and aldehydes were reported by Kriewitz in 1899 and further explored by Prins in the early 20th century, the major breakthrough came in 1955. Hanschke demonstrated that the reaction between a homoallylic alcohol and an aldehyde could selectively construct the THP ring, setting the stage for decades of methodological refinement.

The reaction proceeds through the acid-catalyzed formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then trapped intramolecularly by the pendant hydroxyl group. The stereochemical outcome of the reaction is often highly predictable, typically favoring the formation of cis-2,6-disubstituted tetrahydropyrans via a chair-like transition state where bulky substituents adopt equatorial positions to minimize steric strain. This inherent stereocontrol is a primary reason for the reaction's utility in complex molecule synthesis.

// Nodes Reactants [label="Homoallylic Alcohol + Aldehyde"]; Protonation [label="Aldehyde Protonation"]; Oxocarbenium [label="Oxocarbenium Ion\n(Key Intermediate)"]; Cyclization [label="Intramolecular Attack\n(Chair-like Transition State)"]; Cyclized_Intermediate [label="Cyclized Cation"]; Final_Product [label="4-Hydroxytetrahydropyran"];

// Edges Reactants -> Protonation [label=" H+ (Acid Catalyst)"]; Protonation -> Oxocarbenium [label=" Loss of H2O"]; Oxocarbenium -> Cyclization; Cyclization -> Cyclized_Intermediate; Cyclized_Intermediate -> Final_Product [label=" Trapping by H2O\n(or other nucleophile)"]; } ` Caption: General Mechanism of the Prins Cyclization.

Modern variations, such as the silyl-Prins and tandem allylation-Prins cyclizations, have further expanded the scope and efficiency of this powerful transformation. The products of these reactions, typically 4-hydroxytetrahydropyrans, are ideal precursors for the synthesis of 4-aminotetrahydropyrans.

  • Setup: To a solution of the homoallylic alcohol (1.0 eq.) and an aldehyde (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a Lewis acid or Brønsted acid catalyst (e.g., BF3·OEt2, 0.1 eq. or triflic acid, 0.1 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C or room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the 4-hydroxytetrahydropyran product.

Part 4: From Intermediates to Amines: The Final Steps

With robust methods to access the THP core, the next critical phase is the introduction of the amine functionality. The most common strategies involve the conversion of readily accessible 4-hydroxy or 4-keto tetrahydropyrans.

// Nodes Prins [label="Prins Cyclization Product\n(4-Hydroxytetrahydropyran)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Tetrahydro-4H-pyran-4-one", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="4-Azidotetrahydropyran", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="4-Aminotetrahydropyran", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prins -> Ketone [label=" Oxidation\n(e.g., Pfitzner-Moffatt)"]; Prins -> Azide [label=" 1. MsCl, TEA\n2. NaN3, DMF"]; Ketone -> Amine [label=" Reductive Amination\n(NH3, NaBH3CN)"]; Azide -> Amine [label=" Reduction\n(e.g., H2, Pd/C)"]; } ` Caption: Key Synthetic Routes to 4-Aminotetrahydropyrans.

Synthesis via Tetrahydro-4H-pyran-4-ones

A highly versatile route to 4-aminotetrahydropyrans proceeds through the corresponding ketone intermediate.

Step A: Oxidation of the 4-Hydroxyl Group The conversion of a secondary alcohol to a ketone is a fundamental transformation. For substrates bearing sensitive functional groups, mild oxidation conditions are paramount. The Pfitzner-Moffatt oxidation , first reported in 1963, is an excellent choice. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by a carbodiimide such as dicyclohexylcarbodiimide (DCC), under mildly acidic conditions. The reaction proceeds at room temperature, avoiding the over-oxidation often seen with harsher reagents and tolerating a wide range of functional groups. Its mechanism is similar to the more modern Swern oxidation but avoids cryogenic temperatures.

  • Setup: In a round-bottom flask, dissolve the 4-hydroxytetrahydropyran (1.0 eq.) in a mixture of anhydrous DMSO and dichloromethane (DCM).

  • Reagent Addition: Add pyridinium trifluoroacetate (catalytic amount, ~0.1 eq.) followed by dicyclohexylcarbodiimide (DCC, 3.0 eq.).

  • Reaction: Stir the mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Workup: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with water, dilute HCl, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude ketone via flash chromatography.

Step B: Reductive Amination Once the tetrahydro-4H-pyran-4-one is in hand, it can be readily converted to the primary amine via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction with a hydride reagent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

  • Setup: Dissolve the tetrahydro-4H-pyran-4-one (1.0 eq.) in methanol. Add ammonium acetate (~10 eq.) or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding aqueous HCl. Concentrate the mixture to remove methanol, then basify with aqueous NaOH and extract with DCM.

  • Purification: Dry the combined organic layers, concentrate, and purify the amine product, often by distillation or chromatography.

Synthesis via Azide Intermediate

An alternative route from the 4-hydroxytetrahydropyran avoids the oxidation step. This pathway involves converting the hydroxyl group into a good leaving group, followed by displacement with an azide and subsequent reduction.

  • Activation: The alcohol is first converted to a sulfonate ester (e.g., mesylate or tosylate) by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA).

  • Displacement: The resulting sulfonate is an excellent leaving group for an SN2 reaction. It is treated with sodium azide (NaN3) in a polar aprotic solvent like DMF to yield the 4-azidotetrahydropyran.

  • Reduction: The azide is then cleanly reduced to the primary amine. This can be achieved under various conditions, most commonly via catalytic hydrogenation (H2, Pd/C) or by using reagents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (Staudinger reaction).

Part 5: The Modern Frontier of Aminotetrahydropyran Synthesis

While the classical methods remain workhorses in the field, research continues to push the boundaries of efficiency and complexity.

  • Direct C-H Functionalization: Recent breakthroughs have enabled the direct functionalization of C-H bonds on the THP ring. Palladium-catalyzed methods now allow for the stereoselective arylation or alkylation of aminotetrahydropyrans, providing rapid access to highly substituted and structurally diverse analogs from simple precursors.

  • Biocatalysis: The demand for enantiomerically pure chiral amines has driven the development of enzymatic methods. Transaminases are now being employed for the direct and highly stereoselective synthesis of compounds like (R)-3-aminotetrahydropyran on a kilogram scale, offering a green and efficient alternative to classical resolution.

Part 6: Conclusion

The tetrahydropyran amine has completed a remarkable journey from a structural feature in complex natural products to a rationally designed, strategically important scaffold in modern drug discovery. Its history is a testament to the power of synthetic organic chemistry to solve critical problems in medicine. The evolution from foundational cyclization reactions like the Williamson ether synthesis to the stereochemical elegance of the Prins cyclization, and now to the precision of C-H activation and biocatalysis, has equipped medicinal chemists with an unparalleled toolkit. By understanding the rich history and the detailed synthetic logic behind the creation of these molecules, researchers are better positioned to leverage the unique advantages of the THP-amine motif to design and develop the next generation of innovative and life-saving therapeutics.

An In-Depth Technical Guide to the Physical Characteristics of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the essential physical and chemical characteristics of (R)-tetrahydro-2H-pyran-3-amine hydrochloride, a critical chiral building block in modern drug discovery and chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's properties, from its fundamental chemical identity to its spectroscopic signature and handling requirements. By synthesizing data from established sources with practical, field-proven insights, this guide explains the causality behind its properties and outlines self-validating protocols for its characterization. The objective is to equip professionals with the necessary knowledge to effectively utilize this chiral amine in their research and development workflows.

Introduction: A Key Chiral Intermediate

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] As a chiral reagent, it serves as a valuable starting material for the synthesis of complex chiral molecules, particularly active pharmaceutical ingredients (APIs).[1] The stereogenic center at the C3 position is crucial, as enantiomers often exhibit vastly different biological activities and pharmacological profiles.[2]

The hydrochloride salt form is predominant in commercial availability and laboratory use. This is a deliberate and strategic choice; converting the parent amine to its hydrochloride salt enhances stability and, most critically, increases its aqueous solubility, a vital property for many synthetic and biological applications.[2][3] A thorough understanding of its physical characteristics is therefore not merely academic but a prerequisite for its successful application in reaction design, formulation, and quality control.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is identified by a consistent set of descriptors.

Key Identifiers:

IdentifierValue
IUPAC Name (3R)-oxan-3-amine;hydrochloride
Synonyms (R)-Tetrahydro-pyran-3-ylamine HCl, (3R)-Tetrahydro-2H-pyran-3-amine HCl
CAS Number 1071829-82-7, 1315500-31-2
Molecular Formula C₅H₁₁NO·HCl (or C₅H₁₂ClNO)[1][4]
Molecular Weight 137.61 g/mol [4]
InChI Key RETPVBQTPDYSBS-NUBCRITNSA-N

The structure consists of a saturated six-membered tetrahydropyran ring with an amine group at the third position. The "(R)" designation defines the absolute stereochemistry at this chiral center.

G cluster_key Chemical Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N1 NH₃⁺Cl⁻ C3->N1 H_R H C3->H_R C5 C C4->C5 O1 O C5->O1 O1->C1

Caption: Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both reactive and non-reactive systems, influencing everything from dissolution rates to storage protocols.

Summary of Physicochemical Data:

PropertyValue / DescriptionSignificance & Rationale
Appearance Colorless to pale yellow solid.[1]A primary indicator of purity. Deviations may suggest degradation or impurities.
Solubility Readily soluble in water and polar organic solvents.[1]The ionic nature of the hydrochloride salt enhances aqueous solubility via ion-dipole interactions.[2] This is critical for use in aqueous reaction media or biological assays.
Melting Point 198–202°C (with decomposition) (for (S)-enantiomer).[2]A sharp melting range is a key purity criterion. Enantiomers typically have identical melting points. Decomposition indicates thermal instability at higher temperatures.
pKa (predicted) 9.97 ± 0.20 (for the conjugate acid).[1]This value reflects the basicity of the parent amine. In solutions with pH < pKa, the protonated ammonium form (R-NH₃⁺) predominates, explaining its salt form and high water solubility.
Storage Condition Under inert gas (nitrogen or Argon) at 2-8°C or at ambient temperature.[1]Amines can be susceptible to oxidation. Storage under inert gas and/or refrigeration is recommended for long-term preservation of purity and chiral integrity.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound requires a multi-technique approach. Commercial suppliers typically provide access to this data.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the compound's covalent structure. The ¹H NMR spectrum would show characteristic signals for the protons on the pyran ring and the amine group, while the ¹³C NMR would confirm the five distinct carbon environments.

  • Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups. For this molecule, characteristic peaks would include a broad N-H stretching band for the ammonium salt (R-NH₃⁺) and C-O stretching bands from the ether linkage in the pyran ring.[3]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show a peak corresponding to the mass of the protonated parent amine [C₅H₁₁NO + H]⁺.

  • Chiral High-Performance Liquid Chromatography (HPLC) : To validate the "R" configuration and determine enantiomeric purity, chiral HPLC is the gold standard. This method separates the (R) and (S) enantiomers, allowing for precise quantification of the desired enantiomer.[2]

Experimental Protocol: Shake-Flask Solubility Determination

To ensure trustworthiness, protocols must be self-validating. The following workflow for determining aqueous solubility is a standard, robust method that incorporates necessary controls.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium between the solid-state compound and the saturated solution, providing a true measure of solubility.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed, inert flask. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Agitate the flask in a temperature-controlled shaker bath (25°C ± 0.5°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodic sampling can be done to confirm that the concentration has plateaued.

  • Phase Separation: Allow the flask to stand undisturbed in the temperature bath for at least 24 hours to let undissolved solids settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a fine (e.g., 0.22 µm) filter to remove any remaining microscopic particles. Filtration prevents artificially high concentration readings.

  • Quantification: Accurately dilute the filtered sample and analyze its concentration using a validated analytical method, such as HPLC with UV detection or a suitable titration method.

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The pH of the saturated solution should also be measured and reported, as it can influence the solubility of ionizable compounds.

G start Start: Add Excess Solid to Water equilibrate Equilibrate (25°C, 24-48h Agitation) start->equilibrate Ensure Saturation settle Settle Undissolved Solid (24h) equilibrate->settle Achieve Equilibrium sample Sample Supernatant settle->sample Prevent Solid Carryover filter Filter Sample (0.22 µm) sample->filter Remove Particulates quantify Quantify Concentration (e.g., HPLC) filter->quantify Prepare for Analysis end End: Report Solubility (mg/mL) quantify->end Final Result

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Safety, Handling, and Storage

Proper handling of this compound is essential for user safety and maintaining compound integrity.

  • Safety Profile : The compound is classified with the GHS07 pictogram (Exclamation mark). Key hazard statements include:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling : Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

  • Storage : To prevent degradation, the compound should be stored in a tightly sealed container. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is advisable.[1]

Conclusion

This compound is a well-characterized chiral intermediate whose utility in scientific research is underpinned by its distinct physical properties. Its solid form, high solubility in polar solvents, and defined stereochemistry make it a reliable and versatile tool for synthetic and medicinal chemists. The data and protocols presented in this guide offer a robust framework for its effective and safe utilization, empowering researchers to leverage its full potential in the development of novel chemical entities.

References

Methodological & Application

The Strategic Integration of (R)-tetrahydro-2H-pyran-3-amine hydrochloride in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Chiral Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Chiral amines, particularly those embedded within conformationally restricted ring systems, represent a cornerstone of this endeavor.[1] It is estimated that approximately 40% of all pharmaceuticals contain a chiral amine building block, a testament to their critical role in molecular recognition and biological activity. The specific three-dimensional arrangement of substituents around a stereogenic center can profoundly influence a molecule's interaction with its biological target, as receptors and enzymes are themselves chiral entities. This distinction between enantiomers is not merely academic; it can be the difference between a potent therapeutic agent (the eutomer) and an inactive or even toxic counterpart (the distomer).[2][3]

The tetrahydropyran (THP) ring system has emerged as a particularly valuable scaffold in medicinal chemistry. Often employed as a bioisosteric replacement for cyclohexane, the THP moiety offers a unique combination of properties.[1] The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially enhancing binding affinity and improving aqueous solubility—key attributes for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on (R)-tetrahydro-2H-pyran-3-amine hydrochloride , a chiral building block that synergistically combines the advantageous features of a stereochemically defined amine with the favorable properties of the THP ring. Its application spans a range of therapeutic areas, enabling the synthesis of complex and highly specific drug candidates. This document will provide an in-depth exploration of its properties, strategic applications, and detailed protocols for its incorporation into drug discovery workflows.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. This compound is a colorless to pale yellow solid that is readily soluble in water and polar organic solvents.[4]

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
CAS Number 1315500-31-2[6][7]
Physical Form Solid[6]
Storage Temperature Ambient Storage[6]
Purity Typically ≥95%[6][7]

Safety and Handling:

This compound is classified as a warning-level hazardous substance.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][8]

Synthesis and Chiral Integrity

The enantiopurity of (R)-tetrahydro-2H-pyran-3-amine is critical to its function in asymmetric synthesis. Several strategies are employed to obtain the desired (R)-enantiomer in high purity. One common approach involves the asymmetric reduction of a ketone precursor, such as 6-methoxydihydro-2H-pyran-3(4H)-one, using a ketoreductase (KRED) enzyme.[9] This biocatalytic method offers high enantioselectivity and operates under mild conditions.[9]

Another established method is the chiral resolution of a racemic mixture of tetrahydro-2H-pyran-3-amine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Core Applications in Drug Discovery: Case Studies

The strategic incorporation of the (R)-tetrahydro-2H-pyran-3-amine moiety has been instrumental in the development of several innovative therapeutic agents.

Case Study 1: Factor XIa Inhibitors for Antithrombotic Therapy

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to current standards of care.[10][11] The clinical candidate Milvexian (BMS-986177/JNJ-70033093) , a potent and orally bioavailable inhibitor of FXIa, features the (R)-tetrahydro-2H-pyran-3-amine scaffold.[11][12] In the synthesis of Milvexian and its analogs, this chiral amine is crucial for establishing key interactions within the active site of the FXIa enzyme, contributing to the inhibitor's high affinity (Ki = 0.11 nM).[11][12] The tetrahydropyran ring likely contributes to the overall favorable pharmacokinetic profile of the molecule.[10][12]

Case Study 2: MTA-Cooperative PRMT5 Inhibitors for Oncology

Protein arginine methyltransferase 5 (PRMT5) is a key enzyme in various cellular processes, and its inhibition is a validated strategy in oncology. A particularly innovative approach involves the development of MTA-cooperative inhibitors that selectively target cancer cells with a specific genetic deletion (MTAP-deleted cancers).[13][14][15] These inhibitors leverage the accumulation of the metabolite methylthioadenosine (MTA) in these cancer cells to achieve selective binding and inhibition of the PRMT5-MTA complex.[13][15]

Structure-based drug design efforts have led to the discovery of potent and selective MTA-cooperative PRMT5 inhibitors that incorporate the (R)-tetrahydro-2H-pyran-3-amine moiety.[13] In these molecules, the chiral amine is often coupled to a core scaffold, and its specific stereochemistry is critical for optimal positioning within the enzyme's active site, enabling interactions that contribute to the desired MTA-cooperative binding mechanism.[13][14]

Experimental Protocols

The two most common synthetic transformations involving this compound are amide bond formation and reductive amination. The following protocols provide detailed, step-by-step methodologies for these key reactions.

Protocol 1: Amide Coupling via Activated Esters (HATU-mediated)

Amide bond formation is a cornerstone of medicinal chemistry.[16] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, particularly with valuable amines like (R)-tetrahydro-2H-pyran-3-amine.[16][17]

Rationale: This protocol utilizes in-situ activation of a carboxylic acid with HATU to form a highly reactive O-acylisourea active ester. This intermediate is then susceptible to nucleophilic attack by the amine. The hydrochloride salt of the amine must be neutralized by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine for the reaction.

HATU_Coupling RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster Activation Amine (R)-THP-Amine HCl + DIPEA Amide Amide Product Amine->Amide Coupling HATU HATU HATU->ActivatedEster Activation Solvent Anhydrous DMF Solvent->ActivatedEster Activation ActivatedEster->Amide Coupling

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic acid of interest

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[18][19] This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[18]

Rationale: The reaction is typically performed under mildly acidic conditions to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting carbonyl. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is capable of reducing the iminium ion but is slow to reduce the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[19]

Reductive_Amination Carbonyl Aldehyde or Ketone Iminium Iminium Ion Intermediate Carbonyl->Iminium Imine Formation Amine (R)-THP-Amine HCl + Base (optional) Amine->Iminium Imine Formation ReducingAgent NaBH(OAc)₃ (STAB) Product Substituted Amine Product ReducingAgent->Product Reduction Solvent DCE or THF Solvent->Product Reduction Iminium->Product Reduction

Caption: General workflow for reductive amination.

Materials:

  • Aldehyde or ketone of interest

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.2 eq) in DCE, add the aldehyde or ketone (1.0 eq).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its unique combination of a stereochemically defined amine and the favorable physicochemical properties of the tetrahydropyran ring allows medicinal chemists to address key challenges in lead optimization, including potency, selectivity, and ADME properties. The successful application of this scaffold in high-profile clinical candidates like Milvexian underscores its strategic importance. By mastering the key synthetic transformations of amide coupling and reductive amination, researchers can effectively leverage the potential of this chiral amine to construct the next generation of innovative therapeutics.

References

(R)-tetrahydro-2H-pyran-3-amine hydrochloride as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Introduction: The Strategic Value of the Chiral Tetrahydropyran Motif

In modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold. Its rigid, saturated structure offers a distinct three-dimensional geometry while introducing a polar ether oxygen that can serve as a hydrogen bond acceptor. This unique combination allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. When compared to its carbocyclic bioisostere, cyclohexane, the THP moiety can provide an additional point of interaction with biological targets, potentially enhancing binding affinity and selectivity.

This compound is a chiral building block that provides chemists with direct access to this valuable motif. As a primary amine, it is a versatile handle for a wide array of synthetic transformations, allowing for its incorporation into diverse molecular architectures.[1] Supplied as a stable, crystalline hydrochloride salt, it is a readily available starting material for the synthesis of complex molecules, including antitumor agents and other therapeutics.[2][3] This guide provides an in-depth exploration of its core applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₁₁NO · HCl
Molecular Weight 137.61 g/mol
CAS Number 1315500-31-2
Appearance Colorless to pale yellow solid[2]
Solubility Soluble in water and polar organic solvents[2]

| Storage | Ambient temperature |

Core Synthetic Applications and Protocols

The primary amine of (R)-tetrahydro-2H-pyran-3-amine serves as a potent nucleophile and a versatile functional handle. Its utility is most prominently displayed in three classes of reactions foundational to drug discovery: amide bond formation, reductive amination, and N-arylation.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[4] Coupling (R)-tetrahydro-2H-pyran-3-amine with a carboxylic acid introduces the THP moiety into a molecule, creating a stable and structurally defined linkage. The reaction requires the activation of the carboxylic acid, which is typically achieved in situ using a coupling reagent.

Causality and Experimental Choices:

  • Neutralization: As the starting material is a hydrochloride salt, a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - Et₃N) is essential. It serves a dual purpose: to liberate the free amine for reaction and to neutralize the acidic byproducts generated during the coupling process.

  • Coupling Reagents: A variety of coupling reagents are available, each with its own merits.

    • Carbodiimides (EDC, DCC): These reagents facilitate dehydration but can lead to racemization, especially with chiral carboxylic acids. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress this side reaction and improve efficiency.[5]

    • Phosphonium Salts (PyBOP): These reagents are highly efficient and do not react with the free amine, allowing for the use of equimolar amounts of the coupling partners, which is advantageous when working with valuable materials.[4]

    • Uronium/Aminium Salts (HATU, HBTU): These are among the most effective and rapid coupling reagents, though they can be more expensive. They are particularly useful for sterically hindered substrates or electron-deficient amines.[6][7]

Workflow for Amide Bond Formation

G cluster_start Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start_Acid Carboxylic Acid (1.0 eq) Mix Combine reactants in solvent Cool to 0 °C Start_Amine (R)-THP-Amine HCl (1.1 eq) Start_Reagent Coupling Reagent (e.g., HATU, 1.2 eq) Start_Base Base (e.g., DIPEA, 2.5 eq) Start_Solvent Anhydrous Solvent (e.g., DMF, DCM) Stir Stir at RT for 2-16 h Monitor by TLC/LC-MS Mix->Stir Add Base, then Coupling Reagent Quench Aqueous Quench (e.g., H₂O, sat. NaHCO₃) Stir->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify End Final Amide Product Purify->End

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is then purified by silica gel column chromatography to yield the desired amide product.

Table 2: Typical Parameters for Amide Coupling

Parameter Reagent/Condition Rationale
Amine (R)-THP-Amine HCl 1.0 - 1.2 eq
Carboxylic Acid Substrate 1.0 eq (Limiting)
Coupling Reagent HATU 1.1 - 1.3 eq
Base DIPEA 2.0 - 3.0 eq
Solvent DMF, DCM Anhydrous
Temperature 0 °C to RT Controls exotherm, minimizes side reactions
Time 2 - 16 hours Varies with substrate reactivity

| Typical Yield | 70 - 95% | Substrate dependent |

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding alkylated amine.

Causality and Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most applications.[8] It is a mild and selective hydride donor that does not readily reduce the starting carbonyl compound, thus favoring the reduction of the intermediate iminium ion. This selectivity minimizes the formation of alcohol byproducts.

  • pH Control: The reaction is often carried out with a small amount of acetic acid. The acid catalyzes the formation of the iminium ion but must be used judiciously, as excess acid can protonate the starting amine, rendering it non-nucleophilic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the reaction.

Workflow for Reductive Amination

G cluster_start Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start_Aldehyde Aldehyde/Ketone (1.0 eq) Combine Combine Amine, Base, Carbonyl in Solvent Start_Amine (R)-THP-Amine HCl (1.2 eq) Start_Base Base (e.g., Et₃N, 1.2 eq) Start_Reductant Reducing Agent (STAB, 1.5 eq) Start_Solvent Anhydrous Solvent (e.g., DCM) Stir_Initial Stir for 30 min at RT (Imine Formation) Combine->Stir_Initial Add_Reductant Add STAB portion-wise Stir_Initial->Add_Reductant Stir_Final Stir at RT for 4-24 h Monitor by TLC/LC-MS Add_Reductant->Stir_Final Quench Quench with sat. NaHCO₃ Stir_Final->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify End Final Secondary Amine Purify->End

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Water, Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and triethylamine (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The addition may cause slight effervescence.

  • Continue to stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Track the disappearance of the carbonyl starting material and the formation of the product by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.

N-Arylation: Connecting to Aromatic Systems

Incorporating the THP-amine moiety onto an aromatic or heteroaromatic ring is a common strategy in drug design. This can be achieved through several methods, with Nucleophilic Aromatic Substitution (SNAr) being a straightforward approach for electron-deficient aromatic systems.[9]

Causality and Experimental Choices:

  • Substrate Requirement: SNAr reactions are effective when the aromatic ring is "activated" by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (typically a halogen like F or Cl).

  • Reaction Conditions: The reaction is base-promoted, requiring a base to deprotonate the amine hydrochloride and to scavenge the acid (e.g., HF, HCl) formed during the substitution. A polar aprotic solvent like DMF or DMSO is typically used, and heating is often required to drive the reaction to completion.[9]

Illustrative N-Arylation Pathway

G Amine (R)-THP-Amine HCl Reaction Base (DIPEA) Solvent (DMF) Heat (e.g., 120 °C) Amine->Reaction ArylHalide Activated Aryl Halide (e.g., 2-Fluoro-3-vinylpyridine) ArylHalide->Reaction Product N-Aryl Product Reaction->Product SNAr

Caption: SNAr reaction pathway.

Protocol 3: SNAr N-Arylation Reaction

Materials:

  • Activated Aryl Halide (e.g., 2-Fluoronitrobenzene) (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • Combine the activated aryl halide (1.0 eq), this compound (1.2 eq), and DIPEA (3.0 eq) in a sealable reaction vessel.

  • Add anhydrous DMF or DMSO as the solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine to remove the high-boiling-point solvent.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography to afford the N-arylated product.

Safety and Handling

This compound is classified as a warning-level chemical that can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[2] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under ambient storage conditions.

References

Application Notes and Protocols for Coupling Reactions with (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral building block of significant interest in modern drug discovery. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, serves as a versatile scaffold. Its non-planar, conformationally restricted nature is frequently exploited to orient substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the THP moiety can act as a bioisostere for other cyclic systems and improve the physicochemical properties of a molecule, such as solubility and metabolic stability. This chiral amine, presented as a hydrochloride salt for improved stability and handling, is a key intermediate for introducing this valuable pharmacophore into lead compounds.[1]

This guide provides detailed application notes and experimentally grounded protocols for three critical C-N bond-forming reactions utilizing this compound: amide bond formation, reductive amination, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations of the chemical principles that underpin the choice of reagents and reaction conditions.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₅H₁₂ClNOPubChem CID: 5200320[2]
Molecular Weight 137.61 g/mol PubChem CID: 5200320[2]
Appearance Colorless to pale yellow solidChemBK[3]
Solubility Readily soluble in water and polar organic solventsChemBK[3]
Storage Store at room temperature, under an inert atmosphere is recommendedSigma-Aldrich

Section 1: Amide Bond Formation – The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most utilized reaction in the synthesis of pharmaceuticals.[4] The reaction involves the coupling of an amine with a carboxylic acid, a process that requires the activation of the carboxylic acid to overcome the kinetic barrier of the reaction. Here, we present two robust protocols for the coupling of this compound with a generic carboxylic acid, employing two of the most effective and widely used coupling systems: EDC/HOBt and HATU.

The Causality Behind Reagent Selection in Amide Coupling

The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a stable ammonium carboxylate salt, which does not readily dehydrate to form an amide. Coupling reagents are therefore employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. However, it is also prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by intercepting the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[5][6][7][8] This active ester then reacts cleanly with the amine to yield the desired amide.[5][6][7][8]

  • HATU System: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, particularly with challenging or sterically hindered substrates.[1][9][10] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9][11] The amine then displaces the OAt group to form the amide bond.[9][11]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation & Coupling Amine (R)-tetrahydro-2H-pyran-3-amine (as free base) Reaction Reaction Mixture (Stir at 0°C to RT) Amine->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Amide Product Workup->Product

Caption: General workflow for amide coupling reactions.

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable and cost-effective method for the synthesis of amides.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0-1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the carboxylic acid (1.05 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration with respect to the amine).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10-15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water. If DCM was used as the solvent, dilute with additional DCM. If DMF was used, dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (if the product is not acid-labile), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 1.2: HATU Mediated Amide Coupling

This protocol is particularly useful for more challenging couplings, offering faster reaction times and often higher yields.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0-1.1 eq)

  • HATU (1.1-1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% Lithium chloride (LiCl) solution (optional, for removing DMF)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.2 eq) to liberate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2: Reductive Amination – A Versatile Tool for C-N Bond Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[12][13] This one-pot procedure is highly efficient and a cornerstone of synthetic strategies in the pharmaceutical industry.[4]

The Chemistry of Reductive Amination

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium ion intermediate.

  • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a particularly mild and selective reducing agent, well-suited for reductive aminations.[14] It is less basic and more sterically hindered than sodium borohydride, making it less likely to reduce the starting aldehyde or ketone. It is also tolerant of a wide range of functional groups.

Reductive_Amination_Mechanism Reactants Aldehyde/Ketone + (R)-THP-3-amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal - H₂O Imine Imine/Iminium Ion Hemiaminal->Imine Reduction Reduction [NaBH(OAc)₃] Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: Mechanism of reductive amination.

Protocol 2.1: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a general and highly reliable method for the synthesis of secondary amines from (R)-tetrahydro-2H-pyran-3-amine.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the solids in DCM or DCE (approximately 0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq), if required, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Buchwald-Hartwig Amination – Forging C(aryl)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[8][15] This reaction has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals and materials science.[8]

The Catalytic Cycle and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8]

  • Choice of Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are generally required to promote the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[15][16][17] The ligand's steric and electronic properties can significantly influence the reaction's scope and efficiency.[15]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[6]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Arylamine (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3.1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the coupling of (R)-tetrahydro-2H-pyran-3-amine with an aryl bromide. All manipulations should be performed under an inert atmosphere due to the air-sensitivity of the catalyst components.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Anhydrous toluene or dioxane

  • Anhydrous diethyl ether

  • Silica gel or Celite for filtration

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), Pd(OAc)₂ (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.04 eq).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • In a separate vial, weigh this compound (1.2 eq) and sodium tert-butoxide (1.4 eq). Add anhydrous toluene or dioxane and stir for 10-15 minutes to generate the free amine in situ.

  • Add the slurry of the amine and base to the reaction vessel containing the catalyst and aryl bromide.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite or silica gel, washing with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes & Protocols: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing (R)-tetrahydro-2H-pyran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of advanced Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a specific focus on leveraging the chiral intermediate, (R)-tetrahydro-2H-pyran-3-amine hydrochloride. DPP-4 inhibitors, a cornerstone in the management of type 2 diabetes mellitus, function by a unique mechanism that enhances endogenous glucoregulatory pathways.[1][2] The synthesis of these complex molecules often relies on stereospecific strategies to ensure enantiomeric purity, which is critical for therapeutic efficacy and safety. This document elucidates the pivotal role of the substituted tetrahydropyran amine scaffold and provides a field-proven, step-by-step protocol for its incorporation into a final drug candidate via reductive amination, exemplified by the synthesis of Omarigliptin.

Introduction: The Clinical Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism.[3] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones are released from the gut following food intake and are responsible for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[4][5]

By inhibiting the DPP-4 enzyme, "gliptin" drugs prevent the breakdown of incretins, thereby increasing their circulating levels and prolonging their glucoregulatory effects.[4][5] This mechanism offers a glucose-dependent method of lowering blood sugar with a reduced risk of hypoglycemia compared to other antidiabetic agents, making DPP-4 inhibitors a widely adopted therapy for type 2 diabetes.[6]

The molecular architecture of many second-generation DPP-4 inhibitors incorporates specific chiral elements to achieve high potency and selectivity. The (R)-tetrahydro-2H-pyran-3-amine moiety has emerged as a privileged scaffold in this context, forming the structural core of highly potent and long-acting inhibitors like Omarigliptin.[7][8][9] Its defined stereochemistry and conformational rigidity are crucial for optimal interaction with the active site of the DPP-4 enzyme.[10][11]

The Strategic Role of (R)-tetrahydro-2H-pyran-3-amine

The design of potent DPP-4 inhibitors is a testament to the power of structure-activity relationship (SAR) studies.[12][13] The primary amine of the chiral intermediate is designed to interact with the S1 sub-pocket of the DPP-4 enzyme, mimicking the natural proline or alanine residues of its substrates. The tetrahydropyran ring serves as a rigid scaffold that correctly orients the amine and other substituents into the enzyme's binding pockets (S1 and S2), thereby maximizing inhibitory activity.

The synthesis of these inhibitors is often convergent, meaning key fragments of the molecule are prepared separately and then joined together in the final stages. A common and highly efficient coupling strategy is reductive amination , which forms a robust carbon-nitrogen bond between a ketone-bearing fragment and an amine-bearing fragment.[14][15] this compound is the precursor to the critical amine fragment in this key transformation.

Experimental Guide: Synthesis of a Tetrahydropyran-Based DPP-4 Inhibitor

This section details a representative synthesis of a potent DPP-4 inhibitor, Omarigliptin, focusing on the pivotal reductive amination step that couples the chiral amine core with the heterocyclic side chain.

Overall Synthetic Workflow

The synthesis is designed as a convergent process to maximize efficiency and yield. Two advanced intermediates are prepared independently: a highly functionalized pyranone core and the heterocyclic side chain. The final molecule is assembled via a diastereoselective reductive amination.

G cluster_0 Pyranone Core Synthesis cluster_1 Amine Fragment Preparation cluster_2 Heterocycle Synthesis cluster_3 Final Assembly & Deprotection A Racemic α-aminoketone B Bis-homopropargylic alcohol A->B Ru-catalyzed DKR Reduction C Functionalized Pyranone (Ketone Fragment) B->C Ru-catalyzed Cycloisomerization & Oxidation G Coupled Intermediate C->G Reductive Amination (Key Coupling Step) D (R)-tetrahydro-2H-pyran-3-amine Hydrochloride E (R)-tetrahydro-2H-pyran-3-amine (Free Base) D->E Base Neutralization E->G Reductive Amination (Key Coupling Step) F Mesylated Pyrrolopyrazole (Side Chain) F->G Reductive Amination (Key Coupling Step) H Final DPP-4 Inhibitor (e.g., Omarigliptin) G->H Deprotection

Caption: Convergent synthesis workflow for a tetrahydropyran-based DPP-4 inhibitor.

Protocol: Reductive Amination Coupling

This protocol describes the critical coupling of the pyranone ketone with the chiral amine free base.

Principle of the Reaction: Reductive amination is a two-stage process occurring in a single pot. First, the primary amine reacts with the ketone to form a hemiaminal, which then dehydrates to an imine intermediate. A mild, selective reducing agent, present in the reaction mixture, then reduces the imine C=N bond to the final C-N single bond.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the in situ-formed imine.[17][18]

G Ketone Pyranone (R1-C(=O)-R2) Imine Imine Intermediate (R1-C(=NR3)-R2) Ketone->Imine + H2O Amine Chiral Amine (R3-NH2) Amine->Imine + H2O Product Final Coupled Product (R1-CH(NHR3)-R2) Imine->Product Reduction STAB NaBH(OAc)3 STAB->Product

Caption: Mechanism of one-pot reductive amination using STAB.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
Functionalized Pyranone Core≥98%In-house or CommercialThe electrophilic partner.
(R)-tetrahydro-2H-pyran-3-amine HCl≥98%CommercialPrecursor to the nucleophile.
Sodium Triacetoxyborohydride (STAB)Synthesis GradeCommercialMild and selective reducing agent. Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeCommercialUsed to generate the free amine.
Dimethylacetamide (DMAC)AnhydrousCommercialAprotic polar solvent.
Ethyl Acetate (EtOAc)HPLC GradeCommercialFor workup and purification.
Saturated Sodium Bicarbonate SolutionN/ALab PreparedFor aqueous workup.
BrineN/ALab PreparedFor aqueous workup.
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeCommercialFor drying organic layers.

Step-by-Step Methodology

  • Preparation of the Free Amine:

    • In a clean, dry round-bottom flask, suspend this compound (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous dimethylacetamide (DMAC, approx. 10 mL per gram of hydrochloride salt).

    • Stir the suspension vigorously at room temperature for 1-2 hours. The formation of the free amine in solution can be monitored by TLC or LC-MS by checking for the disappearance of the starting salt. This step is crucial as the hydrochloride salt is not nucleophilic.

  • Reaction Assembly:

    • To the suspension from Step 1, add the functionalized pyranone core (1.0 equivalent).

    • Stir the mixture at room temperature for 30 minutes to allow for initial mixing and potential hemiaminal formation.

  • Reductive Amination:

    • Cool the reaction vessel to 0-5 °C using an ice-water bath. This is to control the initial exotherm upon adding the reducing agent.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12-24 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress by HPLC or TLC, observing the consumption of the pyranone starting material.[19]

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Be cautious, as gas evolution (hydrogen) may occur from the destruction of excess hydride reagent.

  • Workup and Isolation:

    • Transfer the quenched reaction mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure, coupled DPP-4 inhibitor intermediate.[20]

Expected Outcome & Process Validation

ParameterTarget ValueJustification
Reaction Time 12 - 24 hoursAllows for complete imine formation and reduction.
Temperature 0 °C to Room Temp.Controls initial reactivity and ensures stable reaction conditions.
Equivalents (Amine) 1.1 eq.A slight excess drives the equilibrium towards imine formation.
Equivalents (STAB) 1.5 eq.Ensures complete reduction of the imine intermediate.
Expected Yield 75 - 90%This is a typically high-yielding transformation.
Diastereoselectivity >10:1The stereocenters on the reactants guide the facial selectivity of the reduction.

Product Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized DPP-4 inhibitor is paramount. A suite of analytical techniques should be employed for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify any remaining starting materials or byproducts. Chiral HPLC methods are essential to confirm the enantiomeric/diastereomeric purity.[21]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, verifying that the desired coupling has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure of the final product, ensuring all fragments are connected as expected and that the relative stereochemistry is correct.

Conclusion

The use of this compound as a chiral building block is a highly effective strategy for the synthesis of advanced DPP-4 inhibitors. The reductive amination protocol detailed herein represents a robust, scalable, and high-yielding method for coupling key molecular fragments. This application note provides researchers and drug development professionals with the foundational knowledge and a practical, validated protocol to facilitate the synthesis and exploration of this important class of antidiabetic agents.

References

Application Notes and Protocols for N-Alkylation of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its non-planar, saturated heterocyclic structure offers a three-dimensional diversity that is highly sought after in the design of novel therapeutics. When functionalized with an amine, as in (R)-tetrahydro-2H-pyran-3-amine, it provides a key building block for introducing basic centers that can improve pharmacokinetic properties such as solubility and cell permeability. The N-alkylation of this chiral amine is a critical step in the synthesis of a wide array of biologically active molecules, enabling the exploration of structure-activity relationships by introducing various substituents on the nitrogen atom.

This guide provides a comprehensive overview of established and modern protocols for the N-alkylation of (R)-tetrahydro-2H-pyran-3-amine hydrochloride. As this starting material is a hydrochloride salt, careful consideration of the reaction conditions, particularly the choice of base, is paramount to ensure the liberation of the free amine for efficient reaction. Furthermore, the preservation of the stereochemical integrity at the C3 position of the pyran ring is a crucial aspect that will be addressed in the presented methodologies.

We will delve into two primary strategies for N-alkylation: Reductive Amination , a highly controlled and widely used method, and Direct Alkylation , a classical approach that can be optimized for high efficiency. For each method, we will not only provide step-by-step protocols but also explain the underlying chemical principles and the rationale behind the choice of reagents and conditions.

Methodology 1: Reductive Amination - A Controlled and Versatile Approach

Reductive amination stands out as a preferred method for N-alkylation due to its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation methods.[1][2] The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone), followed by its in-situ reduction to the corresponding secondary or tertiary amine.[3] This one-pot procedure is highly efficient and offers a broad scope for introducing a diverse range of alkyl groups.[4]

Chemical Principles and Rationale

The initial step involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. In the presence of an acid catalyst, the reaction equilibrium is driven towards the imine formation. The subsequent reduction of the imine C=N double bond is achieved using a mild reducing agent.

A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting carbonyl compound, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] This selectivity allows for the entire reaction to be carried out in a single pot.[4]

For the N-alkylation of this compound, a suitable base must be added to neutralize the hydrochloride and liberate the free amine, enabling it to react with the carbonyl compound. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed to avoid competition with the primary amine as a nucleophile.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Outcome AmineHCl (R)-tetrahydro-2H-pyran-3-amine hydrochloride FreeAmine Free Amine Generation AmineHCl->FreeAmine Base Aldehyde Aldehyde/Ketone (R'-CHO) ImineFormation Imine Formation Aldehyde->ImineFormation Base Base (e.g., TEA, DIPEA) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reduction In-situ Reduction Reducer->Reduction Reduction FreeAmine->ImineFormation Condensation ImineFormation->Reduction Intermediate Workup Aqueous Work-up & Purification Reduction->Workup Product N-Alkylated Product Workup->Product

Detailed Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine salt in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add triethylamine (TEA) (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free amine.

  • To this mixture, add benzaldehyde (1.05 eq) and stir for an additional 30 minutes at room temperature.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: Gas evolution may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

ReagentMolar Eq.Purpose
(R)-tetrahydro-2H-pyran-3-amine HCl1.0Starting material
Triethylamine (TEA)1.1Base to free the amine
Benzaldehyde1.05Alkylating agent precursor
Sodium triacetoxyborohydride1.5Reducing agent
Dichloromethane (DCM)-Solvent

Methodology 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[5] The reaction involves the nucleophilic substitution (typically Sₙ2) of a halide from an alkyl halide by the amine.[6] While conceptually simple, this method can be plagued by a lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[1] This is because the product secondary amine is often more nucleophilic than the starting primary amine.

Chemical Principles and Rationale

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion.[7] As with reductive amination, the starting hydrochloride salt must be neutralized with a base to generate the free amine. The choice of base is critical; sterically hindered, non-nucleophilic bases such as diisopropylethylamine (Hünig's base) are often preferred to minimize side reactions.[8]

To favor mono-alkylation, the reaction can be carried out using a large excess of the amine relative to the alkylating agent, although this can be wasteful if the amine is valuable. Alternatively, careful control of reaction conditions such as temperature, reaction time, and the slow addition of the alkyl halide can improve the yield of the desired mono-alkylated product.

Direct_Alkylation_Mechanism Amine Free (R)-THP-Amine (Nucleophile) TransitionState Sₙ2 Transition State Amine->TransitionState AlkylHalide Alkyl Halide (R'-X) (Electrophile) AlkylHalide->TransitionState Product Mono-alkylated Product TransitionState->Product Byproduct Amine Salt (H-X) TransitionState->Byproduct Overalkylation Further Alkylation (Side Reaction) Product->Overalkylation Reacts with R'-X

Detailed Experimental Protocol: N-Ethylation using Ethyl Iodide

This protocol outlines the N-ethylation of this compound using ethyl iodide.

Materials:

  • This compound

  • Ethyl iodide

  • Diisopropylethylamine (DIPEA, Hünig's base)

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous acetonitrile (ACN) (approximately 0.2 M).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. The mixture should become a clear solution as the free amine is formed.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl iodide (1.1 eq) dropwise to the stirred solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to isolate the N-ethylated amine.

ReagentMolar Eq.Purpose
(R)-tetrahydro-2H-pyran-3-amine HCl1.0Starting material
Diisopropylethylamine (DIPEA)2.5Non-nucleophilic base
Ethyl iodide1.1Alkylating agent
Acetonitrile (ACN)-Solvent

Preservation of Stereochemical Integrity

A critical consideration when working with chiral amines is the potential for racemization. For (R)-tetrahydro-2H-pyran-3-amine, the stereocenter is on the carbon backbone of the pyran ring, not on the nitrogen atom. Generally, the nitrogen atom of an amine undergoes rapid pyramidal inversion at room temperature, meaning it is not a stable stereocenter.[9] The N-alkylation reactions described, such as reductive amination and direct alkylation with alkyl halides, do not typically affect the configuration of adjacent carbon stereocenters.[10] Therefore, under the standard conditions outlined in these protocols, the (R)-configuration of the tetrahydro-2H-pyran-3-amine is expected to be retained. It is, however, good practice to confirm the enantiomeric purity of the final product using chiral chromatography if the application is sensitive to stereoisomers.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Incomplete liberation of the free amine.- Low reactivity of the alkylating agent.- Inactive reducing agent (for reductive amination).- Use a stronger or larger excess of base.- For direct alkylation, switch to a more reactive alkyl halide (I > Br > Cl).- Increase reaction temperature.- Use a fresh batch of reducing agent.
Formation of di-alkylated product - The mono-alkylated product is more reactive than the starting amine.- High concentration of the alkylating agent.- Use a larger excess of the starting amine.- Add the alkylating agent slowly and at a lower temperature.- Reductive amination is generally preferred to avoid this.
Complex mixture of products - Side reactions due to high temperatures.- Decomposition of reagents or products.- Run the reaction at a lower temperature for a longer duration.- Ensure all reagents are pure and solvents are anhydrous.

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of novel chemical entities in drug discovery and development. Both reductive amination and direct alkylation offer viable pathways to achieve this, each with its own set of advantages and considerations. Reductive amination is generally the method of choice for achieving high selectivity and avoiding over-alkylation, offering a broad scope for introducing diverse functional groups. Direct alkylation, while simpler in concept, requires careful control of reaction conditions to achieve good yields of the desired mono-alkylated product. By understanding the principles behind these methodologies and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of N-alkylated tetrahydro-2H-pyran-3-amine derivatives while preserving the crucial stereochemical integrity of the chiral center.

References

Application Notes & Protocols: Strategic Incorporation of (R)-tetrahydro-2H-pyran-3-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral building block of significant value in contemporary medicinal chemistry. Its conformationally constrained tetrahydropyran (THP) ring serves as a versatile scaffold to enhance ligand-target interactions, modulate physicochemical properties, and improve pharmacokinetic profiles. This technical guide offers an in-depth exploration of the strategic applications of this scaffold for researchers, medicinal chemists, and drug development professionals. We will examine its incorporation into successful drug candidates, provide detailed and robust synthetic protocols for its use, and elucidate the scientific rationale behind key experimental choices.

Introduction: The Tetrahydropyran Scaffold in Modern Drug Design

The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, offering a distinct advantage over more flexible acyclic ethers.[1][2] Its saturated, six-membered ring imposes conformational rigidity, which can pre-organize a ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. The inclusion of an oxygen atom within the carbocyclic ring also serves to modulate lipophilicity and can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.[3]

The (R)-tetrahydro-2H-pyran-3-amine scaffold, specifically, provides a chiral amine at a defined stereocenter, which is critical for establishing precise, three-dimensional interactions in a chiral active site.[4][5] The primary amine functions as a versatile synthetic handle, allowing for straightforward elaboration into a wide array of functional groups, most commonly amides and secondary or tertiary amines. This combination of features makes it a highly attractive building block for lead optimization campaigns aimed at improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Application Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The utility of the (R)-tetrahydro-2H-pyran-3-amine scaffold is exemplified by its successful incorporation into potent, long-acting inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme targeted for the treatment of type 2 diabetes.

Omarigliptin (MK-3102) is a once-weekly DPP-4 inhibitor whose structure is built around a substituted tetrahydropyran ring.[6][7] The (3S)-amine is a key pharmacophoric element that interacts with the enzyme's active site, while the overall THP scaffold orients the other substituents for optimal binding and contributes to the molecule's excellent pharmacokinetic profile, including a long half-life.[6][8] Another successful DPP-4 inhibitor, Trelagliptin, employs a similar design strategy using a related aminopiperidine scaffold, highlighting the value of incorporating chiral, saturated heterocycles in this drug class.[9][10][11]

Table 1: Profile of Omarigliptin, a THP-Containing DPP-4 Inhibitor

Compound IUPAC Name Mechanism of Action In Vitro Potency (IC₅₀) Key Structural Moiety
Omarigliptin(2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amineCompetitive, reversible DPP-4 inhibitor[8]1.6 nM[6](R)-tetrahydro-2H-pyran-3-amine derivative

Synthetic Methodologies and Protocols

The primary amine of this compound is an excellent nucleophile for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Protocol: HATU-Mediated Amide Coupling

This protocol details the formation of an amide bond between this compound and a carboxylic acid using HATU, a highly efficient and low-racemization coupling reagent.[12][13]

Diagram 1: Workflow for HATU-Mediated Amide Coupling

cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R_THP_Amine (R)-THP-3-amine HCl Coupling Nucleophilic Attack & Amide Formation R_THP_Amine->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation (OAt-ester) CarboxylicAcid->Activation HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent Anhydrous DMF Activation->Coupling Activated Ester Workup Aqueous Work-up & Extraction Coupling->Workup Purification Chromatography Workup->Purification AmideProduct Final Amide Product Purification->AmideProduct

Caption: General workflow for amide coupling using HATU.

Materials:

  • This compound (1.1 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add this compound (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred suspension. The mixture should become a clear solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

Rationale for Experimental Choices:

  • HATU: An exceptionally efficient uronium salt-based coupling reagent that rapidly forms a highly reactive OAt-active ester. It is particularly effective for coupling chiral components with minimal risk of epimerization.[14]

  • DIPEA: A bulky, non-nucleophilic base required to neutralize the hydrochloride salt of the amine and to deprotonate the carboxylic acid, facilitating the activation and coupling steps.[15] An excess ensures the reaction proceeds to completion.

  • Anhydrous DMF: A polar aprotic solvent that effectively solubilizes the polar reactants and reagents, providing an ideal medium for the reaction.

Protocol: One-Pot Reductive Amination

This protocol describes the synthesis of a secondary amine via a one-pot reaction between (R)-tetrahydro-2H-pyran-3-amine and a carbonyl compound (aldehyde or ketone) using sodium triacetoxyborohydride.

Diagram 2: Reductive Amination One-Pot Process

cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R_THP_Amine (R)-THP-3-amine HCl ImineFormation In Situ Imine/ Iminium Formation R_THP_Amine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent NaBH(OAc)₃ Reduction Selective Reduction ReducingAgent->Reduction Solvent DCE or THF Base Base (e.g., Et₃N) Base->ImineFormation ImineFormation->Reduction Iminium Ion Workup Quenching & Extraction Reduction->Workup SecondaryAmine Secondary Amine Product Workup->SecondaryAmine

Caption: One-pot reductive amination workflow.

Materials:

  • This compound (1.2 eq)

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or DIPEA (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing the aldehyde or ketone (1.0 eq), add this compound (1.2 eq) and the solvent (DCE or THF).

  • Add the base (Et₃N or DIPEA, 1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The reaction may bubble slightly.

  • Stir at room temperature for 3-24 hours until the reaction is complete as judged by LC-MS or TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and chemoselective reducing agent.[16][17] Its steric bulk and the electron-withdrawing acetate groups attenuate its hydridic reactivity, making it slow to reduce aldehydes and ketones but very rapid at reducing the protonated imine (iminium ion) intermediate.[18] This selectivity is key to the success of the one-pot procedure, minimizing the formation of alcohol side-products.[19]

  • One-Pot Procedure: Combining the imine formation and reduction steps into a single pot is highly efficient, saving time and minimizing material loss between steps.

  • DCE/THF: These are common aprotic solvents for this transformation. DCE is often preferred as it is less likely to coordinate with the boron center.[18]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its defined stereochemistry and conformationally constrained scaffold provide medicinal chemists with a reliable tool to optimize ligand-target interactions and enhance pharmacokinetic properties. The straightforward and robust protocols for its incorporation via amide coupling and reductive amination allow for its efficient use in the synthesis of diverse compound libraries. The proven success of this scaffold in clinical candidates like Omarigliptin validates its strategic importance and ensures its continued application in the pursuit of novel therapeutics.

References

large-scale synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Industrial-Scale Synthesis of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride

Abstract

(R)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry, notably serving as key intermediates in the synthesis of advanced pharmaceutical agents.[1][2] This application note provides a comprehensive guide for the , designed for researchers, chemists, and process development professionals. We present a robust and economically viable strategy centered on the synthesis of a racemic amine followed by diastereomeric salt resolution. This guide explains the causal reasoning behind procedural choices, furnishes detailed step-by-step protocols, and addresses critical considerations for safety, optimization, and scale-up.

Introduction: Strategic Importance and Synthetic Challenges

The tetrahydropyran (THP) motif is a privileged scaffold in drug discovery, and the introduction of a chiral amine at the C3 position offers a crucial vector for molecular recognition and interaction with biological targets.[3] (R)-tetrahydro-2H-pyran-3-amine, in particular, is a core component of several developmental and marketed drugs, including certain Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

While numerous methods exist for synthesizing chiral amines, including direct asymmetric synthesis and biocatalysis, their transition to large-scale production often faces significant hurdles such as high catalyst costs, stringent reaction conditions, and scalability issues.[4][5][6] Classical resolution of racemic mixtures via diastereomeric salt formation remains a highly effective, cost-efficient, and industrially proven method for producing single-enantiomer compounds.[7][8] This approach is favored for its operational simplicity and the potential to recycle the undesired enantiomer, thereby enhancing overall process atom economy.[8]

This document details a scalable pathway that prioritizes safety, reproducibility, and economic feasibility, beginning with the synthesis of the racemic amine and culminating in the isolation of the high-purity hydrochloride salt of the desired (R)-enantiomer.

Overview of the Recommended Synthetic Strategy

The selected strategy involves a three-part process, which is often more practical for industrial application than a direct asymmetric synthesis that may require expensive and sensitive catalysts. The workflow is designed for robustness and control at each critical stage.

G cluster_0 Part 1: Racemic Amine Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Liberation & Final Salt Formation A Racemic Precursor (e.g., 3-Nitro-tetrahydropyran) B Reduction (e.g., Catalytic Hydrogenation) A->B C Racemic (R/S)-tetrahydro- 2H-pyran-3-amine B->C D Diastereomeric Salt Formation (Addition of Chiral Acid) C->D E Fractional Crystallization (Isolation of (R,R)-Salt) D->E F Mother Liquor (Contains (S,R)-Salt) D->F G Base Treatment (Liberation of Free Amine) E->G H Extraction & Purification G->H I HCl Salt Formation H->I J Final Product: (R)-tetrahydro-2H-pyran-3-amine HCl I->J

Figure 1: Overall workflow for the large-scale synthesis.

Part 1: Protocol for Racemic Tetrahydro-2H-pyran-3-amine Synthesis

The synthesis of the racemic amine is the foundational step. A highly efficient and scalable method is the reduction of a suitable precursor, such as 3-nitro-tetrahydropyran. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, clean conversion, and favorable economics. Continuous-flow hydrogenation offers superior process control and safety over batch processing.[2]

Experimental Protocol: Continuous-Flow Hydrogenation
  • Objective: To produce racemic tetrahydro-2H-pyran-3-amine via the reduction of 3-nitro-tetrahydropyran.

  • Rationale: Raney Nickel is a cost-effective and highly active catalyst for the reduction of aliphatic nitro groups. A fixed-bed continuous-flow reactor enhances safety by minimizing the accumulation of hydrogen gas and provides excellent temperature and pressure control, leading to consistent product quality.[2]

Materials & Equipment:

  • 3-Nitro-tetrahydropyran

  • Methanol (MeOH), HPLC grade

  • Raney Nickel (fixed-bed catalyst cartridge)

  • Hydrogen (H₂) gas, high purity

  • Continuous-flow hydrogenation reactor system

Procedure:

  • Feedstock Preparation: Prepare a solution of 3-nitro-tetrahydropyran in methanol (e.g., 10-15% w/v). Ensure the substrate is fully dissolved.

  • System Setup: Install the Raney Nickel catalyst cartridge into the flow reactor. Purge the entire system first with nitrogen and then with methanol to wet the catalyst.

  • Pressurization and Heating: Pressurize the system with hydrogen gas to the target pressure (e.g., 30 bar). Heat the catalyst bed to the desired temperature (e.g., 50°C).[2]

  • Reaction Initiation: Introduce the feedstock solution into the reactor at a controlled flow rate (e.g., 10 L/h, adjustable based on reactor volume and reaction kinetics).[2]

  • Steady-State Operation: Monitor the reaction conversion by in-line analysis (e.g., HPLC) of the output stream. Adjust flow rate, temperature, or pressure as needed to achieve full conversion.

  • Product Collection: Collect the methanolic solution of the product, racemic tetrahydro-2H-pyran-3-amine.

  • Solvent Removal: Concentrate the collected solution under reduced pressure to remove the methanol, yielding the crude racemic amine as an oil. The crude product can be used directly in the next step or purified by distillation if necessary.

Expected Results
ParameterSpecification
Yield 90–95%
Appearance Colorless to pale yellow oil
Purity (GC) >98%
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structure

Part 2: Protocol for Chiral Resolution via Diastereomeric Salt Formation

This step is the core of the enantioseparation. The principle relies on the reaction between the racemic amine and an enantiopure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[7]

  • Causality of Reagent Selection: (R)-Mandelic acid is an excellent choice as a resolving agent.[2] It is commercially available in high enantiomeric purity, relatively inexpensive, and tends to form well-defined, crystalline salts with amines, facilitating efficient separation. The selection of the (R)-enantiomer of the acid is designed to preferentially crystallize the salt formed with the desired (R)-amine, although this must be confirmed experimentally for each specific system.

G cluster_1 RacemicAmine (R)-Amine + (S)-Amine ResolvingAgent + (R)-Mandelic Acid Arrow -> In Solvent (e.g., EtOH/H₂O) ResolvingAgent->Arrow Salts [(R)-Amine:(R)-Acid] Salt (Less Soluble) + [(S)-Amine:(R)-Acid] Salt (More Soluble) Arrow->Salts

Figure 2: Formation of diastereomeric salts.

Experimental Protocol: Fractional Crystallization
  • Salt Formation: In a suitable reactor, dissolve the racemic tetrahydro-2H-pyran-3-amine (1.0 eq) in a solvent mixture, such as ethanol/water (1:1 v/v).[2] Warm the solution gently (e.g., to 50-60°C) to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate vessel, dissolve (R)-Mandelic acid (0.5-1.0 eq, optimization required) in the same solvent system. Add the acid solution slowly to the warm amine solution with stirring.

  • Crystallization: Slowly cool the resulting solution to room temperature (e.g., 25°C) to induce crystallization.[2] The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals. The solution may be further cooled (e.g., to 0-5°C) to maximize the yield of the precipitated salt.

  • Isolation: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.

  • Purity Check: Analyze a small sample of the crystalline salt. Dissolve it, treat with a base to liberate the amine, extract, and analyze the enantiomeric excess (e.e.) using chiral HPLC.

  • Recrystallization (if required): If the desired enantiomeric purity (>99% e.e.) is not achieved, recrystallize the salt from the same or a different solvent system to upgrade its purity.[2]

Part 3: Protocol for Amine Liberation and Hydrochloride Salt Formation

The final stage involves liberating the pure (R)-amine from its diastereomeric salt and converting it into the stable, easy-to-handle hydrochloride salt.[1]

Experimental Protocol
  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water. Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is strongly basic (pH > 12). This neutralizes the mandelic acid and liberates the free (R)-amine.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and salts. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free (R)-tetrahydro-2H-pyran-3-amine as an oil.

  • Hydrochloride Salt Formation: Dissolve the purified (R)-amine in a suitable anhydrous solvent like isopropanol (IPA) or diethyl ether. Cool the solution in an ice bath.

  • Precipitation: Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in IPA) dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Final Product Specifications
ParameterSpecification
Appearance White to off-white crystalline solid[1]
Overall Yield 35–40% (from racemic amine)
Identity (NMR, FT-IR) Conforms to structure
Purity (HPLC) >99.5%
Enantiomeric Excess (Chiral HPLC) >99.0% e.e.
Optical Rotation [α]D Conforms to literature value
CAS Number 1315500-31-2[9]

Safety and Handling

Proper safety precautions are mandatory throughout the synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][10]

  • Ventilation: All operations should be conducted in a well-ventilated laboratory hood to avoid inhalation of vapors and dust.[1][10]

  • Reagent Hazards:

    • Raney Nickel: Pyrophoric when dry. Must be handled as a slurry in water or solvent.

    • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated, properly engineered reactor.

    • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.[1]

References

Strategic N-Protection of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride: Protocols and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(R)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its constrained cyclic ether structure and stereodefined amine functionality.[1][2] The significance of such chiral amines is well-established in drug discovery, where specific stereoisomers are critical for target binding, efficacy, and safety.[3][4][5]

However, the primary amine group's inherent nucleophilicity and basicity necessitate its temporary masking during multi-step syntheses to prevent undesired side reactions.[6][7] The selection and implementation of a suitable amine-protecting group strategy is therefore not merely a routine step, but a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign.

This guide provides a detailed examination of two robust and orthogonal protecting group strategies for (R)-tetrahydro-2H-pyran-3-amine hydrochloride: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Pillar 1: The Strategic Selection of a Protecting Group

An ideal protecting group should be introduced in high yield, remain inert during subsequent transformations, and be removed cleanly and selectively without compromising the integrity of the target molecule.[8][9] The choice between the Boc and Cbz groups often hinges on the concept of orthogonality : the ability to deprotect one group in the presence of the other by employing fundamentally different reaction conditions.[6][8][10]

  • Boc (tert-butoxycarbonyl): The Boc group is the quintessential acid-labile protecting group.[11][12] Its steric bulk effectively shields the amine nitrogen, and its removal under mild acidic conditions (e.g., trifluoroacetic acid) is highly efficient.[13][14]

  • Cbz (benzyloxycarbonyl): Introduced in the 1930s for peptide synthesis, the Cbz group is stable to both acidic and basic conditions, making it an excellent orthogonal partner to the Boc group.[15][16] Its primary mode of cleavage is via catalytic hydrogenolysis, a mild reduction that is often chemoselective.[15][17]

The starting material, this compound, is a salt. Therefore, the initial protection step requires the addition of a base to liberate the free, nucleophilic primary amine before it can react with the protecting group reagent.

Protocol I: N-Boc Protection of (R)-tetrahydro-2H-pyran-3-amine

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to the flexibility of its introduction and the ease of its removal.[11] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent. The collapse of the tetrahedral intermediate is driven by the formation of gaseous carbon dioxide and tert-butanol.[18][19]

cluster_0 N-Boc Protection Workflow Start (R)-tetrahydro-2H-pyran-3-amine HCl Step1 Dissolve in Solvent (e.g., THF/Water) Add Base (e.g., NaOH) Start->Step1 Free Amine Step2 Add Di-tert-butyl dicarbonate (Boc)₂O Stir at Room Temperature Step1->Step2 Reaction Step3 Aqueous Work-up: Extract with Organic Solvent Step2->Step3 Quench/Purify Step4 Dry, Filter, and Concentrate Step3->Step4 End N-Boc Protected Product Step4->End cluster_1 N-Cbz Protection Workflow Start (R)-tetrahydro-2H-pyran-3-amine HCl Step1 Dissolve in Solvent (e.g., Dioxane/Water) Add Base (e.g., NaHCO₃) Start->Step1 Free Amine Step2 Add Benzyl Chloroformate (Cbz-Cl) at 0 °C Stir and warm to RT Step1->Step2 Reaction Step3 Aqueous Work-up: Extract with Organic Solvent Step2->Step3 Quench/Purify Step4 Dry, Filter, and Concentrate Step3->Step4 End N-Cbz Protected Product Step4->End cluster_2 Orthogonal Deprotection Start Dual Protected Substrate (N-Boc, N'-Cbz) PathA Acidic Conditions (TFA in DCM) Start->PathA PathB Hydrogenolysis (H₂, Pd/C) Start->PathB ProductA Free Amine, N'-Cbz PathA->ProductA Removes Boc ProductB N-Boc, Free Amine' PathB->ProductB Removes Cbz

References

Application and Protocol Guide for the Comprehensive Characterization of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. The precise control of its chemical purity, stereochemical integrity, and overall quality is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound, intended for researchers, quality control analysts, and drug development professionals.

The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] By explaining the causality behind experimental choices, this guide aims to provide not just a set of instructions, but a framework for robust analytical science.

Structural and Physicochemical Characterization

A foundational aspect of characterizing any pharmaceutical intermediate is the unambiguous confirmation of its chemical structure and the determination of its fundamental physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the relative stereochemistry of the molecule.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay.

  • Data Interpretation:

    • ¹H NMR: Expect complex multiplets for the diastereotopic protons on the tetrahydropyran ring. The proton at C3, adjacent to the amine, will likely be a multiplet in the downfield region of the aliphatic signals. The protons at C2 and C6, adjacent to the ring oxygen, will also be shifted downfield.

    • ¹³C NMR: Expect five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The chemical shifts will be indicative of their environment (e.g., C-O carbons will be downfield).

Expected Chemical Shifts (in D₂O):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-2 ~3.85 (dd) ~72.8
C-3 ~3.15 (tt) ~58.1
C-4 ~2.10–1.95 (m) ~32.5
C-5 ~1.80–1.65 (m) ~24.9

| C-6 | ~3.72–3.68 (m) | ~68.4 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can further corroborate the proposed structure. For a hydrochloride salt, a soft ionization technique is preferable to observe the protonated free base.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is essential to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Interpretation:

    • The primary ion observed should correspond to the protonated free amine, [C₅H₁₁NO + H]⁺, with an exact mass of approximately 102.0919 m/z.

    • High-resolution data will allow for the confirmation of the elemental formula.

    • Fragmentation (MS/MS) can be induced to confirm structural features. Common fragmentation pathways for cyclic amines include ring-opening and loss of small neutral molecules.

Purity Assessment

Ensuring the chemical purity of this compound is critical. This involves the quantification of the main component and the detection and quantification of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture. A reversed-phase method is generally suitable for polar compounds like amine hydrochlorides.

Workflow for HPLC Purity Method Development:

Caption: Workflow for HPLC Purity Method Development and Validation.

Protocol for HPLC Purity and Assay:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: In accordance with USP <621>, inject the standard solution in replicate (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[3]

  • Calculation:

    • Assay (%): (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100.

    • Impurities (%): Calculate the area percent of each impurity relative to the total peak area.

Gas Chromatography (GC) for Residual Solvents

Principle: Residual solvents from the manufacturing process must be controlled. Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis as it allows for the separation of volatile solvents from the non-volatile sample matrix.[4][5][6][7][8]

Protocol for Residual Solvent Analysis (ICH Class 2 Solvents):

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Carrier Gas: Nitrogen or Helium.

    • Oven Program: 40 °C for 10 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100 °C.

    • Vial Equilibration Time: 20 minutes.

    • Sample Solvent: Dimethyl sulfoxide (DMSO).

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant solvents in DMSO and dilute to the required concentration as per ICH Q3C guidelines.

    • Sample Solution: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a known volume of DMSO.

  • Data Analysis: Quantify the residual solvents by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.

Karl Fischer Titration for Water Content

Principle: The Karl Fischer titration is a highly specific method for the determination of water content.[9][10][11][12][13] For amine salts, a coulometric or volumetric method can be employed, with consideration for the basicity of the amine.

Protocol for Coulometric Karl Fischer Titration:

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Use a reagent system suitable for amines. For strongly basic amines, the anolyte may need to be buffered with an acid (e.g., benzoic acid) to prevent a pH shift that can interfere with the reaction.[9]

  • Procedure:

    • Allow the instrument to stabilize and titrate the residual moisture in the titration cell to a stable endpoint.

    • Accurately weigh the sample and introduce it into the cell.

    • The instrument will automatically titrate the water present and display the result, typically in ppm or percent.

Stereochemical Integrity

The most critical quality attribute of this compound is its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[14][15][16][17]

Workflow for Chiral HPLC Method:

Caption: Workflow for Chiral HPLC Method Development.

Protocol for Enantiomeric Purity Determination:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or similar amylose-based CSP.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The DEA is crucial for obtaining good peak shape for the amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a solution of the racemic mixture to demonstrate baseline resolution of the two enantiomers (Resolution > 1.5).

  • Calculation of Enantiomeric Excess (%ee):

    • %ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100.

Solid-State Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and reliable method for identity confirmation.

Protocol for FTIR Analysis:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Interpretation:

    • N-H stretching (as -NH₃⁺): A broad band in the region of 3000-2800 cm⁻¹.

    • C-H stretching: Sharp peaks around 2950-2850 cm⁻¹.

    • N-H bending: A band around 1600-1500 cm⁻¹.

    • C-O stretching (ether): A strong band in the region of 1150-1050 cm⁻¹.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. Adherence to these protocols, grounded in the principles of scientific integrity and regulatory compliance, will ensure a thorough understanding of the quality of this critical pharmaceutical intermediate. Method validation should be performed in accordance with ICH guidelines to demonstrate that the analytical procedures are fit for their intended purpose.[1][2]

References

Application Notes & Protocols: Characterizing the Pharmacokinetic Properties of Drugs with Tetrahydropyran Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Tetrahydropyran Moiety in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desirable pharmacological and pharmacokinetic profiles. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in drug discovery.[1][2] It is often employed as a bioisostere for a cyclohexane ring, a substitution that imparts significant and often beneficial changes to a molecule's properties. Unlike its carbocyclic counterpart, the THP moiety reduces lipophilicity and introduces a hydrogen bond acceptor (the ether oxygen), which can be leveraged to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

The utility of this scaffold is evidenced by its presence in numerous FDA-approved drugs, including the kinase inhibitor Gilteritinib (Xospata) and the anti-diabetic agent Canagliflozin (Invokana).[4] The THP ring's conformational rigidity can also reduce the entropic penalty upon binding to a target, while its relative metabolic stability can lead to improved drug exposure and half-life.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and detailed experimental protocols necessary to thoroughly evaluate the pharmacokinetic properties of drug candidates incorporating the tetrahydropyran moiety.

Part 1: The Influence of the THP Moiety on ADME Parameters

The decision to replace a carbocycle, like cyclohexane, with a tetrahydropyran ring is a strategic choice aimed at fine-tuning the ADME profile of a drug candidate. This substitution can profoundly impact all facets of a drug's journey through the body.

Absorption & Solubility

A primary challenge in oral drug development is achieving adequate solubility and permeability.[5] The introduction of the polar ether oxygen in the THP ring generally leads to a decrease in lipophilicity (LogP/LogD) compared to a cyclohexane analogue. This can enhance aqueous solubility, a critical first step for dissolution in the gastrointestinal tract.[6][7]

  • Causality: Enhanced solubility arises from the ability of the THP oxygen to form hydrogen bonds with water molecules, disrupting the crystal lattice energy of the solid drug more effectively than a non-polar cyclohexane ring. While this increase in polarity can sometimes negatively impact passive permeability across the gut wall, the overall effect on absorption is often a favorable balance, leading to improved oral bioavailability.[8]

Distribution

Once absorbed, a drug's distribution to its target tissues is governed by its physicochemical properties. The reduced lipophilicity of THP-containing compounds can lead to:

  • Lower Volume of Distribution (Vd): Reduced partitioning into fatty tissues.

  • Altered Plasma Protein Binding: The change in polarity can affect binding to proteins like albumin and alpha-1-acid glycoprotein.

  • Targeted Interactions: The hydrogen bond-accepting capability of the THP oxygen can facilitate interactions with specific transporters or tissues, potentially influencing tissue-specific accumulation.[3]

Metabolism: A Key Advantage

Metabolic stability is arguably one of the most significant benefits of incorporating a THP ring.[9][10] Many drug candidates fail due to rapid metabolic clearance, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[11]

  • Blocking Metabolic "Hot Spots": A common site of CYP-mediated oxidation on a cyclohexane ring is one of its methylene (-CH₂-) groups. Replacing this CH₂ with the ether oxygen of a THP ring effectively blocks this "soft spot" for metabolism. This strategy has been successfully used to decrease clearance and improve the pharmacokinetic profile of numerous compounds.

  • Metabolic Profile of the THP Ring: While the THP ring itself is relatively robust, it can be metabolized, typically via hydroxylation at one of the carbons adjacent (alpha) or distal (beta, gamma) to the ether oxygen.[12] The primary enzymes responsible for this are often members of the CYP3A subfamily, particularly CYP3A4.[12][13] Understanding this profile is crucial for predicting potential drug-drug interactions (DDIs).

The logical relationship between bioisosteric replacement and improved metabolic properties is a cornerstone of modern medicinal chemistry.

cluster_0 Bioisosteric Replacement Strategy Start High Lipophilicity & High Clearance Candidate (e.g., with Cyclohexane) Action Replace Cyclohexane with Tetrahydropyran Start->Action Result New Candidate with THP Moiety Action->Result Prop1 Reduced Lipophilicity (Lower logD) Result->Prop1 Prop2 Blocked Site of Metabolism Result->Prop2 Outcome Improved ADME Profile: - Better Solubility - Lower Clearance - Improved Bioavailability Prop1->Outcome Prop2->Outcome

Caption: Bioisosteric replacement of cyclohexane with THP to improve ADME.

Excretion

The final step, excretion, is heavily influenced by metabolism. By converting a lipophilic drug into more polar metabolites, the body facilitates its removal, primarily via the kidneys (urine) or the liver (bile/feces). As THP-containing drugs and their hydroxylated metabolites are inherently more polar, they are often readily excreted, completing the clearance process.

Part 2: Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine the ADME properties of a novel THP-containing compound, a tiered experimental approach is necessary. The following protocols provide self-validating systems for robust and reproducible data generation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Core Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, providing an early prediction of its metabolic clearance in vivo.[14]

  • Experimental Rationale: HLMs are a subcellular fraction of the liver containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[9] This assay is a cost-effective, high-throughput method to assess metabolic liability. A stable compound in this assay (long t½, low CLint) is more likely to have a favorable clearance profile in humans. The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin) validates the activity of the microsomal batch and the overall assay performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the THP-containing test compound in DMSO.

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (from a reputable supplier) in buffer.

    • Prepare a 10 mM NADPH stock solution (cofactor) in buffer. Keep on ice.

    • Prepare the Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the drug or a structurally similar but chromatographically distinct compound like Tolbutamide or Labetalol).

  • Incubation Procedure:

    • In a 96-well plate, add potassium phosphate buffer.

    • Add the HLM stock to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM. This is your T=0 time point.

    • Immediately remove an aliquot from a T=0 well and add it to a well in a separate collection plate containing the cold Quenching Solution.

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench the reaction in the same manner.

    • Include a negative control incubation without NADPH to assess for non-enzymatic degradation.

  • Sample Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 3000 x g for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[15][16]

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the in vitro half-life: t½ = 0.693 / |-k|

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Protocol 2: In Vivo Pharmacokinetic Assessment in Rodents
  • Core Objective: To define the fundamental pharmacokinetic parameters of a THP-containing compound in a living organism, including its absorption, distribution, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[17][18]

  • Experimental Rationale: While in vitro assays are predictive, in vivo studies are essential to understand the interplay of all ADME processes.[19] Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute oral bioavailability. The IV dose data reveals the drug's distribution and clearance characteristics independent of absorption, while the PO data reveals the extent and rate of absorption from the gut.[17]

Step-by-Step Methodology:

  • Animal Model and Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.

    • For the IV group, animals should be surgically fitted with a catheter in the jugular vein for dosing and blood sampling.

    • Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.

  • Dose Formulation and Administration:

    • IV Formulation: Solubilize the test compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline) to a concentration for a 1 mg/kg dose.

    • PO Formulation: Suspend the test compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) to a concentration for a 5 mg/kg dose.

    • Administration: Administer the IV dose as a slow bolus via the catheter. Administer the PO dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • IV Group Sampling Times: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Sampling Times: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[20][21] This requires establishing a calibration curve with known standards in blank plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data for each animal.

    • Key parameters include: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).

    • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

The overall workflow for characterizing a THP-containing drug candidate integrates these in vitro and in vivo studies to build a comprehensive pharmacokinetic profile.

cluster_workflow PK Characterization Workflow for THP-Containing Drugs Start New THP Compound InVitro In Vitro Screening (Protocol 1) Start->InVitro Decision1 Metabolically Stable? InVitro->Decision1 InVivo In Vivo PK Study (Protocol 2) Decision1->InVivo Yes Stop Stop or Redesign Decision1->Stop No Decision2 Favorable PK Profile? InVivo->Decision2 Advance Advance to Efficacy Models Decision2->Advance Yes Decision2->Stop No

Caption: Integrated workflow for pharmacokinetic evaluation.

Part 3: Data Interpretation & Case Study Example

To illustrate the impact of the THP moiety, consider the following comparative data between a hypothetical parent compound with a cyclohexyl group (Compound A) and its bioisosteric analogue containing a THP group (Compound B).

ParameterCompound A (Cyclohexyl)Compound B (THP)Rationale for Change
LogD (pH 7.4) 3.52.7THP ether oxygen increases polarity.
Aqueous Solubility 5 µg/mL50 µg/mLIncreased polarity improves interaction with water.[6]
HLM CLint (µL/min/mg) 150 (High)15 (Low)THP blocks a primary site of CYP-mediated oxidation.
Rat CL (mL/min/kg) 45 (High)8 (Low)Lower in vitro CLint translates to lower in vivo clearance.
Rat Oral Bioavailability (%F) 10%65%A combination of improved solubility and reduced first-pass metabolism.

This data clearly demonstrates how the single, strategic switch from a cyclohexyl to a tetrahydropyran ring can transform a compound with poor drug-like properties into a viable development candidate. The lower clearance and significantly improved bioavailability for Compound B are direct consequences of the THP moiety's influence on metabolism and solubility.

Conclusion

The tetrahydropyran moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its ability to reduce lipophilicity, enhance solubility, and, most critically, block sites of metabolism makes it a highly attractive alternative to traditional carbocyclic scaffolds like cyclohexane. By employing a systematic evaluation strategy that combines robust in vitro screening assays with definitive in vivo pharmacokinetic studies, drug development teams can effectively characterize and advance THP-containing compounds with a higher probability of clinical success. The protocols and principles outlined in this guide provide a validated framework for this critical stage of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-tetrahydro-2H-pyran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of (R)-tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this valuable chiral building block.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, robust and optimized synthetic methods are essential. This guide will focus on common synthetic strategies, potential pitfalls, and practical solutions to achieve high yield and enantiopurity.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Reductive Amination of Dihydro-2H-pyran-3(4H)-one

A prevalent method for synthesizing the target amine is the reductive amination of dihydro-2H-pyran-3(4H)-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction.

Q1: I am observing a low yield in my reductive amination reaction. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors related to both the imine formation and the reduction steps.

Troubleshooting Low Yield in Reductive Amination

Potential Cause Explanation Suggested Solution
Incomplete Imine/Enamine Formation The equilibrium between the ketone, amine, and the imine/enamine intermediate may not favor the product. Water produced during this step can also inhibit the reaction.[3]- pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6) to catalyze imine formation without fully protonating the amine source (e.g., ammonia or an ammonium salt), which would render it non-nucleophilic. Acetic acid is a commonly used catalyst. - Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the imine/enamine.
Reduction of the Starting Ketone The reducing agent may be too reactive and reduce the starting ketone, dihydro-2H-pyran-3(4H)-one, before it can form the imine. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄).[4]- Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. - Staged Addition: If using NaBH₄, add the amine and ketone first and allow time for the imine to form before adding the reducing agent. Monitor imine formation by TLC or NMR.
Catalyst Poisoning (for catalytic hydrogenation) If using a heterogeneous catalyst (e.g., Pd/C, PtO₂) with H₂, the amine substrate or product can bind to the catalyst surface and deactivate it.[3]- Catalyst Choice: Consider using a different catalyst that is more resistant to amine poisoning. - Reaction Conditions: Optimize hydrogen pressure and temperature.
Over-alkylation If using a primary amine as the nitrogen source, the product, a secondary amine, can react further with the ketone, leading to the formation of a tertiary amine byproduct.- Stoichiometry Control: Use a slight excess of the amine to favor the formation of the desired product.

Q2: My reaction is producing a significant amount of the corresponding alcohol, (R,S)-tetrahydro-2H-pyran-3-ol. How can I minimize this side product?

A2: The formation of the alcohol side product is a clear indication that the reduction of the starting ketone is competing with the reduction of the imine intermediate.

G cluster_0 Desired Pathway cluster_1 Side Reaction Ketone Dihydro-2H-pyran-3(4H)-one Imine Imine/Enamine Intermediate Ketone->Imine + Amine - H₂O Alcohol (R,S)-tetrahydro-2H-pyran-3-ol Ketone->Alcohol + Reducing Agent Amine Amine Source (e.g., NH₃) Product (R)-tetrahydro-2H-pyran-3-amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent

Caption: Competing pathways in reductive amination.

To favor the desired pathway, you should employ the strategies mentioned in A1 for preventing ketone reduction, primarily by using a milder reducing agent like NaBH(OAc)₃. This reagent is particularly effective because its reactivity is attenuated by the electron-withdrawing acetate groups, making it selective for the protonated imine over the ketone.

Boc-Protection and Deprotection

The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in the synthesis of amines.

Q3: I'm having trouble with the Boc-protection of (R)-tetrahydro-2H-pyran-3-amine. The reaction is sluggish and the yield is low. What can I do?

A3: Incomplete Boc protection is often due to suboptimal reaction conditions or the nature of the amine.

Troubleshooting Boc Protection

Potential Cause Explanation Suggested Solution
Insufficient Basicity The reaction requires a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct.- Choice of Base: Use a suitable base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃). For less reactive amines, a stronger base like sodium hydroxide or 4-(dimethylamino)pyridine (DMAP) as a catalyst can be beneficial.[6] - Stoichiometry: Ensure at least one equivalent of base is used.
Steric Hindrance The cyclic nature of the amine may present some steric hindrance.- Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. - Extended Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary.
Solvent Effects The choice of solvent can influence the solubility of the reagents and the reaction rate.- Solvent Screening: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or a biphasic system like dioxane/water.[7] Experiment with different solvents to find the optimal one for your substrate.

Q4: During the Boc-deprotection using HCl in dioxane, I'm observing some side products and my final product is difficult to purify. What are these impurities and how can I avoid them?

A4: Acid-mediated Boc deprotection, while generally clean, can lead to side reactions, especially if the substrate contains other acid-sensitive functional groups.

The mechanism of Boc deprotection with acid involves the formation of a stable tert-butyl cation.[8][9] This cation can act as an alkylating agent, leading to side products.

G Boc_Amine Boc-(R)-tetrahydro-2H-pyran-3-amine Protonated_Boc_Amine Protonated Boc-Amine Boc_Amine->Protonated_Boc_Amine + H⁺ (from HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_Amine->Carbamic_Acid - t-Butyl Cation Free_Amine (R)-tetrahydro-2H-pyran-3-amine Carbamic_Acid->Free_Amine - CO₂ Product_HCl (R)-tetrahydro-2H-pyran-3-amine Hydrochloride Free_Amine->Product_HCl + HCl tBu_cation tert-Butyl Cation Side_Products Alkylated Byproducts tBu_cation->Side_Products + Nucleophile

Caption: Mechanism of Boc deprotection and side product formation.

To minimize side reactions:

  • Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture. These compounds are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the rate of side reactions.[5]

  • Anhydrous Conditions: Ensure that the HCl/dioxane solution is anhydrous, as water can sometimes lead to undesired hydrolysis of other functional groups.

Purification and Salt Formation

Q5: I'm struggling to purify the final this compound. What are the best methods?

A5: Purification of the hydrochloride salt can be challenging due to its high polarity and solubility in water.

Purification Strategies for the Hydrochloride Salt

Purification Method Description and Application Tips for Optimization
Recrystallization This is the most common method for purifying solid compounds. The crude salt is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.- Solvent Selection: Finding a suitable solvent system is key. For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or methanol are often good choices.[10] Sometimes, a mixture of solvents, such as ethanol/diethyl ether or isopropanol/hexane, is necessary to achieve the right balance of solubility.[11] - Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Acid-Base Extraction If the crude product is contaminated with non-basic impurities, an acid-base extraction can be very effective.- Procedure: Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the HCl and convert the amine salt to the free amine. The free amine will remain in the organic layer, while ionic impurities will move to the aqueous layer. Separate the organic layer, dry it, and then re-form the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).
Precipitation The hydrochloride salt can be precipitated from a solution of the free amine.- Procedure: Dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or DCM). Add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.[12][13] Collect the solid by filtration.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the enantiomeric excess (e.e.) of my (R)-tetrahydro-2H-pyran-3-amine?

A1: The most reliable method for determining the enantiomeric excess of a chiral amine is through chiral High-Performance Liquid Chromatography (HPLC) .[14][15] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Column Selection: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for the separation of chiral amines.[14]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is usually added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions between the basic amine and the silica support of the CSP.[16]

  • Derivatization: In some cases, derivatization of the amine with a UV-active chromophore (e.g., benzoyl chloride) can improve detection sensitivity.

Q2: I have a racemic mixture of tetrahydro-2H-pyran-3-amine. Can I resolve it to obtain the desired (R)-enantiomer?

A2: Yes, chiral resolution is a common strategy to separate enantiomers. For amines, the most widely used method is the formation of diastereomeric salts .[17][18]

This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-camphoric acid.[17] This reaction forms a pair of diastereomeric salts which have different physical properties, including solubility. By carefully choosing the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively crystallized. The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is liberated by treatment with a base.

Q3: Are there any green chemistry approaches for the synthesis of (R)-tetrahydro-2H-pyran-3-amine?

A3: Yes, biocatalysis offers a greener alternative to traditional chemical synthesis. The use of enzymes like transaminases can provide a highly stereoselective route to chiral amines under mild reaction conditions, often in aqueous media. This approach can significantly reduce the use of hazardous reagents and organic solvents.

Q4: What are the key safety precautions I should take when working with the reagents for this synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents like sodium cyanoborohydride (which can release hydrogen cyanide gas upon acidification) and organic solvents.

  • Handling of Reagents: Be aware of the specific hazards of each reagent. For example, strong acids and bases are corrosive, and some reducing agents can react violently with water. Always consult the Safety Data Sheet (SDS) for each chemical before use.[2]

By understanding the underlying chemistry and potential pitfalls, and by applying the troubleshooting strategies outlined in this guide, you can optimize your reaction conditions to achieve a successful synthesis of this compound with high yield and enantiopurity.

References

Technical Support Center: Purification of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-tetrahydro-2H-pyran-3-amine hydrochloride and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this important chiral building block. This resource combines troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounding every recommendation in established scientific principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your purification workflow. Each entry details the problem, explores its probable causes, and provides a step-by-step protocol for resolution.

Problem 1: My this compound fails to crystallize or oils out from solution.

This is one of the most common issues in the final purification step. The inability to form a stable crystalline solid is typically due to persistent impurities or an inappropriate solvent environment.

Causality Analysis:

Crystal formation is a process of molecular self-assembly into a highly ordered lattice. Impurities disrupt this process by interfering with the crystal packing, while an unsuitable solvent can either prevent the compound from dissolving sufficiently or keep it too soluble to precipitate, even upon cooling. Amine salts, being polar, require specific solvent systems that balance solubility at high temperatures with insolubility at low temperatures.[1]

Solutions & Protocols:

A. Re-evaluate Your Solvent System: The choice of solvent is critical for the successful recrystallization of polar amine salts.[2]

  • Step 1: Solvent Screening. Test the solubility of a small amount of your crude material in a range of polar solvents such as isopropanol, ethanol, methanol, and mixtures like ethanol/water.[3][4] The ideal solvent will dissolve the compound when heated but allow it to crystallize upon cooling.

  • Step 2: Employ an Anti-Solvent. If your compound is highly soluble in a particular solvent even at room temperature, the addition of a miscible "anti-solvent" in which the compound is insoluble can induce crystallization. For example, if the salt is dissolved in a minimal amount of hot ethanol, the slow addition of a nonpolar solvent like diethyl ether or methyl tertiary butyl ether (MTBE) can trigger precipitation.[2]

B. Convert to Free Base for Purification: If recrystallization of the salt fails, impurities are the likely culprit. Purifying the less polar free base via column chromatography is often more effective.

  • Protocol: Conversion of Hydrochloride Salt to Free Base. [5]

    • Dissolve the impure this compound in a suitable solvent like dichloromethane (DCM) (approx. 10 mL per gram of salt).

    • Cool the solution in an ice bath (0-10 °C).

    • Slowly add triethylamine (Et₃N) (approx. 2-3 molar equivalents). The triethylamine will react with HCl to form triethylammonium chloride, a solid precipitate, liberating the free amine into the solution.

    • Stir the mixture for 30-60 minutes.

    • Filter off the triethylammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Protocol: Chromatographic Purification of the Free Base.

    • Prepare a chromatography column using silica gel. To prevent the amine from streaking or irreversibly binding to the acidic silica, it is crucial to use a mobile phase containing a small amount of a basic modifier.

    • A common mobile phase is a gradient of methanol (0-10%) in dichloromethane, with 0.5-1% triethylamine or ammonium hydroxide added to the solvent mixture.

    • Dissolve the crude free amine in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column and collect fractions, monitoring by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and concentrate under reduced pressure.

  • Step 3: Re-formation of the Hydrochloride Salt.

    • Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Filter the resulting white solid, wash with fresh solvent, and dry under vacuum to yield the pure this compound.[6]

Problem 2: Poor resolution or peak tailing is observed during chiral HPLC analysis.

Confirming the enantiomeric excess (e.e.) of your final product is critical. Poor chromatographic performance can obscure the true enantiomeric ratio and lead to inaccurate results.

Causality Analysis:

Chiral stationary phases (CSPs) achieve separation through highly specific three-point interactions with the enantiomers.[7] Issues like poor peak shape, shifting retention times, or loss of resolution are often caused by column contamination, mobile phase incompatibility, or improper sample preparation.[8] Chiral columns are particularly sensitive to their environment.[9]

Solutions & Protocols:

A. Verify Column and Mobile Phase Compatibility:

  • Column Selection: Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for separating chiral amines. For instance, a Chiralpak AD-H column has been successfully used to resolve the enantiomers of tetrahydro-2H-pyran-3-amine.[3]

  • Mobile Phase: A typical mobile phase for this class of compounds is a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol or ethanol).[3] The ratio is critical; a standard starting point is 90:10 hexane:isopropanol.

  • Avoid Damaging Solvents: Coated chiral columns can be irreversibly damaged by solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[8][10] Always ensure your entire HPLC system is flushed and free of these solvents before connecting the chiral column.

B. Optimize Sample Preparation and Injection:

  • Dissolve in Mobile Phase: The ideal practice is to dissolve your sample directly in the mobile phase. If solubility is an issue, use a solvent that is weaker than the mobile phase. Injecting a sample dissolved in a stronger solvent can cause peak distortion and precipitation on the column.[8]

  • Filter Your Sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.

C. Column Washing and Regeneration:

  • If you suspect column contamination from previous analyses, a thorough wash may restore performance. For many polysaccharide columns, flushing with 100% isopropanol or ethanol is a recommended procedure.[8] Always consult the specific column's instruction manual for the correct regeneration protocol.

Workflow for Troubleshooting Chiral HPLC Issues

start Poor Chiral Resolution check_method Is the method validated? (Column, Mobile Phase) start->check_method check_sample Is sample prep correct? (Solvent, Filtration) check_method->check_sample Yes redevelop Redevelop Method (Different Column/Solvents) check_method->redevelop No check_sample->start No, Correct Prep check_system Check System Health (Pressure, Leaks) check_sample->check_system Yes check_system->start Fix System Issue wash_column Perform Column Wash/ Regeneration Protocol check_system->wash_column System OK wash_column->redevelop No Improvement success Resolution Restored wash_column->success Success

Caption: A decision tree for troubleshooting poor chiral HPLC resolution.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification and handling of this compound derivatives.

Q1: What is the most robust overall strategy for purifying this compound after synthesis?

The most reliable strategy involves a multi-step approach that leverages the different physical properties of the free amine and its hydrochloride salt.

  • Initial Isolation: After the reaction work-up, isolate the crude product.

  • Optional: Free Base Purification. If the crude product is highly impure, it is best to first purify the free amine using column chromatography as described in the troubleshooting section.

  • Salt Formation and Crystallization: Convert the purified free amine (or the crude product if it's relatively clean) into the hydrochloride salt. This step itself is a powerful purification technique, as the desired product often crystallizes out, leaving many organic impurities behind in the solvent.

  • Recrystallization: Perform a final recrystallization of the hydrochloride salt to achieve high chemical and enantiomeric purity.

Q2: How do I select the best solvent system for recrystallizing my amine hydrochloride salt?

The principle of recrystallization is to find a solvent in which your compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.[1] For a polar salt like an amine hydrochloride, polar solvents are the best starting point.

Compound FormRecommended SolventsAnti-solvents (if applicable)Key Considerations
Hydrochloride Salt Isopropanol, Ethanol, Methanol, Water, or mixtures (e.g., Ethanol/Water).[2][3]Diethyl ether, Ethyl Acetate, Methyl Tertiary Butyl Ether (MTBE), Hexanes.The salt is highly polar. Avoid purely nonpolar solvents for initial dissolution. The presence of water can aid dissolution but may also increase solubility at cold temperatures, reducing yield.
Free Base Hexanes, Toluene, Diethyl Ether, Ethyl Acetate, or mixtures (e.g., Ethyl Acetate/Hexanes).[2]N/A (crystallization is typically induced by cooling).The free amine is significantly less polar than the salt. Polar protic solvents like methanol or water may be unsuitable unless the molecule has other polar groups.

Q3: How do I confirm the final purity and stereochemical integrity of my product?

A combination of techniques is required for full characterization:

  • Chemical Purity: Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and identify any residual impurities or solvents. High-Performance Liquid Chromatography (HPLC) with a standard reverse-phase column (e.g., C18) can also be used to determine chemical purity.

  • Enantiomeric Purity (e.e.): Chiral HPLC is the definitive method for quantifying the ratio of the (R) and (S) enantiomers.[3]

  • Optical Rotation: Polarimetry measures the optical rotation of a solution of your compound. The measured specific rotation can be compared to literature values to confirm the absolute configuration. For example, the (S)-enantiomer has a reported specific optical rotation of [α]D²⁰ = +15.6° (c = 1.0 in H₂O).[3] The (R)-enantiomer should have a rotation of equal magnitude but opposite sign.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. The melting point for the related (S)-enantiomer hydrochloride is reported as 198–202°C (with decomposition).[3]

Q4: Is this compound known to be hygroscopic? How should it be stored?

Yes, amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. The analogous (S)-enantiomer is known to be deliquescent (absorbs enough moisture to dissolve) at relative humidity above 80%.[3] Therefore, proper storage is crucial.

  • Storage: Store the compound in a tightly sealed container inside a desiccator containing a drying agent like silica gel or Drierite®. For long-term storage, consider placing it under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: When weighing or handling the compound, do so in a controlled environment (like a glove box) or as quickly as possible to minimize exposure to ambient air.

References

common side reactions with (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the synthesis, purification, and handling of (R)-tetrahydro-2H-pyran-3-amine hydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable chiral building block in organic synthesis. Its primary applications include the synthesis of chiral compounds, its use as a chiral reagent or catalyst, and the preparation of chiral drugs.[1] The stereocenter at the C3 position makes it a key intermediate for introducing chirality into target molecules.

Q2: What are the typical physical and chemical properties of this compound?

A2: It is generally a colorless to pale yellow solid.[1] As a hydrochloride salt, it exhibits moderate to good solubility in water and polar organic solvents.[1] It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment, as it can cause skin, eye, and respiratory irritation.

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol
Physical FormSolid
Storage TemperatureAmbient

Q3: How should this compound be stored?

A3: Store in a tightly closed container in a dry and well-ventilated place. Incompatible materials include strong oxidizing agents. While stable under normal conditions, proper storage is crucial to prevent degradation.

Part 2: Troubleshooting Guide for Synthesis and Purification

The synthesis of chiral amines like (R)-tetrahydro-2H-pyran-3-amine often involves asymmetric hydrogenation of a prochiral precursor, such as an enamine or imine. This section will address common issues that may arise during such a synthetic route.

Issue 1: Low Enantiomeric Excess (ee) or Racemization

Q: My final product shows a low enantiomeric excess. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common challenge in asymmetric synthesis. The root cause can often be traced back to the catalytic hydrogenation step or post-synthesis workup.

Possible Causes & Solutions:

  • Suboptimal Catalyst or Ligand: The choice of chiral ligand for the transition metal catalyst (e.g., Iridium or Rhodium-based) is critical for achieving high enantioselectivity.

    • Troubleshooting: Screen a variety of chiral ligands. The electronic and steric properties of the ligand must be well-matched to the substrate. Consult literature for catalysts known to be effective for similar substrates.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly impact the enantioselectivity of the hydrogenation.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring the transition state leading to the desired enantiomer.

      • Hydrogen Pressure: Optimize the hydrogen pressure. Higher pressures can sometimes lead to reduced enantioselectivity.

      • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, THF).

  • Racemization during Workup or Purification: Chiral amines can be susceptible to racemization, especially under harsh pH conditions or elevated temperatures.

    • Troubleshooting:

      • Avoid strongly acidic or basic conditions during workup if possible.

      • If purification by distillation is necessary, use vacuum distillation to keep the temperature low.

      • For chromatographic purification, consider chiral HPLC or SFC, which are often performed at ambient temperature.[2][3]

Experimental Protocol: Screening of Chiral Ligands for Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the metal precursor (e.g., [Ir(COD)Cl]₂).

  • Ligand Screening: In parallel reaction vials, add the metal precursor and a different chiral phosphine ligand to each vial.

  • Reaction Setup: Add the enamine precursor of (R)-tetrahydro-2H-pyran-3-amine to each vial, followed by the chosen solvent.

  • Hydrogenation: Place the vials in a high-pressure reactor, purge with hydrogen, and pressurize to the desired pressure. Stir at the set temperature for the specified time.

  • Analysis: After the reaction, carefully depressurize the reactor. Analyze the enantiomeric excess of the product in each vial using chiral GC or HPLC.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my reaction mixture. What are the likely side products and how can I minimize them?

A: Side reactions can arise from the starting materials, reagents, or intermediates. Understanding the potential pathways is key to mitigating them.

Common Side Reactions and Byproducts:

  • Over-reduction: If the precursor contains other reducible functional groups, they may be reduced under the hydrogenation conditions.

    • Mitigation: Use a more selective catalyst or milder reaction conditions (lower pressure, lower temperature). Protecting groups may be necessary for sensitive functionalities.

  • Incomplete Reaction: The presence of starting material (enamine/imine precursor) indicates an incomplete reaction.

    • Mitigation: Increase reaction time, temperature, or catalyst loading. Ensure the catalyst is active and has not been poisoned.

  • Ring Opening of the Tetrahydropyran Moiety: While generally stable, the tetrahydropyran ring can be susceptible to opening under strongly acidic conditions, especially at elevated temperatures. This can lead to the formation of 5-hydroxypentanal derivatives.[4]

    • Mitigation: Maintain a neutral or slightly acidic pH during workup and purification. Avoid excessive heat.

  • Formation of Diastereomers: If the precursor can exist as E/Z isomers, this can sometimes lead to the formation of diastereomeric products, impacting the purity of the final compound.

    • Mitigation: Optimize the synthesis of the precursor to favor the formation of a single isomer.

Troubleshooting_Side_Reactions start Reaction Mixture Analysis (Crude NMR, LC-MS) impurity_detected Impurity Detected start->impurity_detected over_reduction Over-reduction Products (e.g., alcohol from ester) impurity_detected->over_reduction Mass consistent with further reduction incomplete_reaction Unreacted Starting Material (Enamine/Imine) impurity_detected->incomplete_reaction Mass consistent with starting material ring_opening Ring-Opened Byproducts (Acyclic amino-alcohols) impurity_detected->ring_opening Mass consistent with ring opening diastereomers Diastereomeric Products impurity_detected->diastereomers Presence of diastereomers by NMR/LC solution_over_reduction Solution: - Use more selective catalyst - Milder conditions (↓T, ↓P) - Introduce protecting groups over_reduction->solution_over_reduction solution_incomplete Solution: - Increase reaction time/temp - Increase catalyst loading - Check catalyst activity incomplete_reaction->solution_incomplete solution_ring_opening Solution: - Neutral or mild acidic workup - Avoid high temperatures - Buffer the reaction mixture ring_opening->solution_ring_opening solution_diastereomers Solution: - Optimize precursor synthesis - Purify precursor before hydrogenation diastereomers->solution_diastereomers

Caption: Troubleshooting workflow for identifying and mitigating common side reactions.

Issue 3: Challenges in Purification

Q: I am having difficulty purifying the final hydrochloride salt. What are the best practices?

A: The purification of chiral amine hydrochlorides can be challenging due to their physical properties.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying hydrochloride salts.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture with a co-solvent like diethyl ether or heptane).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Troubleshooting: If the product oils out, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also help induce crystallization.

  • Chromatography: If crystallization is not effective, chromatographic methods can be employed.

    • Normal Phase Chromatography (on silica gel): The free amine can be purified on silica gel, followed by conversion to the hydrochloride salt. The hydrochloride salt itself is often too polar to move on a standard silica gel column.

    • Reverse Phase Chromatography: This can be a good option for polar compounds like amine hydrochlorides.

    • Chiral Chromatography (SFC or HPLC): If enantiomeric purity is an issue, chiral chromatography is the method of choice.[2][3] This can separate the (R) and (S) enantiomers.

Purification_Workflow start Crude Product ((R)-THPA-HCl) crystallization Attempt Crystallization (e.g., IPA/Ether) start->crystallization success Pure Product crystallization->success Successful failure Crystallization Fails (Oils out or remains impure) crystallization->failure Unsuccessful chromatography_decision Choose Chromatography failure->chromatography_decision normal_phase Normal Phase (Silica) 1. Free-base the amine 2. Purify free amine 3. Convert back to HCl salt chromatography_decision->normal_phase Impurity is non-polar reverse_phase Reverse Phase HPLC (for polar compounds) chromatography_decision->reverse_phase Impurity is polar chiral_chrom Chiral Chromatography (SFC/HPLC) (for enantiomeric separation) chromatography_decision->chiral_chrom Low enantiomeric excess normal_phase->success reverse_phase->success chiral_chrom->success

Caption: Decision workflow for the purification of this compound.

Part 3: Safety and Handling

Q: What are the key safety precautions when working with this compound?

A: As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines.

This guide is intended to provide a starting point for troubleshooting common issues. Specific experimental outcomes may vary, and a systematic, evidence-based approach is always recommended.

References

Technical Support Center: A Troubleshooting Guide for Tetrahydropyran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of tetrahydropyran (THP) rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this crucial heterocyclic motif. The tetrahydropyran core is a ubiquitous scaffold in numerous natural products and pharmacologically active molecules, making its efficient and stereocontrolled synthesis a critical endeavor in modern organic chemistry. This resource provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during tetrahydropyran ring formation, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Tetrahydropyran Product

Question: My reaction to form a tetrahydropyran ring is resulting in a very low yield or complete recovery of my starting materials. What are the likely causes and how can I improve the outcome?

Answer: Low yields in THP ring synthesis can be attributed to several factors, largely dependent on the specific synthetic route you are employing. Here’s a breakdown of common causes and systematic troubleshooting strategies:

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and reaction time is paramount. For acid-catalyzed cyclizations like the Prins reaction, the choice and concentration of the acid are critical. A Brønsted acid that is too strong can lead to decomposition, while one that is too weak may not facilitate the reaction.

    • Causality: The formation of the key oxocarbenium ion intermediate in many THP syntheses is an equilibrium process. The reaction conditions must favor the formation and subsequent cyclization of this intermediate without promoting side reactions.

    • Solution: A systematic optimization of reaction parameters is recommended. Screen a range of catalysts (both Lewis and Brønsted acids), solvents of varying polarity, and a temperature gradient. For instance, in a Prins cyclization, you might compare TMSOTf, BF₃·OEt₂, and SnCl₄ as Lewis acid catalysts.

  • Inappropriate Protecting Group Strategy: The presence of certain protecting groups on your substrate can interfere with the cyclization. For example, acid-labile protecting groups may be cleaved under the reaction conditions, leading to a complex mixture of products.

    • Causality: The stability of protecting groups must be orthogonal to the reaction conditions required for THP ring formation.

    • Solution: Re-evaluate your protecting group strategy. If using an acid-catalyzed cyclization, ensure your protecting groups are stable to acid. Consider robust protecting groups like silyl ethers (e.g., TBS) or benzyl ethers.

  • Poor Substrate Reactivity: The inherent structure of your starting material may disfavor the desired cyclization pathway. Steric hindrance near the reacting centers can impede the intramolecular reaction.

    • Causality: The transition state for the cyclization may be energetically unfavorable due to steric clashes or electronic effects.

    • Solution: If possible, redesign the substrate to be more amenable to cyclization. This might involve introducing conformational constraints that favor a pre-cyclization conformation or altering the electronic nature of the reacting partners.

Problem 2: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of an unexpected side product alongside, or instead of, the desired tetrahydropyran. How can I identify and suppress these side reactions?

Answer: The formation of side products is a common challenge, particularly in complex cyclization reactions. Identifying the structure of the side product is the first and most crucial step in diagnosing the problem.

  • Common Side Reactions in Prins-Type Cyclizations:

    • Oxonia-Cope Rearrangement: This is a competing pathway that can lead to racemization and the formation of constitutional isomers.

      • Causality: The oxocarbenium ion intermediate can undergo a-sigmatropic rearrangement instead of the desired intramolecular nucleophilic attack.

      • Solution: Modifying the reaction conditions can often suppress the oxonia-Cope rearrangement. Lowering the reaction temperature and using a less coordinating solvent can favor the desired cyclization. Introducing a nucleophile to trap the oxocarbenium ion can also be an effective strategy.

    • Elimination Reactions: Instead of cyclization, the intermediate may undergo elimination to form an unsaturated product.

      • Causality: This is often favored by higher temperatures and the presence of non-nucleophilic bases.

      • Solution: Employ milder reaction conditions and ensure the absence of basic impurities.

  • Side Reactions in Intramolecular Williamson Ether Synthesis:

    • Intermolecular Reaction: If the concentration of the substrate is too high, an intermolecular Williamson ether synthesis can compete with the desired intramolecular cyclization, leading to polymeric material.

      • Causality: The rate of the intermolecular reaction is second-order with respect to the substrate concentration, while the intramolecular reaction is first-order.

      • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

    • Elimination: If the leaving group is on a secondary or tertiary carbon, an E2 elimination reaction can compete with the SN2 cyclization, especially with a sterically hindered base.

      • Causality: The alkoxide can act as a base to deprotonate a beta-hydrogen, leading to the formation of an alkene.

      • Solution: Use a less sterically hindered base and ensure the leaving group is on a primary carbon if possible.

Problem 3: Lack of Stereocontrol

Question: I am obtaining a mixture of diastereomers of my tetrahydropyran product. How can I improve the stereoselectivity of the cyclization?

Answer: Achieving high stereocontrol is often the most challenging aspect of tetrahydropyran synthesis. The stereochemical outcome is dictated by the mechanism of the cyclization and the conformational preferences of the transition state.

  • Controlling Stereochemistry in Prins Cyclizations:

    • Chair-like Transition State: The stereoselectivity of the Prins cyclization is often rationalized by invoking a chair-like transition state where bulky substituents prefer to occupy equatorial positions to minimize steric strain.

      • Causality: The lowest energy transition state leads to the major product. By understanding the factors that influence the stability of different transition state conformations, one can predict and control the stereochemical outcome.

      • Solution: The geometry of the starting homoallylic alcohol can influence the stereochemical outcome. Careful selection of the Lewis acid can also impact diastereoselectivity. For instance, some Lewis acids may coordinate with the substrate in a way that favors a specific transition state geometry.

  • Substrate-Controlled Stereoselection: The existing stereocenters in the starting material can direct the stereochemistry of the newly formed chiral centers.

    • Causality: 1,2- and 1,3-asymmetric induction can play a significant role in determining the facial selectivity of the cyclization.

    • Solution: Strategically placing chiral auxiliaries or leveraging existing stereocenters in the substrate can be a powerful tool for achieving high diastereoselectivity.

  • Catalyst-Controlled Stereoselection: The use of chiral catalysts can induce enantioselectivity in the formation of the tetrahydropyran ring.

    • Causality: The chiral catalyst creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

    • Solution: For reactions like the hetero-Diels-Alder, chiral Lewis acids have been shown to be highly effective in controlling both diastereoselectivity and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydropyran rings?

A1: Several powerful methods exist for the construction of THP rings. Some of the most frequently employed strategies include:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.

  • Intramolecular Williamson Ether Synthesis: The intramolecular SN2 reaction of a halo-alcohol.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom.

  • Intramolecular Hydroalkoxylation/Hydroacyloxylation: The addition of an alcohol or carboxylic acid across a double bond within the same molecule, often catalyzed by transition metals.

  • Intramolecular Epoxide Ring Opening: The nucleophilic attack of a hydroxyl group on an epoxide within the same molecule.

Q2: How can I purify my tetrahydropyran product, especially if it's volatile?

A2: Purification of volatile organic compounds can be challenging. For tetrahydropyran derivatives, flash column chromatography on silica gel is the most common purification method. To minimize loss of volatile products, use a closed system and keep the fractions cool. If the product is extremely volatile, distillation under reduced pressure can be an effective purification technique.

Q3: What analytical techniques are best for characterizing my tetrahydropyran product and confirming its stereochemistry?

A3: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of the molecule. Advanced NMR techniques like NOESY and COSY can provide information about the relative stereochemistry.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: This is the definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry, provided a suitable single crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Can be used to separate enantiomers and determine the enantiomeric excess of a chiral product.

Visualization of Key Concepts

Experimental Workflow for Troubleshooting Low Yield

G start Low Yield of THP Product check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Analyze Reagent Purity (Starting Materials, Solvents, Catalyst) start->check_reagents side_products Identify Side Products (NMR, MS) start->side_products optimize_catalyst Screen Catalysts (Lewis/Brønsted Acids) check_conditions->optimize_catalyst optimize_solvent Vary Solvent Polarity check_conditions->optimize_solvent protecting_group Re-evaluate Protecting Group Strategy check_reagents->protecting_group substrate_design Consider Substrate Modification side_products->substrate_design success Improved Yield optimize_catalyst->success optimize_solvent->success protecting_group->success substrate_design->success

Caption: Troubleshooting workflow for low yield in THP synthesis.

Mechanistic Dichotomy in Prins Cyclization

G start Homoallylic Alcohol + Aldehyde intermediate Oxocarbenium Ion Intermediate start->intermediate  Acid Catalyst prins_product Desired Tetrahydropyran (Prins Cyclization) intermediate->prins_product  Intramolecular  Nucleophilic Attack cope_product Rearranged Product (Oxonia-Cope) intermediate->cope_product  [3,3]-Sigmatropic  Rearrangement

Caption: Competing pathways in the Prins cyclization.

Data Summary

MethodKey FeaturesCommon Catalysts/ReagentsPotential Issues
Prins Cyclization Forms C-C and C-O bonds simultaneously.Lewis acids (e.g., SnCl₄, BF₃·OEt₂, TMSOTf), Brønsted acids.Oxonia-Cope rearrangement, lack of stereocontrol.
Intramolecular Williamson Ether Synthesis Forms a C-O bond via an Sₙ2 reaction.Strong, non-nucleophilic bases (e.g., NaH).Intermolecular polymerization, E2 elimination.
Hetero-Diels-Alder Reaction [4+2] cycloaddition to form a dihydropyran intermediate.Lewis acids (can be chiral for asymmetric synthesis).Regioselectivity, endo/exo selectivity.
Intramolecular Hydroalkoxylation Addition of an alcohol across a C=C bond.Transition metal catalysts (e.g., Pt, Au, Co).Regioselectivity (Markovnikov vs. anti-Markovnikov).

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Prins Cyclization
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the homoallylic alcohol (1.0 equiv) in a dry, anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Addition of Aldehyde: Add the aldehyde (1.1-1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Initiation: Add the Lewis acid (e.g., TMSOTf, 0.1-1.0 equiv) dropwise to the stirred solution.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: The optimal Lewis acid, solvent, temperature, and stoichiometry of reagents will vary depending on the specific substrate and should be determined experimentally.

Technical Support Center: Optimizing Reactions with (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-tetrahydro-2H-pyran-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize chemical transformations involving this versatile chiral building block. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common challenges, providing you with the expert insights needed to improve reaction yields and purity.

(R)-tetrahydro-2H-pyran-3-amine is a valuable synthon in medicinal chemistry, frequently incorporated into molecules to explore new chemical space and enhance physicochemical properties.[1][2] However, its hydrochloride salt form, while improving shelf-life and handling, introduces specific challenges that must be addressed to achieve high-yield outcomes. This guide provides a structured, question-and-answer approach to tackle the most common issues encountered in the lab.

Section 1: Foundational Knowledge & Initial Troubleshooting

Before diving into specific reaction types, it's crucial to address the primary characteristic of the starting material: it is a hydrochloride salt. This fact is the root of many initial failures.

FAQ: The Free Amine vs. The Hydrochloride Salt

Question: My reaction is failing or showing very low conversion. I've added the this compound directly to my reaction mixture. What's wrong?

Answer: The fundamental issue is chemical reactivity. The amine's nitrogen lone pair is essential for it to act as a nucleophile in most reactions (like amide couplings or reductive aminations). In the hydrochloride salt, this lone pair is protonated by HCl, forming a non-nucleophilic ammonium ion (R-NH₃⁺). Attempting a reaction without neutralizing this salt is the most common reason for failure.

Core Directive: You must convert the hydrochloride salt to the free amine (R-NH₂) to enable its nucleophilicity. This can be done either as a separate workup step before the reaction or in situ.

Workflow for Handling the Amine Salt

The following diagram outlines the initial decision-making process when working with the hydrochloride salt.

G cluster_start Initial Reagent Handling cluster_decision Neutralization Strategy cluster_paths Procedural Paths cluster_outcome Reactive Species Start (R)-tetrahydro-2H-pyran-3-amine HCl Decision Is an in-situ base compatible with my reaction? Start->Decision InSitu In-Situ Neutralization: Add a tertiary amine base (e.g., DIPEA, Et3N) to the reaction mixture. Decision->InSitu  Yes PreNeutralize Pre-Reaction Neutralization: Perform an aqueous workup to isolate the free amine before use. Decision->PreNeutralize No   FreeAmine Free Amine (R-NH₂) Ready for Reaction InSitu->FreeAmine PreNeutralize->FreeAmine G cluster_pH Critical pH Balance Start Aldehyde/Ketone + Free Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) - H₂O p1 Iminium Iminium Ion Hemiaminal->Iminium + H⁺ Product Final Secondary Amine Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium Hydride Delivery Protonation Amine Protonation (Non-reactive) p1->Protonation Too much H⁺ (pH < 4) p2

References

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for (R)-tetrahydro-2H-pyran-3-amine hydrochloride. This versatile chiral building block is a cornerstone in the synthesis of numerous high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] However, transitioning reactions involving this amine from the laboratory bench to pilot or production scale introduces a unique set of challenges that are not always apparent at the gram-scale.[3][4] This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common issues encountered during scale-up. We will move beyond simple procedural lists to explain the underlying chemical and physical principles, ensuring your scale-up process is safe, efficient, and robust.

Section 1: Foundational Principles - Understanding the Amine Hydrochloride

This section addresses the most fundamental concept that is often a source of initial experimental failure.

FAQ: Why is my reaction failing to proceed when I mix this compound with my electrophile?

Answer: This is the most common issue, and it stems from the chemical nature of the starting material. This compound is a salt. The nitrogen atom, which is the reactive nucleophilic center, exists in its protonated ammonium form (R-NH₃⁺). This positive charge renders the amine non-nucleophilic and incapable of reacting with electrophiles like acid chlorides or alkyl halides.[5]

To initiate the desired reaction, the free amine (R-NH₂) must be liberated in situ. This is achieved by adding a suitable base to neutralize the hydrochloride salt. The choice and stoichiometry of this base are critical process parameters that become even more important during scale-up.[5][6]

G cluster_0 A (R)-Tetrahydro-2H-pyran-3-ammonium chloride (R-NH₃⁺Cl⁻) Non-Nucleophilic B Free (R)-Tetrahydro-2H-pyran-3-amine (R-NH₂) Nucleophilic & Reactive A->B + Base (e.g., Et₃N) D No Reaction A->D Direct Mixing E Desired Product (e.g., Amide) B->E Nucleophilic Attack C Electrophile (e.g., R'-COCl) C->D C->E

Caption: The critical role of a base in liberating the reactive free amine.

Section 2: Troubleshooting Guide for N-Acylation Scale-Up

N-acylation to form amides is a frequent application for this amine. The following Q&A guide addresses common problems in this context.

Q1: My reaction yield is significantly lower at a larger scale compared to the lab-scale experiment. What are the likely causes?

Answer: A drop in yield upon scale-up can be attributed to several factors, often interconnected.

  • Inadequate Deprotonation: This is a primary suspect.

    • Causality: On a small scale, slight inaccuracies in base stoichiometry may be inconsequential. At a larger scale, these errors are magnified. For reactions that generate an acidic byproduct (like HCl from an acid chloride), you need at least two equivalents of base: one to neutralize the starting material's HCl salt and a second to scavenge the newly formed acid.

    • Troubleshooting:

      • Verify Base Stoichiometry: Ensure you are using a minimum of 2.1-2.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

      • Monitor pH/Basicity: If possible, use pH strips on aliquots (after quenching) to ensure the reaction medium remains basic throughout the addition of the electrophile.

  • Poor Temperature Control:

    • Causality: Exothermic events (neutralization, acylation) are harder to manage in large reactors due to a lower surface-area-to-volume ratio, which reduces heat transfer efficiency.[7][8] Localized temperature spikes ("hot spots") can lead to the degradation of starting materials, reagents, or the final product, directly impacting yield.

    • Troubleshooting:

      • Controlled Addition: Add the acylating agent and the base slowly and sub-surface, if possible, to ensure rapid mixing and heat dissipation.

      • Efficient Cooling: Ensure your reactor's cooling system is adequate. For highly exothermic reactions, consider a semi-batch process where one reagent is added over an extended period.[9]

  • Mass Transfer Limitations (Poor Mixing):

    • Causality: Inefficient stirring in a large vessel can lead to localized high concentrations of reactants, promoting side reactions.[3] If the liberated free amine or the product salt has limited solubility, it may precipitate, further complicating mixing and reaction kinetics.

    • Troubleshooting:

      • Optimize Agitation: Ensure the stirrer design (e.g., impeller type) and speed are appropriate for the reactor geometry and reaction volume to maintain a homogeneous suspension.

      • Solvent Selection: Choose a solvent where all components, including the base-HCl salt byproduct, have reasonable solubility at the reaction temperature.

Q2: I am observing new, significant impurities in my scaled-up batch that were not present in the lab. Why?

Answer: Impurity profiles often change upon scale-up due to the factors mentioned above.

  • Thermal Excursions: As discussed, hot spots can enable side reactions with higher activation energies that do not occur at the controlled lab temperature.

  • Genotoxic Impurity Formation: This is a critical safety and regulatory concern.

    • Causality: When forming or working with hydrochloride salts in alcoholic solvents (e.g., methanol, ethanol), there is a documented risk of forming genotoxic alkyl halides (methyl chloride, ethyl chloride).[10] This reaction is temperature-dependent.

    • Troubleshooting:

      • Temperature Control: Keep the temperature as low as feasible during salt formation or reactions in alcoholic solvents. Generating salts at 10°C has been shown to minimize these impurities.[10]

      • Solvent Choice: If possible, avoid alcoholic solvents when handling the HCl salt at elevated temperatures. Consider solvents like acetonitrile, THF, or toluene.

      • Analytical Monitoring: Develop a sensitive GC-MS method to specifically test for these potential impurities in your final product.

Q3: The work-up is problematic. I'm struggling with a persistent emulsion during the aqueous wash, and my product is difficult to crystallize.

Answer: Work-up and isolation are frequently where scale-up challenges become most apparent.

  • Emulsion Formation:

    • Causality: The trialkylammonium hydrochloride salt (e.g., Et₃N·HCl) formed as a byproduct is a surfactant-like molecule that can stabilize emulsions.

    • Troubleshooting:

      • Brine Wash: Use a saturated sodium chloride solution for aqueous washes. The increased ionic strength of the aqueous phase helps to break emulsions.

      • pH Adjustment: Ensure the pH of the aqueous layer is appropriately adjusted to either fully protonate or deprotonate all species to drive them into the desired phase.

      • Filtration: Sometimes, filtering the biphasic mixture through a pad of a filtration aid like Celite® can break up a stubborn emulsion.

  • Crystallization Issues (Oiling Out/Poor Yield):

    • Causality: The presence of impurities can act as crystallization inhibitors. Furthermore, cooling a large volume too quickly can lead to supersaturation and cause the product to "oil out" instead of forming crystals.

    • Troubleshooting:

      • Solvent System: The choice of crystallization solvent is paramount. An ideal system is one where the product has high solubility at high temperatures and low solubility at low temperatures.[11]

      • Controlled Cooling: Implement a slow, controlled cooling profile. A linear cooling ramp is often more effective than simply shutting off heat and turning on cooling.

      • Seeding: Introduce a small quantity of pure crystalline product at a specific temperature to encourage controlled crystal growth and prevent oiling out.

      • Anhydrous Conditions: Ensure your system is anhydrous if precipitating a hydrochloride salt, as water can significantly impact solubility and prevent complete precipitation.[11]

Section 3: Experimental Protocol - A Scalable N-Acylation Workflow

This protocol provides a robust starting point for the acylation of this compound at a 100g scale.

Objective: To synthesize N-((R)-tetrahydro-2H-pyran-3-yl)acetamide.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
(R)-tetrahydro-2H-pyran-3-amine HCl137.61100.00.7271.0
Acetyl Chloride78.5062.80.8001.1
Triethylamine (Et₃N)101.19162.01.6002.2
Dichloromethane (DCM)-1000 mL-10 vol

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Initial Charge: Charge the reactor with this compound (100.0 g, 0.727 mol) and dichloromethane (DCM, 500 mL). Begin stirring to form a slurry.

  • Cooling & Deprotonation: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add triethylamine (162.0 g, 1.600 mol) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Acylation: In a separate flask, dissolve acetyl chloride (62.8 g, 0.800 mol) in DCM (100 mL). Transfer this solution to the addition funnel. Add the acetyl chloride solution to the reactor dropwise over 60-90 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction for completion by TLC or HPLC (disappearance of the starting amine).

  • Aqueous Work-up:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly quench the reaction by adding 500 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and finally, saturated brine (1 x 250 mL).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure N-((R)-tetrahydro-2H-pyran-3-yl)acetamide.

G cluster_workflow N-Acylation Scale-Up Workflow start 1. Reactor Setup (2L Jacketed Reactor) charge 2. Charge Amine HCl & DCM start->charge cool_deprotonate 3. Cool to 0-5°C Slowly Add Et₃N (2.2 eq) charge->cool_deprotonate acylate 4. Controlled Addition of Acetyl Chloride Solution (1.1 eq) Maintain T < 5°C cool_deprotonate->acylate react 5. Warm to RT Monitor by HPLC/TLC acylate->react quench 6. Quench with Water react->quench workup 7. Aqueous Washes (Acid, Base, Brine) quench->workup isolate 8. Dry & Concentrate Organic Layer workup->isolate purify 9. Recrystallize Crude Product isolate->purify end 10. Final Product (Pure Amide) purify->end

Caption: A generalized workflow for the scaled-up N-acylation reaction.

Section 4: Safety Considerations at Scale

Scaling up chemical reactions introduces hazards that are magnified compared to lab-scale work. A thorough risk assessment is mandatory before any scale-up operation.[12]

Hazard CategoryKey Considerations & Mitigations
Thermal Hazards Reactions can behave differently at scale due to changes in heat transfer.[12] Mitigation: Use reaction calorimetry to understand the heat of reaction. Never scale a reaction by more than a factor of 3-5x without reassessing safety.[12] Ensure robust temperature control and have an emergency cooling plan.
Chemical Exposure Handling larger quantities increases the risk of spills and inhalation.[2] Amines can be corrosive and irritating.[2][13] Mitigation: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Perform all operations in a well-ventilated area or a walk-in fume hood.
Reagent Handling Large-volume transfers are more hazardous. Mitigation: Use pumps or pressure transfers for moving large quantities of liquids instead of pouring. Ensure all containers are properly labeled and stored.[13]
Waste Disposal The volume of chemical waste increases significantly. Mitigation: Plan for waste disposal in advance. Neutralize acidic and basic aqueous waste before disposal, and collect organic waste in appropriately sized, labeled containers. Follow all local and institutional waste disposal regulations.[1]

References

overcoming solubility issues with (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Tetrahydro-2H-pyran-3-amine Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists who utilize this versatile chiral building block. Solubility is a critical parameter that dictates the success of a reaction, the purity of a product, and the bioavailability of a potential drug candidate. Amine hydrochlorides, while offering advantages in stability and handling, often present solubility challenges that can stall a project.

This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles governing the solubility of this compound. By understanding the "why" behind a particular technique, you can intelligently troubleshoot issues and optimize your experimental outcomes.

Core Concept: The Amine Salt-Free Base Equilibrium

The solubility behavior of this compound is entirely governed by its state as an amine salt. The compound exists in a pH-dependent equilibrium between its ionized (salt) form and its neutral (free base) form.

  • As a Hydrochloride Salt (R-NH₃⁺Cl⁻): The molecule is ionic. The positive charge on the ammonium group and the chloride counter-ion allow for strong ion-dipole interactions with polar protic solvents like water, methanol, and ethanol. This ionic nature makes it poorly soluble in non-polar organic solvents.[1][2][3]

  • As a Free Amine (R-NH₂): When deprotonated with a base, the molecule becomes a neutral, or "free," amine. This form is significantly less polar. It loses its ionic character and becomes much more soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate) but less soluble in water.[3][4]

Understanding and controlling this equilibrium is the key to solving nearly all solubility-related problems.

G cluster_aqueous Aqueous / Polar Protic Environment cluster_organic Organic / Less Polar Environment Salt (R)-Tetrahydro-2H-pyran-3-ammonium chloride (R-NH₃⁺Cl⁻) IONIC - WATER SOLUBLE FreeBase (R)-Tetrahydro-2H-pyran-3-amine (R-NH₂) NEUTRAL - ORGANO-SOLUBLE Salt->FreeBase + Base (e.g., OH⁻, CO₃²⁻) - H₂O, Cl⁻ FreeBase->Salt + Acid (e.g., H⁺Cl⁻) G cluster_aqueous_path Aqueous Troubleshooting cluster_organic_path Organic Troubleshooting Start Start: Solubility Issue Detected Solvent Identify Solvent System Start->Solvent Aqueous Aqueous / Polar Protic Solvent->Aqueous Water, Buffer Organic Organic / Aprotic Solvent->Organic DCM, THF, MeCN, etc. AdjustpH Adjust pH / Use Buffer Aqueous->AdjustpH InSitu In Situ Neutralization (Add TEA, DIPEA) Organic->InSitu Extract Pre-extraction of Free Base Organic->Extract AddCosolvent Add Co-solvent (e.g., Ethanol, PEG) AdjustpH->AddCosolvent Heat Apply Gentle Heat AddCosolvent->Heat G Step1 1. Dissolve HCl Salt in Water Step2 2. Add Organic Solvent (e.g., DCM, EtOAc) Step1->Step2 Step3 3. Cool in Ice Bath (Optional, for exotherms) Step2->Step3 Step4 4. Slowly Add Base (e.g., 1M NaOH) until pH > 10 Step3->Step4 Step5 5. Separate Organic Layer Step4->Step5 Step6 6. Wash Organic Layer with Brine Step5->Step6 Step7 7. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Step6->Step7 Step8 8. Filter and Concentrate (Rotary Evaporation) Step7->Step8

References

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Separation of Tetrahydro-2H-pyran-3-amine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Analyte: Tetrahydro-2H-pyran-3-amine

Before delving into separation strategies, it is crucial to understand the physicochemical properties of tetrahydro-2H-pyran-3-amine.

Chemical Structure:

  • Molecular Formula: C₅H₁₁NO[1]

  • Molecular Weight: 101.15 g/mol [1]

  • Key Features: It is a primary aliphatic amine with a chiral center at the C3 position of the tetrahydropyran ring. The presence of the basic amine group and the polar ether linkage will govern its interactions with chiral stationary phases (CSPs). The lack of a chromophore means that UV detection will likely require derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For simplicity in method development, derivatization with a UV-active agent is often the preferred approach.

Comparative Analysis of Chiral Stationary Phases

The cornerstone of any successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). Based on the structure of tetrahydro-2H-pyran-3-amine, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability in separating a wide range of chiral compounds, including amines.[2][3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

Recommended Polysaccharide CSPs for Screening:

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): This is often a first-choice column for chiral screening due to its versatility. It has demonstrated success in separating a wide variety of chiral amines.[2][4]

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): This amylose-based CSP offers complementary selectivity to the Chiralcel OD-H and is also highly effective for amine separations.[2][3][5]

  • Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)): This CSP provides a different selectivity profile compared to the more common phenylcarbamate derivatives and can be a valuable alternative when other polysaccharide columns fail to provide resolution.[6][7]

dot

Polysaccharide_CSP_Interaction cluster_interactions Chiral Recognition Interactions Analyte Tetrahydro-2H-pyran-3-amine Enantiomer CSP Polysaccharide CSP (e.g., Chiralcel OD-H) Helical Groove Carbamate Groups Analyte->CSP Enters Helical Groove Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->CSP:h NH2 group Dipole-Dipole Dipole-Dipole Dipole-Dipole->CSP:d Ether & Amine Steric Hindrance Steric Hindrance Steric Hindrance->CSP:h Ring Conformation

Caption: Chiral recognition on a polysaccharide CSP.

Cyclodextrin-Based CSPs: An Alternative Approach

Cyclodextrin-based CSPs offer a different chiral recognition mechanism based on the formation of inclusion complexes.[8][9] The hydrophobic cavity of the cyclodextrin molecule can include parts of the analyte, while interactions with the chiral hydroxyl groups on the rim of the cyclodextrin contribute to enantioselectivity. These columns are often operated in reversed-phase mode.[8][9]

Recommended Cyclodextrin CSP for Screening:

  • Cyclodextrin-based columns (e.g., β-cyclodextrin): These are particularly useful for analytes that can fit into the cyclodextrin cavity.[8] For tetrahydro-2H-pyran-3-amine, the tetrahydropyran ring may form an inclusion complex.

dot

Cyclodextrin_CSP_Interaction cluster_interactions Chiral Recognition Interactions Analyte Tetrahydro-2H-pyran-3-amine Enantiomer CSP β-Cyclodextrin CSP Hydrophobic Cavity Chiral Hydroxyl Groups Analyte->CSP:cavity Inclusion of THP Ring Inclusion Complexation Inclusion Complexation Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->CSP:rim NH2 group

Caption: Chiral recognition on a cyclodextrin CSP.

Experimental Protocols: A Strategic Approach to Method Development

Since no established method exists, a systematic screening approach is recommended. The following protocols provide starting points for method development on the recommended CSPs.

Protocol 1: Polysaccharide CSP Screening in Normal Phase

This is often the most successful mode for chiral separations of amines on polysaccharide columns.

1. Column Selection:

  • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
  • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
  • Lux® Cellulose-3 (250 x 4.6 mm, 5 µm)

2. Mobile Phase Screening:

  • System A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
  • System B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)
  • System C: n-Hexane / Isopropanol (IPA) / Acetonitrile (ACN) (80:10:10, v/v/v) + 0.1% Diethylamine (DEA)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at an appropriate wavelength if derivatized, otherwise CAD or ELSD.
  • Injection Volume: 5 µL
  • Sample Preparation: Dissolve the racemic tetrahydro-2H-pyran-3-amine (or its derivative) in the mobile phase at a concentration of approximately 1 mg/mL.

4. Rationale and Optimization:

  • The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing of the amine analyte.[10][11]
  • If no separation is observed, vary the alcohol content (e.g., 5% to 20%).
  • The choice of alcohol (IPA vs. EtOH) can significantly impact selectivity.
  • Acetonitrile can sometimes improve resolution and peak shape.

Protocol 2: Cyclodextrin CSP Screening in Reversed-Phase

This protocol is an alternative approach that may provide different selectivity.

1. Column Selection:

  • β-cyclodextrin based column (e.g., 250 x 4.6 mm, 5 µm)

2. Mobile Phase Screening:

  • System A: Acetonitrile / Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)
  • System B: Methanol / Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)
  • System C: Acetonitrile / 20 mM Phosphate Buffer pH 3.0 (40:60, v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: As in Protocol 1.
  • Injection Volume: 5 µL
  • Sample Preparation: Dissolve the sample in the mobile phase.

4. Rationale and Optimization:

  • The acidic additive (TFA) or buffer is used to protonate the amine, which can enhance interaction with the CSP and improve peak shape.
  • The organic modifier (acetonitrile vs. methanol) and its concentration should be varied to optimize retention and resolution.

Data Summary and Comparison

The following table summarizes the proposed screening strategy and the expected outcomes based on the separation of similar compounds.

Chiral Stationary Phase Mobile Phase Mode Typical Additives Potential Advantages Potential Disadvantages
Chiralcel® OD-H Normal PhaseBasic (e.g., DEA)High success rate for amines, robust.May require non-polar solvents.
Chiralpak® AD-H Normal PhaseBasic (e.g., DEA)Complementary selectivity to OD-H.Similar limitations to OD-H.
Lux® Cellulose-3 Normal PhaseBasic (e.g., DEA)Unique selectivity for difficult separations.May be less universally applicable.
β-Cyclodextrin Reversed-PhaseAcidic (e.g., TFA) or BufferAqueous mobile phases, different selectivity.Requires analyte to fit in the cavity.

Conclusion and Recommendations

For the chiral separation of tetrahydro-2H-pyran-3-amine enantiomers, a systematic screening approach starting with polysaccharide-based CSPs in normal phase is highly recommended. The Chiralcel® OD-H and Chiralpak® AD-H columns, with a mobile phase containing a low percentage of an alcohol and a basic additive like diethylamine, represent the most promising starting points. Should this approach not yield the desired resolution, screening on a cyclodextrin-based column in reversed-phase with an acidic modifier offers a valuable orthogonal strategy.

The key to a successful chiral method development lies in a logical and systematic exploration of different stationary and mobile phases. This guide provides a scientifically sound framework for researchers to efficiently navigate the process and achieve a robust and reliable separation of tetrahydro-2H-pyran-3-amine enantiomers.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-tetrahydro-2H-pyran-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of tetrahydro-2H-pyran-3-amine, a heterocyclic amine scaffold of growing interest in medicinal chemistry. While direct comparative studies on the parent enantiomers are not extensively documented in publicly available literature, a wealth of data on their derivatives, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition, allows for a robust and insightful analysis.

The Principle of Chirality in Biological Systems: A Primer

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. This stereoselectivity arises from the three-dimensional nature of biological targets, which creates a chiral environment for ligand binding.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The Primary Arena of Stereoselective Activity

The most prominent and well-documented biological application of tetrahydro-2H-pyran-3-amine derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[3][4]

The clinical significance of stereochemistry in this context is exemplified by the highly successful DPP-4 inhibitor, omarigliptin . The active pharmaceutical ingredient possesses a specific stereochemical configuration, incorporating a (2R,3S,5R)-trisubstituted tetrahydro-2H-pyran-3-amine core.[5] This underscores the stringent stereochemical requirements for potent and selective inhibition of the DPP-4 enzyme.

EnantiomerPredicted Relative DPP-4 Inhibitory ActivityRationale
(R)-tetrahydro-2H-pyran-3-amine HigherThe stereochemistry aligns with that of potent DPP-4 inhibitors like omarigliptin, suggesting optimal interaction with the enzyme's active site.
(S)-tetrahydro-2H-pyran-3-amine LowerLikely exhibits a less favorable binding orientation within the chiral active site of DPP-4, leading to reduced inhibitory potency.

It is crucial to note that while the parent amine may exhibit some level of inhibitory activity, it is the careful substitution on the pyran ring and the amine that fine-tunes the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Beyond DPP-4: Exploring Other Potential Biological Activities

While DPP-4 inhibition is the most explored avenue, the tetrahydropyran scaffold is a versatile motif found in numerous bioactive natural products and synthetic compounds.[6] Derivatives of tetrahydropyran have been investigated for a range of other biological activities, including:

  • Antimicrobial Activity: Some pyran derivatives have demonstrated activity against various bacterial and fungal strains.[7]

  • Anticancer Activity: The tetrahydropyran ring is a structural component in some compounds with antiproliferative effects.

  • Central Nervous System (CNS) Activity: The rigid conformation of the tetrahydropyran ring can be advantageous in designing ligands for CNS targets.

The stereochemistry of the 3-amino substituent would undoubtedly play a critical role in the potency and selectivity of these activities as well, due to the chiral nature of their respective biological targets. However, specific comparative data for the (R)- and (S)-enantiomers of the parent amine in these contexts is currently lacking.

Experimental Protocols for Comparative Biological Evaluation

To empirically determine and compare the biological activities of (R)- and (S)-tetrahydro-2H-pyran-3-amine, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Enantioselective Synthesis and Chiral Purity Determination

The first critical step is the preparation of enantiomerically pure samples of (R)- and (S)-tetrahydro-2H-pyran-3-amine.

A. Chiral Resolution of Racemic Tetrahydro-2H-pyran-3-amine

A common and effective method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent.[8]

Protocol:

  • Salt Formation: Dissolve the racemic tetrahydro-2H-pyran-3-amine in a suitable solvent (e.g., ethanol/water mixture). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility.

  • Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity can be enhanced by recrystallization.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and extract the free enantiopure amine.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by racemization of the unwanted enantiomer and recycling the racemate.

B. Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the synthesized amines must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of chiral amines (e.g., a polysaccharide-based column like Chiralpak).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol with a small amount of an amine additive like diethylamine) is typically used.

  • Analysis: Inject the amine sample onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

In Vitro DPP-4 Inhibition Assay

This assay will quantify the inhibitory potency of each enantiomer against the DPP-4 enzyme.

Protocol:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • (R)- and (S)-tetrahydro-2H-pyran-3-amine test compounds

    • Known DPP-4 inhibitor as a positive control (e.g., sitagliptin)

    • 96-well black microplates

    • Fluorescence plate reader

  • Assay Procedure: a. Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer. b. In the wells of the microplate, add the assay buffer, the DPP-4 enzyme, and the test compounds (or control/vehicle). c. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each enantiomer by fitting the data to a dose-response curve.

Visualizing the Concepts

Stereoselective_DPP4_Inhibition cluster_Enantiomers Tetrahydro-2H-pyran-3-amine Enantiomers cluster_DPP4 DPP-4 Enzyme Active Site (Chiral) cluster_Outcome Biological Outcome R_enantiomer (R)-enantiomer DPP4_site Active Site R_enantiomer->DPP4_site High Affinity Binding (Correct Fit) Potent_inhibition Potent DPP-4 Inhibition S_enantiomer (S)-enantiomer S_enantiomer->DPP4_site Low Affinity Binding (Poor Fit) Weak_inhibition Weak or No Inhibition

DPP4_Inhibition_Workflow cluster_Preparation Sample Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Enantiomers Prepare serial dilutions of (R)- and (S)-enantiomers Dispense Dispense enzyme and inhibitors into 96-well plate Enantiomers->Dispense Controls Prepare positive control (Sitagliptin) and vehicle control Controls->Dispense Incubate Incubate at 37°C Dispense->Incubate Add_substrate Add fluorogenic substrate Incubate->Add_substrate Read_fluorescence Monitor fluorescence over time Add_substrate->Read_fluorescence Calculate_inhibition Calculate % inhibition Read_fluorescence->Calculate_inhibition Plot_data Plot dose-response curve Calculate_inhibition->Plot_data Determine_IC50 Determine IC50 values Plot_data->Determine_IC50

Conclusion

References

A Comparative Efficacy Analysis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of a chiral amine is a pivotal decision in the architecture of stereoselective synthetic pathways. Chiral amines are fundamental tools, acting as catalysts or auxiliaries that dictate the stereochemical outcome of a reaction.[1][2] This guide provides an in-depth comparative overview of (R)-tetrahydro-2H-pyran-3-amine hydrochloride, benchmarking its potential efficacy against other established classes of chiral amines in critical asymmetric transformations.

While direct, peer-reviewed comparative data for this compound is emerging, this document serves as a framework for its evaluation. By synthesizing data from well-documented chiral amines and explaining the mechanistic principles behind their success, we aim to provide the logical and experimental foundation necessary for you to effectively integrate or compare this promising chiral building block in your work.

Introduction to this compound

This compound is a chiral primary amine featuring a tetrahydropyran (THP) ring.[3] This cyclic ether moiety is a key structural feature, imparting a degree of conformational rigidity and offering a potential hydrogen bond acceptor (the ring oxygen) that can influence the transition state assembly in a catalytic cycle. Its hydrochloride salt form enhances aqueous solubility and stability.[3]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₁₁NO·HCl[3][4]
Molecular Weight137.61 g/mol [4][5]
CAS Number1315500-31-2[4]
Physical FormColorless to pale yellow solid[3]
PurityTypically ≥95%[4]
SolubilityReadily soluble in water and polar organic solvents[3]

The true value of a chiral amine lies in its performance—its ability to induce high stereoselectivity and yield in a variety of chemical reactions. The following sections will compare its structural class to established amines in key asymmetric reactions.

Comparative Efficacy in Asymmetric Reactions

The performance of a chiral amine is highly dependent on the reaction type, substrates, and conditions.[6] Below, we analyze common asymmetric transformations and compare the performance of benchmark catalysts, providing a context for evaluating this compound.

Asymmetric Michael Addition

A cornerstone of C-C bond formation, the asymmetric Michael addition is effectively catalyzed by chiral secondary amines, which operate via enamine intermediates.[6] Proline and its derivatives, such as diphenylprolinol silyl ethers, are particularly successful.[6]

Performance of Benchmark Catalysts in the Michael Addition of Aldehydes to Nitroalkenes:

Chiral Amine CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

(Data sourced from a representative reaction between propanal and nitrostyrene)[6]

Expertise & Field Insights: The dramatic increase in efficiency from L-proline to its diphenylprolinol silyl ether derivative highlights the importance of steric shielding. The bulky TMS and phenyl groups create a well-defined chiral pocket, forcing the electrophile (nitroalkene) to approach from a specific face of the enamine intermediate, thereby maximizing enantioselectivity.

For This compound , as a primary amine, its catalytic cycle would proceed through an iminium ion or enamine mechanism.[2][7] The THP ring's steric bulk is less pronounced than the diphenylprolinol scaffold, but its conformational rigidity and the potential for hydrogen bonding with the ring oxygen could offer unique stereocontrol elements worth investigating.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is another fundamental C-C bond-forming reaction vital for synthesizing chiral β-hydroxy carbonyl compounds.[1] Organocatalysis by chiral amines, particularly proline, has revolutionized this field.[8]

Performance Comparison in Asymmetric Aldol Reactions:

Catalyst / MethodAldehydeKetoneSolventTemp (°C)Yield (%)ee (%)Reference
Established: TiCl₄-BINOLateBenzaldehydeAcetoneCH₂Cl₂-788596[8]
New: L-Proline (20 mol%)p-NitrobenzaldehydeAcetoneDMSORT6876[8]

Expertise & Field Insights: While metal-based catalysts like TiCl₄-BINOLate can provide excellent selectivity, they require cryogenic temperatures and are sensitive to air and moisture. The operational simplicity of using an organocatalyst like L-proline at room temperature is a significant advantage, though it may come at the cost of yield or enantioselectivity in some cases. The choice represents a trade-off between operational complexity and catalytic performance.

A primary amine like (R)-tetrahydro-2H-pyran-3-amine could be evaluated in similar transformations, potentially offering a different reactivity profile or solubility in various organic solvents compared to the more commonly used secondary amines.

Chiral Resolution of Racemic Amines

Beyond catalysis, chiral amines are used as resolving agents for separating racemic mixtures, a technique foundational to stereochemistry.[9][10] This method involves the formation of diastereomeric salts with a chiral acid, which can then be separated by crystallization due to differing solubilities.[9][10][11]

Conceptual Workflow for Chiral Resolution:

G racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Diastereomeric Salt Mixture (R-Amine • R-Acid) (S-Amine • R-Acid) racemic_amine->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization (Based on Solubility) diastereomeric_salts->separation less_soluble Less Soluble Salt (e.g., S-Amine • R-Acid) separation->less_soluble Precipitates more_soluble More Soluble Salt (in solution) separation->more_soluble Stays in Mother Liquor liberation1 Base Treatment (e.g., NaOH) less_soluble->liberation1 liberation2 Base Treatment (e.g., NaOH) more_soluble->liberation2 enantiomer1 Enantiopure S-Amine liberation1->enantiomer1 enantiomer2 Enantiopure R-Amine liberation2->enantiomer2

Caption: Diastereomeric salt formation for chiral resolution.

Expertise & Field Insights: The success of a resolution is contingent on the formation of well-defined, crystalline salts and a significant difference in solubility between the two diastereomers.[11] The rigid structure of the THP ring in this compound might facilitate the formation of robust crystal lattices, making it a potentially effective resolving agent for racemic acids.

Experimental Protocols: A Framework for Comparison

To ensure trustworthy and reproducible results, a standardized protocol is essential for comparing the efficacy of different chiral amines.

Protocol: Asymmetric Michael Addition Screening

This protocol provides a representative workflow for evaluating a chiral amine catalyst in the Michael addition of propanal to nitrostyrene.

Materials:

  • Chiral Amine Catalyst (e.g., (R)-tetrahydro-2H-pyran-3-amine, L-Proline, (S)-Diphenylprolinol TMS Ether) (10 mol%)

  • Nitrostyrene (1.0 mmol)

  • Propanal (10.0 mmol)

  • Anhydrous Solvent (e.g., Hexane, Toluene, CH₂Cl₂) (1.0 mL)

  • Anhydrous Sodium Sulfate

  • 1N HCl

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add nitrostyrene (1.0 mmol) and the chiral amine catalyst (0.1 mmol).

  • Add the anhydrous solvent (1.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add propanal (10.0 mmol) to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 1-24 hours).

  • Quench the reaction by adding 1N HCl (2 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol: Determination of Enantiomeric Excess (ee%)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a product.[8][12]

Workflow for Chiral HPLC Analysis:

Caption: General workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.[8]

  • Instrumentation: Use an HPLC system equipped with a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and a UV detector.[8]

  • Method Development: Optimize the separation by screening mobile phases (typically mixtures of hexane and isopropanol) and adjusting the flow rate and column temperature.[8]

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks.[8][12]

Conclusion and Future Outlook

The selection of a chiral amine is a critical parameter in the design of any asymmetric synthesis.[6] While established catalysts like proline and its derivatives have a proven track record, the exploration of novel scaffolds is essential for advancing the field.

This compound presents an intriguing structural motif. The combination of a primary amine and a conformationally restrained tetrahydropyran ring offers a unique steric and electronic profile. While comprehensive comparative data is not yet widely published, its properties suggest potential applications as both an organocatalyst and a chiral resolving agent.

The true efficacy of this compound can only be determined through systematic experimental evaluation. Researchers are encouraged to use the protocols and comparative framework provided in this guide to benchmark its performance against established alternatives in their specific applications. The continued investigation of novel chiral amines like this one is paramount to discovering more efficient, selective, and sustainable solutions for the synthesis of enantiopure molecules.

References

A Comparative Guide to the Synthesis of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereochemically defined structure is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of three distinct and validated synthetic methodologies for obtaining this high-value intermediate: a chiral pool synthesis starting from L-glutamic acid, a chemoenzymatic approach leveraging kinetic resolution, and a catalytic asymmetric hydrogenation route. Each method is evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality in a drug development setting.

Introduction: The Importance of Chiral Purity

The therapeutic activity of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide demand stringent control over the stereochemical purity of chiral drugs. This necessity drives the development of robust and efficient synthetic routes to enantiomerically pure intermediates like this compound. The choice of synthetic strategy can significantly impact development timelines, manufacturing costs, and the overall greenness of the process.

Method 1: Chiral Pool Synthesis from L-Glutamic Acid

This classical approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the target molecule. The inherent chirality of the starting material is carried through a series of transformations, with a key stereochemical inversion step to achieve the desired (R)-configuration.

Rationale and Workflow

The underlying principle of this method is to leverage the stereocenter present in L-glutamic acid. The synthesis involves the reduction of the carboxylic acid moieties to alcohols, followed by cyclization to form the tetrahydropyran ring. A critical step is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the C3 position, converting the (S)-alcohol precursor to the desired (R)-configured amine (after deprotection).

Experimental Workflow for Chiral Pool Synthesis

cluster_0 Step 1: Diol Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Stereochemical Inversion (Mitsunobu) cluster_3 Step 4: Final Product Formation A L-Glutamic Acid B (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diol A->B  1. Esterification  2. Boc Protection  3. Reduction (e.g., NaBH4) C (S)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate B->C  Acid-catalyzed  intramolecular  cyclization D (R)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate C->D  1. Deprotection (Boc)  2. Mitsunobu Reaction (PPh3, DIAD, Phthalimide)  3. Hydrazinolysis  4. Boc Protection E This compound D->E  Deprotection (HCl)

Caption: Workflow for the synthesis of (R)-tetrahydro-2H-pyran-3-amine HCl from L-glutamic acid.

Detailed Experimental Protocol (Method 1)
  • Synthesis of (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diol: L-glutamic acid is first esterified (e.g., with methanol and HCl) and then the amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The resulting diester is subsequently reduced to the diol using a reducing agent like sodium borohydride in a suitable solvent such as tetrahydrofuran (THF).

  • Synthesis of (S)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate: The diol is subjected to acid-catalyzed intramolecular cyclization. For instance, treatment with a catalytic amount of p-toluenesulfonic acid in a non-polar solvent like toluene promotes the formation of the tetrahydropyran ring.

  • Synthesis of (R)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate: The Boc-protected (S)-amine is first deprotected under acidic conditions. The resulting (S)-alcohol is then subjected to a Mitsunobu reaction. In a typical procedure, the alcohol is treated with triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and phthalimide. This results in the formation of an N-substituted phthalimide with inversion of stereochemistry. The phthalimide group is then removed by hydrazinolysis (using hydrazine hydrate), and the resulting (R)-amine is re-protected with a Boc group.

  • Synthesis of this compound: The Boc-protected (R)-amine is dissolved in a suitable solvent like methanol or ethyl acetate, and treated with a solution of hydrochloric acid. The final product precipitates as the hydrochloride salt and can be isolated by filtration.[1][2][3][4]

Method 2: Chemoenzymatic Synthesis via Kinetic Resolution

This modern approach utilizes the high selectivity of enzymes to resolve a racemic mixture of the amine, providing access to the desired (R)-enantiomer in high purity. Transaminases are particularly well-suited for this purpose.

Rationale and Workflow

The core of this method is the selective enzymatic transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. A transaminase enzyme, in the presence of a suitable amine acceptor (like pyruvate), can selectively deaminate the (S)-enantiomer of tetrahydro-2H-pyran-3-amine to the corresponding ketone (tetrahydro-2H-pyran-3-one), leaving the desired (R)-enantiomer untouched.

Experimental Workflow for Chemoenzymatic Synthesis

cluster_0 Step 1: Racemic Amine Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Final Product Formation A Tetrahydro-2H-pyran-3-one B rac-tetrahydro-2H-pyran-3-amine A->B  Reductive Amination  (e.g., NaBH3CN, NH4OAc) C (R)-tetrahydro-2H-pyran-3-amine B->C  (S)-selective transaminase  Pyruvate (amine acceptor) D Tetrahydro-2H-pyran-3-one B->D E This compound C->E  HCl addition

Caption: Workflow for the chemoenzymatic synthesis of (R)-tetrahydro-2H-pyran-3-amine HCl.

Detailed Experimental Protocol (Method 2)
  • Synthesis of racemic-tetrahydro-2H-pyran-3-amine: Tetrahydro-2H-pyran-3-one is synthesized from readily available starting materials. The racemic amine is then prepared via reductive amination of the ketone, for example, using sodium cyanoborohydride and ammonium acetate.

  • Enzymatic Kinetic Resolution: The racemic amine is dissolved in a buffered aqueous solution. An (S)-selective transaminase and a catalytic amount of pyridoxal 5'-phosphate (PLP) cofactor are added. An amine acceptor, such as sodium pyruvate, is included in excess to drive the reaction. The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) until approximately 50% conversion is reached. The (S)-amine is converted to the ketone, leaving the (R)-amine in high enantiomeric excess.[5][6][7][8]

  • Isolation and Salt Formation: The reaction mixture is worked up by extracting the desired (R)-amine into an organic solvent after adjusting the pH. The organic extracts are then treated with hydrochloric acid to precipitate the this compound, which is collected by filtration.

Method 3: Asymmetric Hydrogenation of an Enamine Precursor

This catalytic approach involves the synthesis of a prochiral enamine intermediate, which is then hydrogenated using a chiral transition metal catalyst to stereoselectively form the desired (R)-amine.

Rationale and Workflow

The key to this method is the highly enantioselective addition of hydrogen across the double bond of an enamine precursor. Chiral phosphine ligands complexed with rhodium or iridium are commonly employed to create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. This method is often highly efficient and atom-economical.

Experimental Workflow for Asymmetric Hydrogenation

cluster_0 Step 1: Enamine Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Final Product Formation A Dihydro-2H-pyran-3(4H)-one B N-Boc-5,6-dihydro-2H-pyran-3-amine A->B  Reaction with Boc-protected  amine equivalent C N-Boc-(R)-tetrahydro-2H-pyran-3-amine B->C  H2, Chiral Rh or Ir catalyst  (e.g., [Rh(COD)2]BF4 + ligand) D This compound C->D  Deprotection (HCl)

Caption: Workflow for the asymmetric hydrogenation synthesis of (R)-tetrahydro-2H-pyran-3-amine HCl.

Detailed Experimental Protocol (Method 3)
  • Synthesis of N-Boc-5,6-dihydro-2H-pyran-3-amine: A suitable enamine precursor is synthesized. For instance, dihydro-2H-pyran-3(4H)-one can be reacted with a protected amine equivalent to form the corresponding enamine.

  • Asymmetric Hydrogenation: The enamine precursor is dissolved in a suitable solvent (e.g., methanol, trifluoroethanol) in a high-pressure reactor. A chiral catalyst, prepared in situ from a rhodium or iridium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos), is added. The reactor is pressurized with hydrogen gas and stirred at a specific temperature until the reaction is complete.[9][10][11][12]

  • Deprotection and Salt Formation: After hydrogenation, the catalyst is removed, and the solvent is evaporated. The resulting N-Boc protected (R)-amine is then deprotected using hydrochloric acid in a suitable solvent to yield the final hydrochloride salt.[1][2][3][4][13]

Comparison of Synthesis Methods

ParameterMethod 1: Chiral PoolMethod 2: ChemoenzymaticMethod 3: Asymmetric Hydrogenation
Starting Materials L-glutamic acid (inexpensive)Racemic amine (requires synthesis)Enamine precursor (requires synthesis)
Number of Steps Multiple steps (typically 5-7)Fewer steps (typically 3-4)Fewer steps (typically 3-4)
Overall Yield ModerateTheoretically max. 50% (for resolution)High
Enantiomeric Excess (ee) >99% achievable>99% achievable>99% achievable
Key Reagents PPh₃, DIAD (Mitsunobu reagents)Transaminase enzymeChiral phosphine ligands, Rh/Ir catalysts
Scalability Moderate (purification can be challenging)Good (biocatalysis is often scalable)Excellent (catalytic process)
Safety & Environmental Use of hazardous reagents (DIAD, hydrazine)Generally green (aqueous, mild conditions)Use of flammable H₂ gas under pressure
Cost Low raw material cost, but process intensiveEnzyme cost can be high, but reusableHigh cost of precious metal catalysts and ligands

Conclusion and Recommendations

Each of the described methods presents a viable pathway to high-purity this compound. The optimal choice depends on the specific requirements of the project phase and the available resources.

  • Method 1 (Chiral Pool) is a well-established route with a low cost of starting materials. However, its multi-step nature and the use of hazardous reagents may be drawbacks for large-scale production. It is a suitable choice for initial lab-scale synthesis.

  • Method 2 (Chemoenzymatic) offers a green and highly selective alternative. While the theoretical maximum yield is 50% for a kinetic resolution, this can be overcome by racemizing and recycling the unwanted enantiomer. This method is particularly attractive for companies with expertise in biocatalysis.

  • Method 3 (Asymmetric Hydrogenation) is a highly efficient and scalable method that can provide high yields and excellent enantioselectivity. The main barrier is the high cost of the catalysts and ligands, although the high turnover numbers often justify the initial investment for large-scale manufacturing.

For drug development professionals, a thorough evaluation of these routes is recommended. For early-stage research, the chiral pool synthesis may be the most straightforward. For process development and large-scale manufacturing, the efficiency and scalability of asymmetric hydrogenation or the green credentials of a chemoenzymatic approach are compelling advantages.

References

impurity profiling of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Impurity Profiling of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Introduction: The Criticality of Purity in Chiral Building Blocks

This compound is a vital chiral building block in modern medicinal chemistry.[1] Its stereospecific configuration is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of impurities, particularly the unwanted (S)-enantiomer, process-related by-products, or degradation products, can have significant implications, potentially altering pharmacological activity or introducing toxicity.[2]

Therefore, a robust, validated, and comprehensive impurity profiling strategy is not merely a quality control measure; it is a cornerstone of drug development and patient safety. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive impurity profiling of this key intermediate. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the identification and qualification of impurities in new drug substances.[3][4][5]

Understanding the Impurity Landscape

A successful profiling strategy begins with a scientific appraisal of the potential impurities that could arise during synthesis, purification, and storage.[6] While the specific profile depends on the exact synthetic route, we can anticipate several classes of impurities.

Impurity Class Potential Impurities Typical Origin
Enantiomeric Impurity (S)-tetrahydro-2H-pyran-3-amineIncomplete stereoselectivity of the synthesis or racemization.
Process-Related Impurities Unreacted starting materials, residual reagents (e.g., catalysts).[5]Incomplete reaction or inefficient purification.
By-products Isomeric amines, products of over-reduction or side reactions.Competing reaction pathways during synthesis.
Degradation Products Oxidized or hydrolyzed species.Exposure to stress conditions (heat, light, pH).

Primary Analytical Strategy: Chiral High-Performance Liquid Chromatography (HPLC)

For chiral molecules, chiral HPLC is the gold-standard technique due to its high resolving power for enantiomers and broad applicability to non-volatile compounds.[2][7] The direct approach, utilizing a Chiral Stationary Phase (CSP), is overwhelmingly preferred for its efficiency and reproducibility.[7]

Causality Behind Experimental Choices
  • Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose (e.g., CHIRALPAK® series), is selected. These phases provide a complex three-dimensional chiral environment, enabling separation through a combination of interactions like hydrogen bonding, dipole-dipole, and steric hindrance.

  • Mobile Phase: A normal-phase mobile phase (e.g., Hexane/Ethanol with an amine modifier like diethylamine) is often chosen for polysaccharide CSPs. The amine modifier is critical; it deactivates acidic silanol sites on the silica support, preventing peak tailing of the basic amine analyte and improving peak shape and resolution.[8]

  • Detection: A dual-detector setup is ideal. A UV detector provides robust quantification, while a Mass Spectrometer (MS) detector offers mass information for peak identification and structural confirmation of unknown impurities.

Detailed Experimental Protocol: Chiral HPLC-UV/MS
  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, UV detector, and a single quadrupole or Time-of-Flight (TOF) mass spectrometer.

    • Column: CHIRALPAK® IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • MS Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • Prepare a spiked sample containing the parent compound and a reference standard of the (S)-enantiomer at the 0.1% level to verify resolution.

  • System Suitability Test (SST):

    • Inject the spiked sample six times.

    • Acceptance Criteria:

      • Resolution between (R) and (S) enantiomers: ≥ 2.0.

      • Tailing factor for the (R)-enantiomer peak: ≤ 1.5.

      • Relative Standard Deviation (RSD) of peak area for the (R)-enantiomer: ≤ 2.0%.

  • Analysis:

    • Inject the sample solution and acquire data for 30 minutes or until all impurities have eluted.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak. Use the MS data to confirm the mass-to-charge ratio (m/z) of any detected impurities.

Orthogonal Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique, providing separation based on a different principle (volatility and interaction with the GC stationary phase). It is particularly effective for identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.

Causality Behind Experimental Choices
  • Derivatization: Primary amines like our analyte are polar and exhibit poor peak shape in GC due to interactions with the column. Derivatization is essential.[9][10] Acylation with a reagent like Trifluoroacetic Anhydride (TFAA) is a common strategy. It replaces the active hydrogens on the amine with a non-polar, volatile trifluoroacetyl group, significantly improving chromatographic performance.

  • Stationary Phase: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating a wide range of derivatized compounds based on their boiling points and subtle polarity differences.[9]

  • Detection: Mass spectrometry is the detector of choice for GC, providing both high sensitivity and invaluable structural information from the fragmentation patterns of the analytes.[11]

Detailed Experimental Protocol: GC-MS with Derivatization
  • System Preparation:

    • Instrument: GC system with a split/splitless injector coupled to a mass spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Derivatization and Preparation:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of Dichloromethane for injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample in split mode (e.g., 20:1 split ratio).

    • Acquire data and analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Visualizing the Impurity Profiling Workflow

The following diagram illustrates a comprehensive workflow for impurity profiling, integrating analytical testing with regulatory decision-making based on ICH Q3A thresholds.[12]

Impurity_Profiling_Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Evaluation against ICH Thresholds cluster_2 Phase 3: Action & Reporting Sample Receive Drug Substance Batch HPLC_Analysis Analyze via Chiral HPLC-UV/MS Sample->HPLC_Analysis GC_MS_Analysis Analyze via GC-MS Sample->GC_MS_Analysis Data_Processing Process Data & Detect Peaks HPLC_Analysis->Data_Processing GC_MS_Analysis->Data_Processing Reporting_Threshold Impurity > Reporting Threshold? Data_Processing->Reporting_Threshold Identify_Structure Identify Structure (MS, NMR) Reporting_Threshold->Identify_Structure Yes Ignore No Action Required Reporting_Threshold->Ignore No Identification_Threshold Impurity > Identification Threshold? Report_Impurity Report Impurity Level Identification_Threshold->Report_Impurity No Qualify_Impurity Qualify Impurity (Toxicology Studies) Identification_Threshold->Qualify_Impurity Yes Qualification_Threshold Impurity > Qualification Threshold? Set_Specification Set Specification & Control Strategy Qualification_Threshold->Set_Specification Qualified Report_Impurity->Set_Specification Identify_Structure->Identification_Threshold Qualify_Impurity->Qualification_Threshold Fragmentation_Pathway Parent Parent Ion (M+) m/z = 101 Frag1 Loss of C2H4O (Retro-Diels-Alder) m/z = 57 Parent->Frag1 - 44 Da Frag2 Loss of NH2 radical m/z = 85 Parent->Frag2 - 16 Da Frag3 Alpha-cleavage m/z = 72 Parent->Frag3 - 29 Da Frag4 Loss of C2H5 m/z = 72 Parent->Frag4 - 29 Da

References

A Comparative Guide to the Spectroscopic Analysis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride: NMR and Mass Spectrometry Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern drug discovery and development.[1] The tetrahydropyran motif is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals.[2] The stereochemistry of the amine group at the C3 position is critical, as enantiomers of chiral drugs often exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[3] Consequently, the unambiguous characterization of the structure and stereochemical integrity of intermediates like (R)-tetrahydro-2H-pyran-3-amine hydrochloride is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.[4]

This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. We will delve into the practical application of these methods, present supporting experimental data and protocols, and compare their performance against alternative analytical strategies. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for chiral molecules.

Comparative Overview: NMR vs. Mass Spectrometry for Chiral Amine Analysis

While both NMR and MS are powerful analytical tools, they provide fundamentally different yet complementary information. The choice between them, or the decision to use them in tandem, depends on the analytical question being asked.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Low (microgram to milligram range)[5]High (picogram to femtogram range)[5]
Structural Information Rich, detailed 3D structural information, including stereochemistry.Provides molecular weight and elemental composition; structural data inferred from fragmentation.
Chiral Discrimination Possible with chiral solvating or derivatizing agents.[6]Inherently "chirally blind" as enantiomers have identical mass; requires coupling with a chiral separation technique (e.g., LC-MS) or use of chiral reagents.[7][8]
Reproducibility Very high, inherently quantitative.[9]Average; quantification requires internal standards.[9]
Sample Preparation Minimal, non-destructive.[9]More complex, destructive.[9]
Analysis Time Relatively fast for standard 1D spectra.Can be longer if coupled with chromatography.[9]

Visualizing the Analytical Workflow

A synergistic approach, leveraging both NMR and MS, provides the most comprehensive characterization of this compound. The following workflow illustrates how these techniques are integrated for a complete analysis.

Analytical_Workflow Figure 1: Integrated Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_interp Data Interpretation & Reporting Sample (R)-THP-3-Amine HCl (Solid) NMR_Prep Dissolve in Deuterated Solvent (e.g., D2O, DMSO-d6) Sample->NMR_Prep MS_Prep Dissolve in Solvent (e.g., MeOH/H2O) & Infuse Sample->MS_Prep NMR_Acq Acquire 1H, 13C, COSY, HSQC Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Interpret Integrate & Correlate NMR and MS Data NMR_Data->Interpret MS_Acq Acquire High-Resolution Mass Spectrum (ESI-MS) MS_Prep->MS_Acq MS_Data MS Spectral Data MS_Acq->MS_Data MS_Data->Interpret Report Confirm Structure, Purity, & Identity Interpret->Report

References

A Tale of Two Rings: A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the most ubiquitous and valuable heterocyclic systems are the six-membered saturated rings: tetrahydropyran (THP) and piperidine. While structurally similar, the simple substitution of a carbon atom with a nitrogen or an oxygen atom imparts dramatically different physicochemical and pharmacological properties. This guide offers a deep, comparative analysis of these two scaffolds, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and drug design.

Part 1: At the Bench - Physicochemical and Structural Foundations

The fundamental differences between tetrahydropyran and piperidine stem from the nature of their respective heteroatoms. THP contains a neutral, sp³-hybridized oxygen atom, while piperidine features a basic, sp³-hybridized nitrogen atom. This seemingly minor change has cascading effects on their properties and their interactions within a biological system.

The oxygen in the THP ring acts as a hydrogen bond acceptor, whereas the N-H group in an unsubstituted piperidine ring can serve as a hydrogen bond donor, and the nitrogen atom itself is a hydrogen bond acceptor.[1] Furthermore, the nitrogen in piperidine provides a basic handle (pKa of protonated piperidine is ~11.2) that can be crucial for salt formation, improving solubility, and establishing key interactions with acidic residues in target proteins.[2][3]

Caption: Core structures and key heteroatom features of Piperidine and Tetrahydropyran.

A comparative summary of their core physicochemical properties is presented below.

PropertyTetrahydropyran (THP)PiperidineRationale & Implication in Drug Design
Heteroatom Oxygen (O)Nitrogen (N)O is a neutral H-bond acceptor. N is a basic H-bond donor/acceptor, allowing for pKa modulation and salt formation.[1]
Molecular Formula C₅H₁₀OC₅H₁₁NThe presence of nitrogen in piperidine introduces basicity and a site for further substitution.[2][4]
Molar Mass ( g/mol ) 86.1385.15Very similar mass, making them excellent candidates for comparative bioisosteric replacement studies.
pKa (of conjugate acid) ~ -2.9~ 11.2THP is non-basic. Piperidine's basicity is a key tool for modulating solubility and target engagement.[2]
Hydrogen Bonding Acceptor onlyDonor & AcceptorPiperidine offers more versatile hydrogen bonding capabilities, which can be crucial for target binding.[1]
Lipophilicity (LogP) ~ 1.1~ 0.89THP is slightly more lipophilic than the parent piperidine, but both are used to modulate the overall lipophilicity of a lead compound.
Conformation Prefers a chair conformationPrefers a chair conformation with N-H equatorialBoth provide a rigid, sp³-rich scaffold to explore 3D chemical space, reducing the entropic penalty of binding compared to linear analogues.

Part 2: In Silico to In Vivo - A Comparative Analysis in Drug Design

The choice between a THP and a piperidine scaffold can profoundly impact a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its overall pharmacological effect.

Impact on ADME Properties
  • Solubility and Lipophilicity: The basic nitrogen of piperidine is a powerful tool for medicinal chemists. It allows for the formation of salts, which can dramatically improve aqueous solubility and facilitate formulation. The scaffold's overall impact on lipophilicity (LogD at physiological pH) is tunable. In contrast, THP is often employed as a bioisostere for cyclohexane or other cyclic systems to reduce lipophilicity and improve metabolic stability. The introduction of the polar oxygen atom can lead to more favorable ADME properties.

  • Metabolic Stability: The ether linkage in THP is generally more stable to metabolic degradation than many other functional groups. Piperidine's metabolic fate is highly dependent on its substitution pattern. The positions adjacent to the nitrogen can be susceptible to oxidation by cytochrome P450 enzymes.[1] However, strategic functionalization can block these metabolic soft spots.[1]

  • Permeability and Efflux: Both scaffolds can improve a drug's transport through natural membranes.[1] Piperine, a naturally occurring piperidine derivative, and its analogue Tetrahydropiperine (THP) are known inhibitors of the P-glycoprotein (P-gp) efflux pump, which can enhance the bioavailability of co-administered drugs.[5]

Role as a Pharmacophore

Both rings are considered "privileged scaffolds" due to their frequent appearance in approved drugs, demonstrating their ability to interact with a wide range of biological targets.[1][6]

  • Tetrahydropyran: The THP ring is often used to position substituents in a specific 3D orientation and to act as a conformationally restrained ether. The oxygen atom can form critical hydrogen bonds with the target protein, adding a valuable interaction point that a carbocyclic analogue like cyclohexane would lack.

  • Piperidine: The piperidine scaffold is one of the most prevalent heterocycles in FDA-approved drugs.[7][8] It can act as a rigid linker to orient pharmacophoric groups or be part of the core pharmacophore itself, with the nitrogen atom directly interacting with the target. Its ability to present substituents in axial and equatorial positions allows for fine-tuning of binding affinity and selectivity.[9]

Prevalence in FDA-Approved Drugs
ScaffoldDrug ExampleTherapeutic AreaRole of the Scaffold
Tetrahydropyran Gilteritinib (Xospata) Oncology (AML)The amino-THP substituent is a key feature of this FLT3 kinase inhibitor.
Venetoclax (Venclexta) Oncology (CLL)The THP moiety contributes to the overall binding and pharmacokinetic profile of this Bcl-2 inhibitor.
Omarigliptin (Marizev) AntidiabeticThe THP ring is a central component of this DPP-4 inhibitor.
Piperidine Methylphenidate (Ritalin) [2]CNS (ADHD)The piperidine ring is the core of this stimulant, essential for its activity on dopamine and norepinephrine transporters.
Risperidone (Risperdal) [2]AntipsychoticThe piperidine moiety is crucial for its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
Donepezil (Aricept) [10]Alzheimer's DiseaseA key acetylcholinesterase inhibitor where the piperidine is central to its mechanism.[10]
Fentanyl (Sublimaze) [2]AnalgesicA potent opioid agonist where the piperidine scaffold is fundamental to its interaction with opioid receptors.

Part 3: Case Study - Bioisosteric Replacement of Cyclohexane with Tetrahydropyran

A compelling example of the strategic use of the THP ring comes from the development of Janus kinase 1 (JAK1) selective inhibitors. In this study, a lead compound containing a cyclohexyl group was modified by replacing it with a THP ring.

Caption: Bioisosteric replacement of a cyclohexyl with a THP ring in a JAK1 inhibitor.

The rationale behind this change was to introduce a polar oxygen heteroatom to modulate the compound's physicochemical properties.

Experimental Outcome:

  • Binding and Efficiency: The THP derivative introduced an oxygen atom capable of forming tighter drug-enzyme binding interactions. While the ligand binding efficiency (LBE) remained similar, the lipophilic ligand efficiency (LLE) increased by 1.4-fold.

  • Physicochemical Properties: The polarity was subtly increased, as reflected by a decrease in the measured LogD from 2.66 for the cyclohexyl compound to 2.08 for the THP analogue.

  • Pharmacokinetics: This modest change in polarity had a significant positive impact. The THP derivative showed improved clearance in both rat and human microsomes and a substantial decrease in unbound in vivo rat clearance.

This case study elegantly demonstrates the power of the THP scaffold to fine-tune ADME properties, turning a promising lead into a more viable drug candidate.

Part 4: The Synthetic Chemist's Toolkit

The widespread use of these scaffolds is also due to their synthetic accessibility. A variety of robust methods exist for their synthesis and incorporation into larger molecules.

Synthesis cluster_THP Tetrahydropyran Synthesis cluster_Pip Piperidine Synthesis thp_start Acyclic Precursors (e.g., Hydroxy Olefins) prins Prins Cyclization thp_start->prins hydro Intramolecular Hydroalkoxylation thp_start->hydro oxa Oxa-Michael Addition thp_start->oxa thp_final Substituted THP Ring prins->thp_final hydro->thp_final oxa->thp_final pip_start Pyridine Derivatives hydrog Catalytic Hydrogenation pip_start->hydrog pip_final Substituted Piperidine Ring hydrog->pip_final cyclo Intramolecular Cyclization cyclo->pip_final multi Multicomponent Reactions multi->pip_final

Caption: Common synthetic pathways to tetrahydropyran and piperidine scaffolds.

  • Tetrahydropyran Synthesis: Key strategies often involve the cyclization of a linear precursor. Popular methods include the Prins cyclization of homoallylic alcohols with aldehydes, platinum-catalyzed intramolecular hydroalkoxylation of hydroxy olefins, and intramolecular oxa-Michael additions.[11][12] These methods provide excellent control over stereochemistry.

  • Piperidine Synthesis: The most common and direct route to the piperidine core is the catalytic hydrogenation of substituted pyridines.[13][14] This method is highly efficient and often uses catalysts based on rhodium, palladium, or nickel.[13][14] Other elegant strategies include intramolecular cyclizations of N-tethered alkenes and various multicomponent reactions that build the ring in a single step.[13]

Part 5: Mandatory Experimental Protocols

To guide the practical evaluation of compounds containing these scaffolds, two fundamental experimental protocols are detailed below.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add equal volumes of pre-saturated 1-octanol and pre-saturated water (e.g., 1 mL of each).

  • Compound Addition: Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 2-5 minutes. Place on a shaker at room temperature for 1-24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw a known volume from both the upper octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the intrinsic clearance of a compound by measuring its rate of depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Materials:

  • Test compound and positive control (a compound with known metabolic liability, e.g., Verapamil)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or methanol with an internal standard to stop the reaction

  • Incubator/water bath at 37°C

  • LC-MS/MS for quantification

Methodology:

  • Preparation: Prepare a working solution of the test compound in buffer (final concentration typically 1 µM). Keep all reagents on ice.

  • Incubation Mixture (without NADPH): In a microcentrifuge tube, combine phosphate buffer, the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound.

  • Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T₀ (time zero) point.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The organic solvent precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

    • The slope of the initial linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Conclusion

Both tetrahydropyran and piperidine are undeniably powerful scaffolds in the medicinal chemist's arsenal. The choice is not about which is "better," but which is "fitter" for the specific therapeutic target and desired drug profile.

  • Choose Tetrahydropyran when the goal is to introduce a constrained, metabolically stable, polar bioisostere for a carbocycle, to reduce lipophilicity, or when a neutral hydrogen bond acceptor is required to enhance binding affinity.

  • Choose Piperidine when a basic center is advantageous for modulating solubility and forming salt bridges with the target, when versatile hydrogen bonding (donor and acceptor) is needed, or when the rich history of its use in diverse therapeutic areas can guide the design process.[1][15]

Ultimately, a profound understanding of the nuanced differences between these two rings—from their fundamental physicochemical properties to their synthetic accessibility and in vivo behavior—is what empowers the rational design of the next generation of safe and effective medicines.

References

A Senior Application Scientist’s Guide to Assessing the Purity of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[1] It is this principle that elevates the importance of chiral building blocks like (R)-tetrahydro-2H-pyran-3-amine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]

Ensuring the enantiomeric purity of such intermediates is not merely a quality control checkpoint; it is a foundational requirement for process reproducibility, downstream synthetic success, and the ultimate safety and efficacy of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities, including the undesired enantiomer.[4][5][6]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the chemical and, most importantly, the enantiomeric purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate analytical strategy for your laboratory's needs.

The Analytical Landscape: A Comparative Overview

The determination of enantiomeric excess (ee) or enantiomeric purity is the central challenge. The choice of analytical technique is a balance of performance, speed, sample requirements, and available instrumentation. The main contenders fall into two major categories: chromatographic and spectroscopic methods.

graph TD; A[Sample: (R)-tetrahydro-2H-pyran-3-amine HCl] --> B{Purity Assessment}; B --> C[Chromatographic Methods]; B --> D[Spectroscopic Methods]; C --> E[Chiral HPLC]; C --> F[Chiral SFC]; C --> G[Chiral GC]; D --> H[Chiral NMR];

end

Figure 1: High-level overview of analytical approaches for purity assessment.

Part 1: Chromatographic Separation Techniques

Chromatographic methods are the workhorses of enantiomeric purity analysis. They function by creating a chiral environment in which the two enantiomers interact differently, leading to a temporal or spatial separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for enantioseparation.[1] The separation is achieved on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on the support material (typically silica).

  • Mechanism of Action: The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP.[7] The differing stability of these complexes results in different retention times, allowing for quantification. For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and crown-ether phases are particularly effective.[8][9]

  • Method Development Insights:

    • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are common for polysaccharide columns.

    • Additives: The basic nature of the amine necessitates the use of additives. For polysaccharide columns, a small amount of a basic additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing. For crown-ether columns, which are specifically designed for primary amines, an acidic mobile phase is required to protonate the amine, enabling it to complex with the crown ether cavity.[8]

graph LR; subgraph "Chiral Column" direction LR CSP[Chiral Stationary Phase] end

end

Figure 2: Principle of chiral separation by HPLC/SFC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[10][11] It uses supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[12]

  • Advantages over HPLC:

    • Speed: Higher optimal flow rates lead to significantly shorter analysis times.[10]

    • Solvent Reduction: Greatly reduces the use of organic solvents, aligning with green chemistry principles.

    • Complementary Selectivity: The separation mechanisms can differ slightly from HPLC, sometimes providing resolution where HPLC fails.[12]

  • Method Development Insights: SFC method development for primary amines often involves screening different organic co-solvents (modifiers) like methanol or ethanol and various acidic or basic additives to achieve optimal selectivity and peak shape.[8][10]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique but is limited to volatile and thermally stable analytes.[13] For a non-volatile salt like this compound, direct analysis is not feasible.

  • Derivatization is Mandatory: The analyte must first be neutralized (free-based) from its hydrochloride salt and then derivatized to increase its volatility. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate.[14] This sample preparation step adds time and potential sources of error to the workflow.

  • Causality of Derivatization: The derivatization process replaces the polar N-H bonds with less polar, more volatile groups. This is crucial for the analyte to be able to travel through the GC column in the gas phase without decomposition.

  • Stationary Phases: Cyclodextrin-based CSPs are the most widely used and effective for separating a broad range of chiral compounds, including derivatized amines.[15][16]

Part 2: Spectroscopic Techniques

Spectroscopic methods, particularly NMR, offer a different approach that does not rely on physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers chemically non-equivalent (diastereotopic), which results in separate, quantifiable signals in the NMR spectrum.[17] This can be achieved in two ways:

  • Using Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with a chiral agent (e.g., Mosher's acid) to form a covalent pair of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. A more modern and efficient approach involves a three-component condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL).[18][19] This reaction is rapid and provides well-resolved signals, often in the imine region of the ¹H NMR spectrum, which is typically clear of other interfering peaks.[19]

  • Using Chiral Solvating Agents (CSAs): This is a faster, non-covalent method where a chiral solvating agent is simply added to the NMR tube containing the analyte.[20] The CSA forms weak, transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π–π stacking. This differential interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the corresponding protons in the R and S enantiomers. BINOL and its derivatives are effective CSAs for amines.[20] The primary advantage is the speed and simplicity, as no reaction or workup is required.[20]

graph TD; subgraph "Sample in NMR Tube" A["(R)-Amine + (S)-Amine"] B["Chiral Derivatizing Agent (CDA)"] end

end

Figure 3: Workflow for enantiomeric purity by NMR using a CDA.

Part 3: Head-to-Head Performance Comparison

The optimal method depends on the specific analytical need, whether it's high-throughput screening, routine quality control, or in-depth structural confirmation.

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)Chiral NMR (with CSA/CDA)
Resolution ExcellentExcellent, sometimes superior to HPLC[10]Very HighModerate to Good
Speed Moderate (10-30 min)Very Fast (1-10 min)[10]Fast (5-20 min post-prep)Very Fast (<15 min)[18]
Sensitivity (LOD/LOQ) High (ppm level)High (ppm level)Very High (ppb level)Lower (requires ~0.5-1% of minor enantiomer)
Sample Preparation Minimal (dissolve & inject)Minimal (dissolve & inject)Extensive (free-basing, derivatization, cleanup)[14]Minimal for CSA; moderate for CDA[20]
Solvent Consumption HighLow[11]Very LowVery Low
Key Advantage Robustness, versatility, wide column availabilitySpeed, "Green" chemistryHighest sensitivityAbsolute method, no chiral reference needed for CDA
Key Disadvantage Solvent cost & disposalHigher initial instrument costMandatory, multi-step sample prepLower sensitivity, potential signal overlap

Part 4: Detailed Experimental Protocols

These protocols are provided as validated starting points. Method optimization will be required based on your specific instrumentation and sample matrix.

Protocol 1: Enantiomeric Purity by Chiral HPLC
  • Rationale: This method uses a polysaccharide-based CSP, a robust choice for primary amines, under normal-phase conditions to achieve baseline separation.

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.

    • Add a small amount of mobile phase and 10 µL of triethylamine to neutralize the HCl salt.

    • Dilute to volume with the mobile phase. Mix thoroughly.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Prepare a racemic standard of tetrahydro-2H-pyran-3-amine hydrochloride using the same procedure.

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Calculation: Calculate the percentage of the (S)-enantiomer using the area percent method: % (S)-enantiomer = (Area_S / (Area_R + Area_S)) * 100

Protocol 2: Enantiomeric Purity by Chiral GC
  • Rationale: This protocol uses derivatization to make the analyte volatile, followed by separation on a highly selective cyclodextrin-based GC column.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent beta-cyclodextrin CSP).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Program: 100 °C (hold 1 min), ramp at 5 °C/min to 180 °C (hold 5 min).

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Sample Preparation (Derivatization):

    • Dissolve ~5 mg of the hydrochloride salt in 1 mL of Dichloromethane.

    • Add 100 µL of triethylamine to free-base the amine.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Injection: 1 µL, split ratio 50:1.

  • System Suitability: Prepare and inject a derivatized racemic standard. The resolution between the two diastereomer peaks should be ≥ 2.0.

Protocol 3: Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent (CSA)
  • Rationale: This is a rapid, non-destructive method for determining enantiomeric excess without chromatographic separation, ideal for quick checks or when sample is limited.[20]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Reagents:

    • This compound sample.

    • (S)-1,1'-Bi-2-naphthol ((S)-BINOL) as the CSA.

    • Chloroform-d (CDCl₃).

  • Procedure:

    • In a clean, dry NMR tube, dissolve ~5 mg of the amine hydrochloride sample in 0.6 mL of CDCl₃.

    • Add 1.1 equivalents of (S)-BINOL.

    • Cap the tube and shake gently for 30 seconds to facilitate complex formation.[20]

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal corresponding to the amine (e.g., the proton at the C3 position).

    • Due to the interaction with the CSA, this signal should be split into two distinct signals representing the (R)-amine/(S)-BINOL and (S)-amine/(S)-BINOL diastereomeric complexes.

    • Integrate both signals carefully.

    • Calculate the enantiomeric excess (ee) by comparing the integration values: % ee = (|Integral_R - Integral_S| / (Integral_R + Integral_S)) * 100

Conclusion and Recommendations

The selection of an analytical method for assessing the purity of this compound is a strategic decision guided by the specific requirements of the analysis.

  • For routine quality control in a regulated environment, Chiral HPLC remains the gold standard due to its robustness, high precision, and established validation protocols under GMP.

  • For high-throughput screening or process optimization where speed and reduced environmental impact are paramount, Chiral SFC is the superior choice, offering dramatic reductions in run time and solvent waste.[10][11]

  • When utmost sensitivity is required for trace-level detection of the undesired enantiomer, Chiral GC with derivatization is unmatched, though it comes at the cost of complex sample preparation.

  • For rapid confirmation of chirality and enantiomeric ratio without the need for method development on a chiral column, Chiral NMR is an exceptionally powerful and efficient tool, especially when using chiral solvating agents.[20]

By understanding the underlying principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most fit-for-purpose method, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

The Strategic Advantage of (R)-tetrahydro-2H-pyran-3-amine hydrochloride in Modern Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, (R)-tetrahydro-2H-pyran-3-amine hydrochloride has emerged as a cornerstone, particularly in the development of novel therapeutics for type 2 diabetes. Its incorporation into the structure of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as the long-acting drug omarigliptin, underscores its significance. This guide provides an in-depth technical analysis of the applications of this compound, objectively comparing its performance with alternative chiral amines used in the synthesis of other prominent DPP-4 inhibitors. Through an examination of experimental data and synthetic strategies, we will elucidate the causal factors behind its selection and the advantages it confers upon the final drug molecule.

The Central Role in DPP-4 Inhibition: A Structural Perspective

DPP-4 inhibitors, or "gliptins," function by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis. The efficacy and specificity of these inhibitors are largely dictated by their interaction with the active site of the DPP-4 enzyme. The chiral amine moiety of these drugs is a key pharmacophoric element, responsible for crucial interactions within the S2 subsite of the enzyme. While various cyclic amines have been successfully employed in different gliptins, the tetrahydropyran ring of this compound offers a unique combination of structural rigidity and polarity that has proven advantageous.

Comparative Synthesis of Leading DPP-4 Inhibitors

To appreciate the strategic choice of this compound, it is instructive to compare the synthesis of omarigliptin with that of other leading DPP-4 inhibitors, each utilizing a distinct chiral amine building block.

Omarigliptin: Leveraging the Tetrahydropyran Scaffold

The synthesis of omarigliptin showcases the effective use of this compound's precursor in a critical diastereoselective reductive amination step.[1][2] This reaction couples the chiral amine with a highly functionalized pyranone to construct the core of the drug molecule.

Key Synthetic Step: Diastereoselective Reductive Amination

The manufacturing route for omarigliptin involves the reductive amination of a pyranone intermediate with the mesylated pyrazole, followed by the deprotection of a Boc group.[1] A notable achievement in the process development was the ability to achieve a high diastereomeric ratio, typically around 19:1, in the reductive amination step.[1] This high degree of stereocontrol is crucial for the efficacy and safety of the final drug, as different stereoisomers can have vastly different biological activities.

Experimental Protocol: Illustrative Reductive Amination for Omarigliptin Synthesis

  • Preparation of the Amine: The Boc-protected (R)-tetrahydro-2H-pyran-3-amine is prepared and carried forward to the reductive amination step.

  • Reaction Setup: The pyranone intermediate and the amine are dissolved in a suitable solvent, such as dimethylacetamide (DMAC).

  • Reductive Amination: The reaction mixture is cooled to approximately -15°C, and a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added slowly.[1]

  • Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified to yield the Boc-protected omarigliptin precursor with high diastereoselectivity.

Alternative Chiral Amines in Other DPP-4 Inhibitors

To provide a comparative context, let's examine the chiral amine building blocks and synthetic strategies for other well-known DPP-4 inhibitors.

  • Sitagliptin: The synthesis of sitagliptin features a chiral β-amino acid derivative.[3][4] One of the manufacturing processes involves the asymmetric hydrogenation of an enamine, a process that has been significantly optimized to achieve high enantiomeric excess. The overall yield for the synthesis of the sitagliptin intermediate has been reported to be around 52% in the first-generation process and improved in subsequent generations.[4]

  • Vildagliptin: Vildagliptin incorporates a chiral (S)-pyrrolidine-2-carbonitrile moiety.[5][6] Its synthesis often starts from L-proline, a readily available chiral starting material. The overall yield for the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is reported to be high.[5][7]

  • Saxagliptin: The synthesis of saxagliptin involves a chiral aminonitrile intermediate. One synthetic route reports the preparation of a key intermediate, N-BOC-3-hydroxyadamantylglycine, with an overall yield of 36%.[8]

Performance Comparison of Chiral Amine Building Blocks

Chiral Amine Building BlockDPP-4 InhibitorKey Synthetic StepReported Yield/Selectivity
(R)-tetrahydro-2H-pyran-3-amine OmarigliptinDiastereoselective Reductive AminationDiastereomeric ratio of 19:1[1]
Chiral β-amino acidSitagliptinAsymmetric HydrogenationOverall yield of intermediate ~52% (1st gen)[4]
(S)-pyrrolidine-2-carbonitrileVildagliptinSynthesis from L-prolineHigh overall yield of intermediate[5][7]
Chiral aminonitrileSaxagliptinMulti-step synthesisOverall yield of intermediate ~36%[8]

This table highlights that while all these chiral building blocks can be effectively incorporated into complex drug molecules, the diastereoselective reductive amination in the omarigliptin synthesis demonstrates excellent stereocontrol.

The Rationale Behind Choosing the Tetrahydropyran Moiety

The selection of the tetrahydropyran scaffold in omarigliptin is not merely a matter of synthetic convenience but is rooted in its favorable physicochemical and pharmacokinetic properties.

  • Improved Pharmacokinetics: The tetrahydropyran ring, being a bioisostere of cyclohexane but with lower lipophilicity, can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug. The presence of the oxygen atom can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein.[9]

  • Structural Rigidity and Conformational Control: The cyclic nature of the tetrahydropyran ring imparts a degree of conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to the enzyme's active site, leading to higher binding affinity.

  • Modulation of Physicochemical Properties: The incorporation of the polar ether linkage in the tetrahydropyran ring can help to fine-tune the overall polarity and solubility of the drug molecule, which are critical parameters for oral bioavailability.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations in the synthesis of omarigliptin and a representative alternative, sitagliptin.

omarigliptin_synthesis cluster_omarigliptin Omarigliptin Synthesis Pyranone Functionalized Pyranone ReductiveAmination Diastereoselective Reductive Amination Pyranone->ReductiveAmination Amine (R)-tetrahydro-2H-pyran-3-amine derivative Amine->ReductiveAmination Deprotection Deprotection ReductiveAmination->Deprotection Omarigliptin Omarigliptin Deprotection->Omarigliptin

Caption: Key steps in the synthesis of Omarigliptin.

sitagliptin_synthesis cluster_sitagliptin Sitagliptin Synthesis Enamine Enamine Precursor AsymmetricHydrogenation Asymmetric Hydrogenation Enamine->AsymmetricHydrogenation ChiralAmine Chiral β-amino acid derivative AsymmetricHydrogenation->ChiralAmine Coupling Coupling Reaction ChiralAmine->Coupling Sitagliptin Sitagliptin Coupling->Sitagliptin

Caption: Key steps in a representative synthesis of Sitagliptin.

Conclusion: A Strategically Superior Building Block

The extensive use of this compound in the synthesis of the DPP-4 inhibitor omarigliptin is a testament to its value as a chiral building block. While other cyclic amines have been successfully employed in the synthesis of other gliptins, the tetrahydropyran moiety offers a compelling combination of synthetic accessibility with excellent stereocontrol and advantageous pharmacokinetic properties. The high diastereoselectivity achieved in the key reductive amination step of the omarigliptin synthesis highlights the synthetic utility of this building block. Furthermore, the inherent properties of the tetrahydropyran ring contribute to a more favorable ADME profile, a critical consideration in modern drug design. For researchers and drug development professionals, this compound represents a strategically sound choice for the construction of complex, efficacious, and safe pharmaceutical agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS No: 1315500-31-2). As a compound frequently utilized in pharmaceutical research and drug development, its proper handling from bench to disposal is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified as a hazardous substance, and its disposal is regulated accordingly.[1][2] The primary hazards associated with this compound necessitate a stringent disposal protocol to mitigate risks of exposure and environmental contamination.

According to its Safety Data Sheet (SDS), this compound presents several health hazards.[3] It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Therefore, treating this substance as hazardous waste is not merely a recommendation but a regulatory and safety imperative.

Hazard Classification (GHS) Hazard Statement Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from Sigma-Aldrich Safety Information.[3]

Before beginning any work that will generate this waste, a thorough risk assessment must be conducted. This involves not only understanding the chemical's hazards but also evaluating the specific laboratory procedures in which it is used. All personnel handling the substance must be trained on its risks and the appropriate safety measures.[5]

Immediate Safety & Personal Protective Equipment (PPE)

Direct contact and inhalation must be avoided throughout the lifecycle of the chemical, including its disposal. Appropriate personal protective equipment is mandatory.

PPE Item Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use.To prevent skin contact and irritation, as mandated by hazard classification H315.[2]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes that can cause serious eye irritation (H319).[2]
Body Protection A laboratory coat or other protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[2]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To mitigate the risk of respiratory tract irritation (H335) from dust or vapors.[2]

Step-by-Step Disposal Protocol: From Generation to Collection

The disposal of this compound must follow the hazardous waste regulations established by the EPA under the Resource Conservation and Recovery Act (RCRA).[1][6][7] Disposal via sewer or in regular trash is strictly prohibited.[1][8]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Specific Waste Stream: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams unless compatibility has been confirmed.[7]

  • Avoid Incompatibles: As an amine hydrochloride, this compound is a salt of a weak base. It should be kept separate from strong bases, which could neutralize the hydrochloride and release the free amine. It should also be segregated from strong oxidizing agents.

Step 2: Container Selection and Labeling

The integrity of the waste containment system begins with the right container and clear labeling.

  • Container Choice: The waste container must be chemically compatible with the amine salt and any solvents present in the waste mixture.[1] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1][8] Using the original product container is ideal if it is intact.[8]

  • Mandatory Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[7][9]

    • The full chemical name: "this compound" .[7]

    • A list of all constituents by percent or volume, including solvents.[8]

    • Appropriate hazard pictograms (e.g., the GHS07 exclamation mark).[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must establish a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[8][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][6]

  • Storage Practices:

    • Keep the waste container tightly capped at all times, except when adding waste.[7][8]

    • Store the container in a secondary containment system (e.g., a chemical-resistant tray or tub) to contain potential leaks.[1]

    • Ensure the SAA is in a well-ventilated area.[1]

    • Weekly inspections of the SAA are required to check for leaks or container degradation.[1][8]

Step 4: Arranging for Final Disposal

Hazardous waste must be managed by a licensed professional waste disposal service.

  • Generator Status: Your institution will have an EPA ID Number and a defined generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates storage time limits.[6][9]

  • Scheduling Pickup: Once the waste container is full (do not fill beyond 90% capacity) or approaching its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[6][8]

Disposal Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Container Management cluster_2 Storage & Disposal Generate Generate Waste Containing (R)-tetrahydro-2H-pyran-3-amine HCl Characterize Characterize as Hazardous Waste (Irritant, Acutely Toxic) Generate->Characterize SelectContainer Select Compatible Container (e.g., HDPE, Glass) Segregate Segregate from Incompatible Wastes (e.g., Strong Bases, Oxidizers) Characterize->Segregate Segregate->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards SelectContainer->LabelContainer StoreSAA Store in Designated SAA (Capped, Secondary Containment) LabelContainer->StoreSAA Inspect Perform Weekly Inspections StoreSAA->Inspect ArrangePickup Arrange Pickup by Licensed Waste Disposal Service Inspect->ArrangePickup

Caption: Workflow for compliant hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If any flammable solvents are present in the mixture, remove all sources of ignition.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill: For small spills of the solid, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Clean the Area: Once the bulk material is collected, decontaminate the spill area.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[7]

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a valuable chiral building block in pharmaceutical research and development.[1] As with any chemical reagent, a thorough understanding of its hazard profile is the foundation of safe laboratory practice. This guide moves beyond mere compliance, offering a detailed, field-tested framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals to create a self-validating system of safety that protects both the individual and the integrity of the research. Adherence to these protocols is not just about following rules; it is about cultivating a proactive safety culture that anticipates and mitigates risk.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is critical for making informed decisions about PPE. This compound is a solid, typically appearing as a colorless to pale yellow substance.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several key hazards that directly inform our safety protocols.

The primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The designated GHS pictogram is the Exclamation Mark (GHS07), and the signal word is "Warning". These classifications mean that the compound can cause significant discomfort and potential harm upon contact with skin and eyes, inhalation of its dust, or accidental ingestion. The causality is clear: the irritant nature of the amine hydrochloride salt necessitates robust barrier protection to prevent direct contact and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling this compound in various common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) ANSI Z87.1-rated safety glasses with side shields. Chemical goggles are recommended.Nitrile or neoprene gloves. Inspect before use.Standard flame-resistant lab coat.Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95).
Preparing Solutions Chemical goggles. A face shield is recommended when handling larger volumes (>100 mL).Nitrile or neoprene gloves. Double-gloving is recommended for handling concentrated solutions.Standard flame-resistant lab coat. Consider a chemical-resistant apron.Required if not handled in a certified chemical fume hood.
Small-Scale Reactions (<50 mL) Chemical goggles.Nitrile or neoprene gloves.Standard flame-resistant lab coat.Work must be performed in a certified chemical fume hood.
Spill Cleanup Chemical goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.NIOSH-approved respirator with particulate and organic vapor cartridges.
Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[2] Standard safety glasses with side shields are the absolute minimum. However, due to the powdery nature of the solid and the risk of splashes when making solutions, chemical goggles are strongly recommended for all handling procedures. When handling larger volumes of solutions or during procedures with a higher risk of splashing, a face shield should be worn over chemical goggles.[3]

Hand Protection: Preventing Dermal Exposure

This compound is known to cause skin irritation.[2] Standard nitrile or neoprene laboratory gloves provide an effective barrier for incidental contact.[1] Before each use, gloves must be inspected for any signs of degradation or puncture.[4] If contamination occurs, gloves should be removed immediately using the proper technique, and hands should be washed thoroughly with soap and water. For tasks involving prolonged handling or submersion, heavier-duty gloves should be considered.

Body Protection: Shielding Against Contamination

A standard, properly fastened lab coat is mandatory to protect against accidental spills and contamination of personal clothing.[1] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] All lab attire should be laundered separately from personal clothing.

Operational Guide: Step-by-Step Handling and Disposal

Engineering Controls: The Primary Barrier

PPE is the last line of defense. The primary method for controlling exposure is the use of proper engineering controls. All weighing and handling of solid this compound, as well as the preparation of its solutions, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling irritating dust.[5][6]

Experimental Workflow: From Weighing to Waste

Step 1: Preparation and Pre-Handling Check

  • Don all required PPE as outlined in the table above.

  • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Cover the work surface within the fume hood with disposable absorbent bench paper.[3]

  • Assemble all necessary glassware and equipment before handling the chemical.

Step 2: Handling the Solid Compound

  • Carefully open the container inside the fume hood to avoid creating airborne dust.

  • Use a spatula to weigh the desired amount of the solid onto weighing paper or directly into a tared vessel.

  • Tightly cap the source container immediately after use and store it appropriately.[2]

Step 3: Preparing Solutions

  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

  • If the dissolution is exothermic, add the solid slowly and consider using an ice bath for cooling.

  • Ensure the container is loosely capped or vented during dissolution to prevent pressure buildup.

Emergency Response: Spills and Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle. Never dispose of this compound or its containers in the regular trash or down the drain.[8]

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect unused solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The label must include the full chemical name and associated hazards.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[8]

  • Empty Container Decontamination: Empty containers must be decontaminated before disposal. Triple rinse the container with a solvent in which the compound is soluble. Collect all three rinses as hazardous liquid waste.[5][8] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.

  • Waste Pickup: Store hazardous waste containers in a designated satellite accumulation area. Contact your institution's EHS department for pickup and final disposal.[5]

Visualization: PPE Selection & Handling Workflow

The following diagram outlines the decision-making process for safely handling this compound.

G start Start: Task Involving (R)-tetrahydro-2H-pyran-3-amine HCl risk_assessment 1. Conduct Risk Assessment (Review Hazards: H302, H315, H319, H335) start->risk_assessment fume_hood 2. Is a certified chemical fume hood available? risk_assessment->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood No ppe_selection 3. Select Core PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_selection Yes task_type 4. Determine Task Type ppe_selection->task_type solid_handling Solid Handling (Weighing/Transfer) task_type->solid_handling Solid solution_prep Solution Prep / Reaction task_type->solution_prep Liquid spill_cleanup Spill Cleanup task_type->spill_cleanup Spill additional_ppe1 Consider Respirator (if dust is likely) solid_handling->additional_ppe1 additional_ppe2 Add Face Shield & Chemical Apron solution_prep->additional_ppe2 additional_ppe3 Upgrade to: - Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator spill_cleanup->additional_ppe3 procedure 5. Execute Procedure (Inside Fume Hood) additional_ppe1->procedure additional_ppe2->procedure additional_ppe3->procedure disposal 6. Segregate & Dispose Waste (Solid, Liquid, Sharps) procedure->disposal end End: Decontaminate Area & Remove PPE disposal->end

Caption: PPE Selection and Safe Handling Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 2
(R)-tetrahydro-2H-pyran-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.